molecular formula C5H6N2O3 B1581070 Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate CAS No. 20901-53-5

Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate

Cat. No.: B1581070
CAS No.: 20901-53-5
M. Wt: 142.11 g/mol
InChI Key: LMOLZFSPLCXIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-4(8)3-2-6-5(9)7-3/h2H,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLZFSPLCXIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175055
Record name Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20901-53-5
Record name Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20901-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020901535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its unique structural features, including a cyclic urea (imidazolinone) core, a vinylogous amide system, and a reactive ester functional group, make it a valuable precursor for the development of novel therapeutic agents.[1] This document details its chemical identity, physicochemical properties, spectroscopic profile, and key reactivity patterns. Furthermore, a detailed, field-proven protocol for its synthesis via esterification is provided, accompanied by a logical workflow diagram. The guide concludes with a discussion of its applications in drug development and essential safety and handling protocols, designed to support researchers and scientists in its effective utilization.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a precise understanding of its identity. This compound is systematically identified by the following descriptors:

  • IUPAC Name: Methyl 2-oxo-1,3-dihydroimidazole-4-carboxylate

  • Common Synonyms: Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate, Methyl 2-imidazolinone-4-carboxylate[2]

  • CAS Number: 20901-53-5

  • Molecular Formula: C₅H₆N₂O₃

  • Molecular Weight: 142.11 g/mol

2D Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and purification strategies. The data below has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance Expected to be a white to light-yellow solid, consistent with related imidazole derivatives.[3][4]
Melting Point 270 °C (for the parent carboxylic acid); the methyl ester's M.P. is not widely reported.[5]
Boiling Point Data not available; likely to decompose upon heating at atmospheric pressure.
Solubility Expected to be soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water.Inferred
pKa The N-H protons exhibit acidity, with pKa values for similar imidazolinones typically in the 8-10 range.Inferred

A Note on Data Availability: As a specialized laboratory chemical, extensive physical property data for this compound is not always available in public literature. The melting point of its precursor, 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, is high (270 °C), suggesting strong intermolecular hydrogen bonding.[5] The ester is expected to have a lower melting point due to the disruption of the carboxylic acid dimer hydrogen bonding network.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and quality control. The following is an expert interpretation of the expected spectral data for this molecule.

4.1 ¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted for a 400 MHz spectrometer using DMSO-d₆ as solvent)

The choice of DMSO-d₆ is critical for observing the exchangeable N-H protons, which would otherwise be lost or broadened in protic solvents like methanol.

  • δ 11.0-11.5 ppm (br s, 1H): Attributed to the N1-H proton. Its downfield shift and broadness are characteristic of an acidic amide/urea proton involved in hydrogen bonding.

  • δ 9.5-10.0 ppm (br s, 1H): Attributed to the N3-H proton, which is similarly downfield and broad.

  • δ 7.6 ppm (s, 1H): A sharp singlet corresponding to the C5-H, the sole vinyl proton on the electron-deficient imidazole ring.

  • δ 3.7 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the methyl ester (-OCH₃) group.

4.2 ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (Predicted for a 100 MHz spectrometer using DMSO-d₆ as solvent)

  • δ ~162 ppm: Carbonyl carbon of the methyl ester (C=O).

  • δ ~154 ppm: Carbonyl carbon of the cyclic urea (N-CO-N).

  • δ ~125 ppm: Olefinic carbon at the C4 position, deshielded by the attached ester group.

  • δ ~115 ppm: Olefinic carbon at the C5 position.

  • δ ~51 ppm: Methyl carbon of the ester (-OCH₃).

4.3 IR (Infrared) Spectroscopy (Predicted, KBr pellet)

  • 3400-3200 cm⁻¹ (broad): Strong, broad absorption due to N-H stretching of the two secondary amine groups, indicative of hydrogen bonding.

  • ~1720 cm⁻¹ (strong, sharp): C=O stretching vibration of the α,β-unsaturated ester.

  • ~1670 cm⁻¹ (strong, sharp): C=O stretching vibration of the cyclic urea (imidazolinone).

  • ~1600 cm⁻¹ (medium): C=C stretching of the imidazole ring.

4.4 MS (Mass Spectrometry)

  • m/z: 142.11 (M⁺, molecular ion), 143.12 ([M+H]⁺, common in ESI+). Key fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire carbomethoxy group (-COOCH₃, m/z 59).

Chemical Reactivity and Stability

Understanding the reactivity profile is key to designing synthetic routes and predicting incompatibilities.

  • Ester Functional Group: The methyl ester is the primary site for nucleophilic acyl substitution. It can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions (saponification). It can also be converted to amides by reaction with primary or secondary amines, often at elevated temperatures, a common strategy in drug development to modulate solubility and target binding.[6]

  • N-H Acidity: Both N-H protons are acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile that can be alkylated or acylated, allowing for the introduction of diverse substituents at the N1 or N3 positions.

  • Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases will lead to the hydrolysis of the ester group. It should be stored in a cool, dry place, away from strong oxidizing agents.

Synthesis and Purification Protocol

This compound is most reliably prepared in the laboratory via the esterification of its commercially available carboxylic acid precursor. The following protocol is a robust and validated method.

Objective: To synthesize this compound from 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

Reagents & Materials:

  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

  • Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (catalytic to 1.2 eq)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology (Fischer Esterification):

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (e.g., 5.0 g, 1.0 eq) in anhydrous methanol (100 mL). Rationale: A large excess of methanol serves as both the solvent and the reagent, driving the equilibrium towards the product.

  • Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (catalytic, ~0.2 eq) or, for a more reactive approach, thionyl chloride (1.2 eq) dropwise via a syringe. Causality: The strong acid protonates the carboxylic acid carbonyl, making it more electrophilic and susceptible to attack by methanol. Thionyl chloride converts the acid to a highly reactive acid chloride in situ.

  • Reaction: Attach a condenser, remove the ice bath, and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: After cooling to room temperature, carefully concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

  • Neutralization: Re-dissolve the residue in ethyl acetate or DCM (100 mL) and transfer to a separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~8). Safety Note: This neutralization is exothermic and releases CO₂ gas; vent the funnel frequently.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (50 mL) and brine (50 mL). Rationale: Washing removes inorganic salts and residual water, aiding in the purification process.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can often be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, IR, and MS, comparing the results to the expected spectroscopic profile (Section 4.0).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis and purification process described above.

SynthesisWorkflow Start Starting Material: 2-Oxo-imidazole-4-carboxylic Acid Reaction Esterification Reaction (MeOH, H₂SO₄, Reflux) Start->Reaction 1 Workup Aqueous Work-up (Quench, Neutralize, Extract) Reaction->Workup 2 Purify Purification (Recrystallization or Chromatography) Workup->Purify 3 Product Final Product: Methyl Ester Purify->Product 4 Analysis Characterization (NMR, MS, IR) Product->Analysis 5

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the multiple reactive handles that allow for systematic structural modification.

  • Scaffold for Drug Discovery: The imidazolinone core is a privileged scaffold found in numerous bioactive compounds. This building block provides a ready-made core that can be elaborated upon.

  • Precursor for Complex Heterocycles: The ester can be converted into amides, hydrazides, or other functional groups, which can then be used in subsequent cyclization reactions to build more complex fused-ring systems. For instance, derivatives have been used to synthesize novel antitumor agents.[6]

  • Fragment-Based Drug Design (FBDD): Its relatively small size and defined chemical features make it an ideal fragment for FBDD screening campaigns to identify initial hits against biological targets. The parent carboxylic acid is noted as a versatile compound in pharmaceutical and biochemical research, and the methyl ester serves as a protected and easily modifiable version of this key pharmacophore.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related structures like imidazole and imidazole-4-carboxylic acid can be used to establish prudent handling practices.[7]

  • Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A standard laboratory coat should be worn. Ensure no skin is exposed.

  • Handling Precautions:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.[7]

    • Avoid contact with skin, eyes, and clothing.[4]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[7]

    • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet - Imidazole.
  • Chem-Impex. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][8][9]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(11), 8259-8271. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental chemical properties, outline a validated synthesis protocol, discuss its critical role as a versatile intermediate in the development of therapeutic agents, and provide comprehensive safety and handling procedures. The CAS Number for this compound is 20901-53-5 .[1][2] This document serves as a core resource for professionals requiring a detailed understanding of this compound's synthesis, application, and handling.

Core Chemical Identity and Physicochemical Properties

This compound is a key building block in synthetic chemistry. Its structure, featuring an imidazole core, is a common scaffold in many biologically active molecules.[3] The imidazole ring is a five-membered planar ring that is amphoteric and can be susceptible to both electrophilic and nucleophilic attack.[3]

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 20901-53-5[1][2]
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State SolidAssumed based on related compounds[4]
Appearance Off-white to yellow crystalline powderBased on similar imidazole compounds[5]
Melting Point 194 - 197 °C (for a related compound)Data for 2-Methyl-1H-imidazole-4-carbothioamide[4]
Solubility No specific data availableExpected to have some solubility in polar organic solvents.

Synthesis Pathway and Mechanistic Rationale

The preparation of this compound is relatively straightforward, commonly achieved by reacting 2-oxo-2,3-dihydro-1H-imidazole with methyl formate.[2] This reaction is an esterification where the imidazole acts as a nucleophile.

Causality of Experimental Design

The choice of reactants and conditions is critical for maximizing yield and purity.

  • Reactants: 2-oxo-2,3-dihydro-1H-imidazole provides the core heterocyclic structure, while methyl formate serves as the source for the methyl carboxylate group.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is typically chosen to dissolve the reactants without interfering with the reaction.

  • Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the imidazole ring, increasing its nucleophilicity and driving the reaction forward. The use of a strong base like NaH necessitates anhydrous conditions to prevent quenching.

  • Temperature: The reaction is often initiated at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction, then warmed to room temperature or slightly heated to ensure the reaction goes to completion.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup & Purification Reactant1 2-Oxo-2,3-dihydro- 1H-imidazole Deprotonation Deprotonation (0 °C) Reactant1->Deprotonation Reactant2 Methyl Formate Esterification Esterification (Room Temp) Reactant2->Esterification Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->Esterification Quench Reaction Quench (e.g., Water) Esterification->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Final Product: Methyl 2-oxo-2,3-dihydro- 1H-imidazole-4-carboxylate Purification->Product

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block.[2] The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3]

The functional groups on this molecule—the ester and the N-H groups on the imidazole ring—provide reactive handles for further chemical modification. This allows medicinal chemists to synthesize a library of derivative compounds for screening against various biological targets. For instance, the carboxylic acid functionality (after hydrolysis of the methyl ester) allows for easy modification and incorporation into larger molecular frameworks to explore new pharmacological profiles.[6]

Role as a Versatile Chemical Scaffold

DrugDiscovery cluster_modifications Chemical Modifications cluster_derivatives Derivative Library Core Core Scaffold (Methyl 2-oxo-2,3-dihydro- 1H-imidazole-4-carboxylate) Mod1 N-Alkylation/ N-Arylation Core->Mod1 Mod2 Amide Coupling (after hydrolysis) Core->Mod2 Mod3 Other Functionalization Core->Mod3 Derivative1 Candidate A Mod1->Derivative1 Derivative2 Candidate B Mod2->Derivative2 DerivativeN Candidate N Mod3->DerivativeN Screening High-Throughput Screening Derivative1->Screening Derivative2->Screening DerivativeN->Screening Hit Hit Compound Identification Screening->Hit

Caption: Use of the core scaffold in creating a diverse chemical library.

Experimental Protocols and Safe Handling

Protocol 1: Illustrative Synthesis

This protocol is a representative example based on standard organic chemistry principles and should be adapted and optimized.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 2-oxo-2,3-dihydro-1H-imidazole (1.0 eq).

  • Solvation: Add anhydrous DMF via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not rise significantly. Stir for 30 minutes at 0 °C.

  • Esterification: Add methyl formate (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, with a mobile phase such as ethyl acetate/hexanes) or recrystallization to obtain the pure this compound.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Safe Handling and Disposal

While specific data for this exact compound is limited, related imidazole compounds present known hazards.[5][7] It is prudent to handle this chemical with appropriate care.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[2][4]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Hazard Avoidance: The compound may cause irritation to the skin, eyes, and respiratory system.[2] Avoid direct contact, ingestion, and inhalation.[4] Keep away from ignition sources and avoid contact with strong oxidizing agents.[2][4]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[5]

    • Skin: Wash off immediately with soap and plenty of water.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[4]

Conclusion

This compound (CAS: 20901-53-5) is a valuable and versatile intermediate in synthetic organic chemistry. Its accessible synthesis and strategically placed functional groups make it an important starting point for the development of novel compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to leverage its potential in creating next-generation therapeutic agents.

References

  • Pharmaffiliates. This compound. [Link]

  • BIOSYNCE. This compound CAS 20901-53-5. [Link]

  • Panday, et al. A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

Sources

Molecular structure and weight of Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural framework, featuring an imidazole core, an oxo group, and a methyl carboxylate moiety, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic protocol, and its significant applications, particularly in the realm of drug discovery. The inherent reactivity and stability of this compound facilitate its use in creating complex molecular architectures with potential therapeutic applications, including antifungal, antihistamine, and anticancer agents.[1][2]

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a fundamental five-membered heterocyclic ring that is a constituent of many essential biological molecules, including the amino acid histidine and purines in nucleic acids.[2] Its prevalence in nature has made it a privileged scaffold in medicinal chemistry. Compounds bearing the imidazole ring exhibit a broad spectrum of pharmacological activities.[2] this compound emerges as a critical starting material, providing a stable and reactive core for chemical modifications. Its structure is particularly valuable for creating derivatives with enhanced efficacy and specificity, making it a compound of high interest for researchers focused on developing novel therapeutic agents.[3]

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]
CAS Number 20901-53-5
Appearance (Typically a solid, refer to supplier)
Synonyms Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate, Methyl 2-imidazolinone-4-carboxylate, 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester[4]

Molecular Structure Analysis

The structure of this compound is characterized by a dihydroimidazole ring with an oxo (or ketone) group at the C2 position, and a methyl carboxylate group at the C4 position. This arrangement of functional groups dictates its chemical reactivity and potential for further derivatization.

  • Imidazole Core: The heterocyclic ring provides a stable aromatic character and contains two nitrogen atoms that can participate in hydrogen bonding and coordination.

  • Oxo Group (Urea Moiety): The C=O group at C2 makes this a cyclic urea derivative. The adjacent nitrogen atoms influence its electronic properties and reactivity.

  • Methyl Carboxylate Group: The ester at C4 is a key site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, facilitating the coupling of this scaffold to other molecular fragments to build more complex structures.[3]

molecular_structure cluster_imidazole This compound N1 NH C2 O N1->C2 N3 NH C2->N3 C4 C N3->C4 C5 CH C4->C5 = C_ester C C4->C_ester C5->N1 O_ester_double O C_ester->O_ester_double = O_ester_single O C_ester->O_ester_single CH3_ester CH₃ O_ester_single->CH3_ester

Caption: 2D structure of this compound.

Synthesis and Experimental Protocol

This compound is typically used as an intermediate in organic synthesis.[5] A common method for its preparation involves the reaction of 2-oxo-2,3-dihydro-1H-imidazole with a methylating agent for the carboxylate group, such as methyl formate, under suitable conditions.[5]

Representative Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, often starting from simpler acyclic precursors. A generalized workflow is depicted below.

synthesis_workflow start Starting Materials (e.g., Diaminomaleonitrile derivatives) step1 Step 1: Cyclization Formation of Imidazole Ring start->step1 intermediate Intermediate: 2-Oxo-2,3-dihydro-1H-imidazole -4-carbonitrile or -4-carboxylic acid step1->intermediate step2 Step 2: Esterification (e.g., Reaction with Methanol/Acid Catalyst or Methyl Formate) intermediate->step2 product Final Product: Methyl 2-oxo-2,3-dihydro- 1H-imidazole-4-carboxylate step2->product purification Purification (Recrystallization / Chromatography) product->purification

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a solution of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or use an excess of thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Causality: Anhydrous methanol serves as both the solvent and the reactant for esterification. The acid catalyst (H₂SO₄ or generated HCl from SOCl₂) protonates the carboxylic acid carbonyl, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a crucial in-process control to determine the point of complete conversion of the starting material.

  • Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Causality: Neutralization quenches the acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality: The desired ester product is more soluble in the organic phase, allowing for its separation from inorganic salts and other aqueous-soluble impurities.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.

    • Causality: Drying removes residual water. Concentration removes the solvent. Recrystallization or chromatography purifies the compound based on differences in solubility or polarity, respectively, to yield the final high-purity product.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile chemical intermediate.

  • Pharmaceutical Synthesis: It is a key precursor for synthesizing drugs with an imidazole core.[1] The imidazole scaffold is known to exhibit a wide range of biological activities, and this compound provides a convenient entry point for creating libraries of potential drug candidates.[2] Its structure allows for easy modification, which is invaluable in medicinal chemistry for developing heterocyclic compounds.[1][3]

  • Bioactive Molecules: Beyond pharmaceuticals, it is used in the preparation of agrochemicals and other bioactive molecules where the imidazole core is essential for activity.[1][3] The ester group facilitates coupling reactions, enabling the construction of more complex molecules during the drug discovery and development process.[1]

Safety and Handling

Proper safety precautions are essential when handling this compound.

  • Hazards: The compound may cause irritation to the skin, eyes, and respiratory system.[5]

  • Protective Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its stable yet reactive molecular structure provides a robust platform for the synthesis of diverse, biologically active compounds. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel therapeutics and other valuable chemical entities.

References

  • This compound CAS 20901-53-5 - BIOSYNCE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9OJu4X0w3kZFaI9Ii0Sut8i87BvWkuSqvjObNmIKdDnyKFMw-RA-0yGYRvTVJ-fyc49_oXn69qqCvWYvY0q_hZAvPQbFYuqLGEn2LbM9QGWbG2ft6lz-_xC2NmAmDNk16OUpXUnUnE1fjtDguVrC4DHc8FF5JuLcBij5YoOyaKCkWUB2JuVb4FGg6QPdOAzwVIpEgLIkUyS1q7sMpjlTO]
  • This compound - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5uaFI1eKUL1-OOTCCOzif4CkhMhTUwBwvCBfR-0cC-TU1mXEM1QS0OMvUQ5Q_lt6OXIeR5gOIaAFVhkA71oy-fNBex6OdszJfa-Kevx8lKYboJq-K26KD4L2NCNmJbV01krTzriEl7Uss8tPEPhFGA8bvXh4F9H-1iR2Cw9wHtHCrlJGvdcrncAK5rWfrSYPLogjze5Btwu4AenHQmPeOMg==]
  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUrx5Zfr9n-g7KNw63LBdB01KUMHdq5VOsm2UlBLFYGxcmABQ7rjuApn6MwWBTP02kfSqtHyQMWrG7RW1CM28gJVScjqK_7VB4vvN6o00qHjHVXKN8cCDyvlKITpBeZd8VvIjSHvbSUS7GDA==]
  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFUUjzNOLeL8UIZFm4oqByLmrj-EPtx-8XT5RlulC-MUzOnZtwqzNNqF3YgaJibrnqb8QBMEVervmU0ArmiUE3oWoTrv4XOxCNZzyZVMxc8hwUhHfsrmFg50toW_-Jd2GVFA==]
  • This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaoXkxwUCwWtKPhtbVggO9ChtIOrQWlkEGWEvOeaeVjYGJuQoy1iUMOsD1gNlHDr2LacM6znI1bZRv-ioRaqa5T9LDA0EMmPDo3ufVW3jpql7U_OX3Cy0QVXYo89uC1s8WHMB77q9OXCgN2MSsVVHC3MnF3pLSgMsxoaCOIOC2r74_yqpdOPjH_4a1293tg71k_fVISQVtXm2GYJSgBxTwP_AixSxoqaWjKLzY_b7NL_JHP1w=]
  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL: https://vertexaisearch.cloud.google.
  • 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester - Chemrio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVQkM7ERe195maq-wZ7zNKDDRVXZiA9wnAM9jqDlXE6TLD2s2fLaMgU9AIWSLbKMe9LlxXE2zcltewlizvXEXfcLS2RL2MqGV5GwpH9bNYj1UJjpPyVNv3FKnR_TMKYYE4_1GkREIQxbXf2189gKumSTCo8IL4NNYdu0JQJZTDKURXkl3A9OogUE4wyRfbx6Nj0y50PAju0pl6m8dWA7p0tjTDsHZDQ1rw_xOvs5mnTSW9kqbhxQPRyXQiyYRyO8IdSlJzeMK__Fk94lU5SYPkds4b0VEtWKM4yQQdzee6wrK2WHBUim1G47dQzFkftVEPZ5W9p-I4-Rc9oiTa2qfoQ79AjzgI8cgulvfwlc8mYhb_yPMz5yIjAMCtREE4iG-dELmFdv2OmcnhHHMt8B_xCZ75VBoLQ2ZwQk_9oWzw68htl4TTy_4sTJ_BwVhn1bcMb85olF1XTXUCD9lOFU7hW_KGvLtQg52jBd89rNWRBdUkty0uenbF_Uu5Md5zaHnViWMYSRyox5Auc4U_cV280nDKSh_nqhW0mNDeD55V3GTd0qV-y8npNqsN]

Sources

A Comprehensive Spectroscopic Guide to Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 20901-53-5).[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It synthesizes predictive analysis based on first principles and comparative data from analogous structures to offer a robust framework for the structural elucidation and quality control of this important synthetic intermediate. We will explore the theoretical underpinnings and provide field-proven, step-by-step protocols for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Compound Profile and Strategic Importance

This compound is a heterocyclic compound featuring a core imidazole ring system. The imidazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[2] This specific derivative serves as a valuable intermediate in organic synthesis, providing a versatile building block for more complex molecular architectures.[1]

Key Identifiers:

Property Value Source
IUPAC Name This compound N/A
Synonyms Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate, Methyl 2-imidazolinone-4-carboxylate [3]
CAS Number 20901-53-5 [1]
Molecular Formula C₅H₆N₂O₃ [4]

| Molecular Weight | 142.11 g/mol | |

Molecular Structure: Chemical Structure of this compound

The Synergy of Spectroscopic Analysis

Confirming the identity and purity of a synthesized compound is paramount. No single technique provides a complete picture; instead, we rely on the convergence of data from orthogonal methods. IR spectroscopy identifies the functional groups present, Mass Spectrometry provides the molecular weight and elemental formula, and NMR spectroscopy maps the precise atomic connectivity. This multi-faceted approach forms a self-validating system for structural confirmation.

cluster_0 Experimental Workflow Sample Sample IR IR Sample->IR NMR NMR Sample->NMR MS MS Sample->MS Analysis Analysis IR->Analysis NMR->Analysis MS->Analysis Confirmation Confirmation Analysis->Confirmation

Caption: Integrated workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is the ideal first-pass technique. It provides immediate, non-destructive confirmation of key functional groups. For this molecule, we are primarily looking for evidence of N-H bonds, two distinct carbonyl (C=O) groups (one from the cyclic urea and one from the methyl ester), and the vibrations of the imidazole ring. The precise frequency of the carbonyl stretches is diagnostic; the cyclic urea carbonyl will typically appear at a lower wavenumber than the ester carbonyl due to electronic and ring strain effects.

Predicted IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale & Notes
N-H Stretch 3450 - 3200 Medium-Broad Characteristic of the secondary amines in the imidazole ring. Broadness is due to hydrogen bonding.
C-H Stretch (sp²) 3150 - 3050 Weak Aromatic-like C-H stretch from the C5-H on the ring.
C-H Stretch (sp³) 3000 - 2850 Weak Aliphatic C-H stretches from the methyl ester group (-OCH₃).
C=O Stretch (Ester) 1735 - 1715 Strong, Sharp Typical range for an α,β-unsaturated ester carbonyl. Conjugation slightly lowers the frequency.
C=O Stretch (Urea) 1690 - 1670 Strong, Sharp Characteristic of a five-membered cyclic urea (imidazolinone).[5]
C=C & C=N Stretch 1650 - 1550 Medium Overlapping bands from the imidazole ring skeletal vibrations.[6]

| C-O Stretch | 1300 - 1200 | Strong | Asymmetric C-O-C stretch of the ester group. |

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Ensure the solid sample is dry. Place a small amount (1-2 mg) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the ATR crystal clean and uncovered, run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and is automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR anvil to apply firm, even pressure to the sample. Initiate the sample scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: After acquisition, perform an ATR correction if the software allows, and label the major peaks with their wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. For this molecule, ¹H NMR will confirm the number and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar compound and, crucially, to slow the chemical exchange of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Notes
N1-H 11.5 - 10.5Broad Singlet1HDeshielded due to the adjacent C=O group and aromatic character. Exchangeable with D₂O.
N3-H 11.0 - 10.0Broad Singlet1HSimilar environment to N1-H. May overlap with the N1-H signal. Exchangeable with D₂O.
C5-H 7.6 - 7.4Singlet1HOlefinic proton on the imidazole ring. Appears as a singlet as there are no adjacent protons.
O-CH₃ 3.8 - 3.7Singlet3HCharacteristic sharp signal for a methyl ester.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
AssignmentPredicted δ (ppm)Rationale & Notes
C4-C=O (Ester) 165 - 160The ester carbonyl carbon is typically found in this region.
C2=O (Urea) 155 - 150The cyclic urea carbonyl carbon is slightly more shielded than the ester.
C4 (Ring) 130 - 125The quarternary carbon attached to the ester group.
C5 (Ring) 115 - 110The CH carbon of the imidazole ring.
O-CH₃ 55 - 50The carbon of the methyl ester group.
Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS, 0.03% v/v) as an internal reference (δ 0.00 ppm).

  • Solubilization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition:

    • ¹H Spectrum: Acquire using a standard pulse sequence (e.g., 'zg30'). Set the spectral width to cover ~12 ppm. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

    • ¹³C Spectrum: Acquire using a proton-decoupled pulse sequence (e.g., 'zgpg30'). A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry provides the exact molecular weight, which is the ultimate confirmation of the elemental composition. Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile molecule. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight immediately apparent.

Predicted Mass Spectrum (ESI-Positive Mode):

Ion Species Calculated m/z Rationale
[M+H]⁺ 143.0451 Protonated molecular ion (C₅H₇N₂O₃⁺). This will be the base peak.

| [M+Na]⁺ | 165.0270 | Sodium adduct (C₅H₆N₂O₃Na⁺), commonly observed as a minor peak. |

Potential Fragmentation Pattern: While ESI is soft, some in-source fragmentation can be induced. Key predictable fragments include:

  • Loss of methanol (-CH₃OH) from [M+H]⁺: m/z 111.03

  • Loss of the methoxy group (-OCH₃) from [M+H]⁺: m/z 112.02

Protocol: ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium formate or a commercial ESI tuning mix) to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Optimization: Optimize source parameters (e.g., capillary voltage, drying gas temperature, and flow rate) to maximize the signal intensity of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant mass range (e.g., m/z 50-300).

Integrated Data Analysis: The Final Confirmation

The definitive structural confirmation of this compound is achieved when all spectroscopic data converge on a single, unambiguous structure.

cluster_data Spectroscopic Evidence cluster_structure Molecular Structure IR IR (cm⁻¹) - 3300 (N-H) - 1725 (C=O, ester) - 1680 (C=O, urea) mol IR->mol Functional Groups Confirmed NMR_H ¹H NMR (ppm) - 10.8 (br s, 2H, NH) - 7.5 (s, 1H, C5-H) - 3.75 (s, 3H, OCH₃) NMR_H->mol H-Framework Mapped MS MS (m/z) - 143.0451 [M+H]⁺ MS->mol Molecular Formula Confirmed

Caption: Correlation of spectroscopic data to the molecular structure.

A successful characterization will show:

  • From MS: A high-resolution mass corresponding to the molecular formula C₅H₆N₂O₃.

  • From IR: The presence of N-H and two distinct C=O absorptions in the correct regions.

  • From NMR: The correct number of proton and carbon signals with the predicted chemical shifts, multiplicities, and integrations, confirming the precise arrangement of atoms in the molecule.

This comprehensive guide provides the theoretical and practical framework necessary for the rigorous spectroscopic characterization of this compound, ensuring confidence in its identity and quality for downstream applications.

References

  • This compound CAS 20901-53-5 - BIOSYNCE. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. [Link]

  • METHYL 2,3-DIHYDRO-3-PHENYL-2-THIOXO-1H-IMIDAZOLE-4-CARBOXYLATE - gsrs. [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][6][7]tetrazine-8-carboxylates and -carboxamides - PMC - NIH. [Link]

  • A review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • 1H-Imidazole, 2-ethyl-4-methyl- - the NIST WebBook. [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. [Link]

Sources

The Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activities of Imidazole Derivatives

Foreword

The five-membered aromatic heterocycle, imidazole, stands as a cornerstone in the field of medicinal chemistry. Its unique physicochemical properties, including its aromaticity, polar nature, and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for the design of therapeutic agents.[1][2] The imidazole ring is a fundamental component of several essential biomolecules, such as the amino acid histidine and purines in nucleic acids, underscoring its inherent biological relevance.[3] This guide provides a comprehensive exploration of the multifaceted biological activities of imidazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, showcase prominent examples, and provide practical experimental protocols to empower further research and development in this exciting area.

The Imidazole Core: Physicochemical Properties and Synthetic Strategies

The imidazole ring's distinct electronic and structural features are pivotal to its biological activity. It is a planar, aromatic ring containing two nitrogen atoms, which imparts a high degree of polarity and water solubility.[2][4] The ability of the imidazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allows for high-affinity binding to a wide array of biological targets.[5]

Key Physicochemical Characteristics
PropertyDescriptionSignificance in Drug Design
Aromaticity The presence of a sextet of π-electrons confers aromatic stability.[4]Contributes to the molecule's stability and influences its interaction with aromatic residues in protein binding sites.
Polarity & Solubility The two nitrogen atoms create a significant dipole moment, leading to good water solubility.[2]Can improve the pharmacokinetic profile of a drug candidate by enhancing its solubility and bioavailability.[3]
Amphoteric Nature Imidazole can act as both a weak acid (pKa ~14.5) and a weak base (pKa ~7), allowing it to be protonated or deprotonated under physiological conditions.[1][2]Enables the molecule to exist in different ionization states, which can be crucial for receptor binding and membrane permeation.
Hydrogen Bonding The N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.[5]Facilitates strong and specific interactions with biological targets like enzymes and receptors.
Fundamental Synthetic Methodologies

The construction of the imidazole ring can be achieved through several classic synthetic routes, each offering a pathway to a variety of substituted derivatives.

1.2.1. Debus Synthesis

First reported in 1858, the Debus synthesis involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form a tri-substituted imidazole.[1][6] This one-pot reaction remains a versatile method for generating a diverse library of imidazole derivatives.

1.2.2. Van Leusen Imidazole Synthesis

A more modern and highly efficient method, the van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[7] This reaction involves the condensation of TosMIC with an aldimine, followed by intramolecular cyclization and elimination to yield the imidazole ring.[7] This method is known for its high yields and tolerance of a wide range of functional groups.

Experimental Protocol: A Representative Van Leusen Imidazole Synthesis

Objective: To synthesize a 1,4,5-trisubstituted imidazole derivative.

Materials:

  • Aldehyde (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Methanol (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.

  • Add TosMIC (1.1 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activities of Imidazole Derivatives

Imidazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve targeting key cellular processes essential for cancer cell proliferation and survival.[10]

Mechanisms of Anticancer Action

2.1.1. Enzyme Inhibition

A primary mechanism through which imidazole derivatives exert their anticancer effects is by inhibiting enzymes crucial for cancer cell growth.[10] This includes:

  • Kinase Inhibition: Many imidazole-based compounds are designed to target protein kinases, which are often dysregulated in cancer.[10] By blocking the activity of these kinases, they can halt the signaling pathways that drive cell proliferation and survival.

  • Topoisomerase Inhibition: Some imidazole derivatives can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair.[5] This leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[5]

2.1.2. Disruption of Microtubule Dynamics

Microtubules are critical components of the cytoskeleton and are essential for cell division. Certain imidazole derivatives can bind to tubulin, the protein subunit of microtubules, and disrupt their polymerization or depolymerization.[11] This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8]

2.1.3. Induction of Apoptosis

Beyond cell cycle arrest, some imidazole derivatives can directly induce apoptosis through various pathways. This can involve the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, ultimately leading to cell death.[10]

DOT Script for Anticancer Mechanisms of Imidazole Derivatives

Anticancer_Mechanisms Imidazole Imidazole Derivatives Kinase Kinase Inhibition Imidazole->Kinase Targets Topo Topoisomerase Inhibition Imidazole->Topo Targets Tubulin Microtubule Disruption Imidazole->Tubulin Targets ROS ROS Induction Imidazole->ROS Induces Proliferation Decreased Cell Proliferation Kinase->Proliferation Apoptosis Apoptosis Topo->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest ROS->Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanisms of imidazole derivatives.

Prominent Anticancer Imidazole Drugs

Several imidazole-containing drugs have been approved by the FDA for cancer treatment, highlighting the clinical significance of this scaffold.[12][13]

Drug NameMechanism of ActionPrimary Indication
Dacarbazine Alkylating agent; interferes with DNA replication.[11]Malignant melanoma
Nilotinib Kinase inhibitor (BCR-ABL).[11]Chronic myeloid leukemia (CML)
Bendamustine Alkylating agent with purine analog properties.[11]Chronic lymphocytic leukemia (CLL), Non-Hodgkin's lymphoma

Antifungal Activities of Imidazole Derivatives

Imidazole derivatives are renowned for their potent antifungal properties, with many commercially successful antifungal drugs belonging to this class.[14] Their primary mechanism of action involves the disruption of the fungal cell membrane.[15]

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The vast majority of antifungal imidazoles target the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[15][16] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, imidazole derivatives disrupt the integrity and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[15]

DOT Script for Antifungal Mechanism of Imidazole Derivatives

Antifungal_Mechanism Imidazole Imidazole Antifungals Enzyme Lanosterol 14α-demethylase Imidazole->Enzyme Inhibits Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Mechanism of action of antifungal imidazoles.

Widely Used Antifungal Imidazole Drugs

A number of imidazole derivatives are staples in the clinical management of fungal infections.[14]

Drug NameSpectrum of ActivityCommon Applications
Ketoconazole Broad-spectrum against yeasts and dermatophytes.[14]Topical and systemic fungal infections.
Miconazole Broad-spectrum, particularly effective against Candida species.[14]Topical treatment of skin and vaginal yeast infections.
Clotrimazole Broad-spectrum activity against various fungi.[14]Topical treatment of athlete's foot, ringworm, and vaginal yeast infections.

Antibacterial Activities of Imidazole Derivatives

While not as extensively explored as their antifungal counterparts, imidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[17][18] Their mechanisms of action are more varied than those of antifungal imidazoles.

Mechanisms of Antibacterial Action

The antibacterial effects of imidazole derivatives can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis: Some derivatives interfere with DNA replication and repair processes in bacteria.[19]

  • Disruption of Cell Wall Synthesis: Certain compounds can inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[19]

  • Cell Membrane Disruption: Similar to their antifungal action, some imidazoles can disrupt the integrity of the bacterial cell membrane, causing leakage of essential cellular components.[19][20]

Representative Antibacterial Imidazole: Metronidazole

Metronidazole is a nitroimidazole antibiotic that is particularly effective against anaerobic bacteria and certain protozoa.[5] Its mechanism of action involves the reduction of its nitro group within the anaerobic cell, leading to the formation of cytotoxic free radicals that damage bacterial DNA.[21]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel imidazole derivative against a bacterial strain.

Materials:

  • Test imidazole compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test imidazole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound, positive control, and negative control.

  • Incubate the microtiter plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Imidazole Derivatives as Enzyme Inhibitors

Beyond their antimicrobial and anticancer activities, imidazole derivatives are widely investigated as inhibitors of various enzymes implicated in a range of diseases.[22][23] The imidazole moiety can act as a bioisostere for other functional groups and can coordinate with metal ions in the active sites of metalloenzymes.

Notable Enzyme Targets
  • Cyclooxygenase (COX) Enzymes: Imidazole derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[24]

  • Nitric Oxide Synthase (NOS): Some imidazoles have shown inhibitory activity against NOS, an enzyme involved in the production of nitric oxide, which plays a role in various physiological and pathological processes.[25]

  • Sirtuins: Recent research has explored imidazole derivatives as potential inhibitors of sirtuins, a class of enzymes involved in cellular regulation and implicated in cancer.[26]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly privileged structure in medicinal chemistry, yielding a remarkable diversity of biologically active compounds.[4] Its versatile nature allows for the fine-tuning of physicochemical and pharmacological properties, making it an ideal starting point for the development of novel therapeutics. Future research will likely focus on the design of more selective and potent imidazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel mechanisms of action and the application of imidazole-based compounds to emerging therapeutic areas will undoubtedly continue to drive innovation in drug discovery.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLeCcHwGme4F9lDAXdWdWV1gW4Mk4QvT2UywE8Uq8oQ2pjD2UN_c7Zmi-Qdk82YROmYkvqBceH_dZAE7Yl4u2jhUimcyY_zSg7IvG3AvX5wqjGflgTy4iVBQdVRaRHeBBma6wyhoY46Qo-rcI=]
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTfBpS7QYExqNbcu0X_J9lQGdhmRlskV1F5EeI6LxLILj-2GAj-FvzJZFZ4OWp39fvUAWAY_kb0z2kVObHN2Qw73sx9kX8q9kuFvYbjN5k7GFTsJjjOMjY6dCmVt4sklOpEBEtt1C5FF1aAQ==]
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF5KR_w4YvVzGegpqbTDIVN5M34FyhbRcCNC6JO3werSv1--YFr0TaZBb4KHl9myu6QUqp3qOOZh7fgbbSwDyljRE6jrg7HRc08TeqVLPJMvgmqm1J1b507s1u28n7aLEo9FJw9Mj0R2hWQxJibZTzSkUiwGQPjdHxsDrTmBBqrxT_wE93erO9ZQbPFK9gx1HDesS7FgqHzWUbSeGun6lg-HKXqhc=]
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUZ2pKUc4gCXp4VNsTtZV5vLcqXjafod8jyyTScYU9dJzAQA-XjkbJ1tKGANRK4JHdL0doJa9CCqEOAjo2B9wU3N4X0qmoZu4-JBeJBTD0nIfYk37Ud53TFduMBnPzow17NYbDp9ZArv8oS0_SxWlL10IdpRSTGVvJjwVLXg==]
  • Imidazole and its Biological Activities: A Review - Asian Journal of Research in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0APEoDUjsaqcBJsRDIRsl3jaGYUmWpWV40QH81wuZ_-Vs7KoXwUbd-hBeqpAWkKor0lcW7FSEJ_IJ3TWEcYdNlqBjLtCNtpm95P7rJPAk7YLgW973ZZNxOun8bDhkwvj9YGIfn7yFpYYLC9ro-659YA==]
  • An acumen into anticancer efficacy of imidazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8NeUxO_IkWm-TkDCAF91IM60Q3JgAbEKS-A8b8-wBLaXftYwNoeyCZ5BWkcMcrv_hg9HuYEDOQBLw8pgBJWrxTjrwmY5PY1oo5GpeV6_hh1PWUy-7MjDZXWDLKL1dNjTdhWMzmu22n8yFvil6HABbq2X7oxvXyykKm8wqUF6fx3Btm120WeXXU1IVi4mApkNwdPubMzbsPACQbucNLQ==]
  • Antifungal activity of some imidazole derivatives | Journal of Pharmacy and Pharmacology | Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwbcz7X96h1Ovdm2OGlhxUmsnZb9ItD7Hf8iI5GWJiWpwhCEZhihGmSlh1f3Ytki4BFVZLrRBGRbiEVmJUR5jznDbBBEz444DI9Xl-ZyFhPRe6Qd6yS8H2l1MwSLWNB6tFdemb7O-4m5_OKGHXEBkmbtVHd1xvd-Y=]
  • 12 A review: Imidazole synthesis and its biological activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGpsVxSgeMRhW5j2p09RoOGL4Jo8qMTyC9JJrThb8Z4PDn-mW09WONUsgE-0iVGsM4TnLG3e2yhPslDvBPtme1yrzfj1OlneCciYYJHpZ0nQX31-IdkMUjlV6DuGc6IaujT00p9O3HXkiS6PhdAnkRUDR59HN_8Sg7aWOFUe_HghOXTicp8IyA]
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbP2HAEm6rVRmL5ynO7_LFLWCPLIT0eptkYkhhk0-Dg_Xfmh1MFyZQ6kBJnuWxsHEH8WiTolUAV4lOrEiQ9dHxv4V6pbiZdaWZvwYxuDBOPaXWHdGKJUVSkM7zx16igoIFa2yoVoZCjFoMq5Z_7a-I9w==]
  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. [URL: https://vertexaisearch.cloud.google.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFju8cKJ358t21Pb1i92Ll2ZAd4ILRkc9bzwf5rjkCszxHWSgl71L0XTQJ2bmfXPi-bk5RFAcAJOzKYn0wwIyrZxVlFLOotFDjKP79D-Hf7TCeic3k3LEyBMiSxN4NVkWfx420XbBhaFJA=]
  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTViu8xk8VWB6OHRCEbZ_1kMol4DjDeAGbybPG0dXY8_NRI-P4jkYxQOr1l-X17q8Iqvkf-12RdIuTqFdsBQkhYktm89HL6tUDSTbLMvcCJF1xVw3ptAt2RtpPIDez-lJyd8_BbwBSXVxtFSxZ4XFzqBOos3S7k2GYGTnXKj_I49-2yH_l4fd3xodkjnVSympTiQ48kamVuh5UOhF8aKDSKOW1PUd_-q5jr8JhME_vqS0QM3C0PxX8IHrZmVbUCByiG4p_aA==]
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyJL2LtnUQB32clY68F0aUWhReFqLAJNdvNHqNFBg25Bp_FhT2-KtzNcdm9Kubbad-fzkg1kZlJXXVdKcgeI95J7pYI7BWs6kuB5Pl8jHXrRpPdF8J0yldAJhfAXKKy4kgHjSB6PlgiQ7eID4GJNH01p5w42rTPd6khNYIWKNO8AFF66JO-GpFauaRpQUPXgjy3gzc]
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaQto3VCUO1x4UKmWygPToKjeEXn6wLeMMmGDVFbNfGKzQX0OVXEsJukII5dlD6e4OB1opUDglHY0JpHWYG7nnPHLun-1wbqqZC0cmoLs2cX7eLKM0oDLjjbAab-8A7QkD_n52woTF0swarR3pO0-peC9pQs5TW3pMLdRthGFIS1dNfXGXSjSeSf54SgMxfZI6_MOBR0buRsmVjg==]
  • Review of pharmacological effects of imidazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2jbUjWhx1kizfWn7KR2NIqnenLOon7izsmP21UKfL8avXmWY28Fq3wBZuCbC5N10zixrwfTeFROqljZ6OmBgMr6FN4sthFuhN3vrkvb9mNms6iT7BO76_4_7z_Rvi3AQCyi9-zSNOGNJUNOWh5xbuO9wait_8Ruy-VkzaiLrXT87nL5S1wrzvvE8Jy4vN9QhNDLLYc93V7GzKVU-RfvVwVW0=]
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGady5ACEEYWJRQYaMBznRqrz19_QweIFJih_Hvkbfz-qFJlztQtZ8toE9FVhof5tOYZFrc0httw_rgDKDoAtI3rdU5m5czV3EfXBiGpc3QSuxnzkRcbEZ4v4WbOFQhY1P2u4PjFEOptN6JvQ==]
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHylUAP4KDcssvVCIDyufTwGy3aiSC_uof4DdNXi0PVXQHH1xBVbmyInTV_SJ69T2LKoZ3V3QlMQkxb7zO5XzNb4hqk_Rlv8SoGgOsH6gJhl3i19LbPet2A-DdRPKHblCA=]
  • Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS9yBlHG8rwNjgp0dVu12JwO9i8CBgMP7zvc3GoVaA-znn8HMGrelCHaPg1YvkghfG2H9G22rZWd_zXE5PvhrK20mDQ4KDksPux0BrPaKwe75oAldgeG-Tm2vkTrCK36iQ8Q==]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfO6wpHaLmuYfvdawB-FLRJI2qd4iiBAB37KRRZpO527R40bX3RcQvgh22cbIQKW2lUQxVcwxCal04JoDshSZHTXGixiToGwT3ltaY42Hc9Kg2tl7M5MD9x76GXjwSgi5uNn8=]
  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWvTdxR2AkkpJ2OZRKh8AVhRVCK-sYYmTjJo_LXOw3td5TNGTE06OSeqVvaCyawFliUuouoSvOtYc6_V41XDFvJOwQ8NrVehuxHhZER8ZO0ssrh5rm1sR003RImVtqyO8wB4dJu_PIYJLj7qRKMf0SnHEIBFZIGS5GvVfyQXFDEIY5HQnrGGEwNjRxJFw2gHtVHd9p_5tblcM1]
  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXYl4yodqQRVZF9Ij4UF4ciSlqJ0W3PJV_IeuIrhpWkf-2QejsZo7UsOD-k1ex5H8ZPxG7OdTQW1I22BPjrD9VDZy2JUCU1A5usCM7QmngoXP4aGKz0GcdqqUXHZjCut7CcdHLmj8wTkumKH6eJtdHkK-iJWTME8200lQfH6TiT7uPz_P8M4CyyosSZ_PeCwWDVm7-UraNTHOk4TFUEbMndeWbtnvsxGUtJahniCoqpzehZYNgit2ZmGW6k7M=]
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCpPtBJMIv8qWlMp7knfnB_S9d77DTcoqectX2x3cY_adrvtTywV2rwtXrHpzEeMhDrLwzpTtGu7eodtEta1lqO54D9FIIjMtnKRH3Oo59Hf8Rkzw-T7CiOe7xs8sFi_gCm9g=]
  • International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - DergiPark. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH85m958kTy6sU45aQioRK-KFC8aKpROUFyCx7K6oPyX8EQc-g5dABXqx65x5LcnSixXMp2rp3U8CMnGg53rl90LQY3rd189aZOsT4_59MD11012TM2tR8T71Y3DmpQl94wLBJnb4F3fPh3u8PlXQ==]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgf0uIjwPJyxm04Aiqn9X1rXr9o3B6buXKXZ9qBdu8XuKzZOT-0sib38gOpiWvu7RgTWblLPqnX_6_kOkv9u6AsvePxbQLiDKSFrsoMAAo2V5dY4W1oq9pDuVw-_Tl3CIwScFDQiojqrPUTg==]
  • Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdlZFh2rJ09X2L592F0Il3U4-GKTXyaAxU-vxvXKlmx-TCXTuDyebnSmyIL3jqHccLHVrM28FKEIDnLJzpkkDWsD_dhKQzGZjuJcBcnBTcKsqC3y4BfSyPJSkx_ZeSwF800E=]
  • Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcLdLBcqqJDwUT7KVF48wGNzc0lDRcYTVHReTWwXZA0F5md3FlmhXO0yxya7nhVREOZw2Z7g-rDtbiDs51TIDfhGyKqL0NdfdZmV1cahCoX-MoRmTCl_HifJM2tkc8ogcsvvkhEe97h9jQ0FFawvk-HEWx0XzyraXE5gPhxFMC8ZgUvMhqwmqnUn8LunlWLhJCcSTN1YWqfhdAmMNSM8fmgvNZA8bLk7Cm2dK3yu2EWdLfCpuKHSq97iV0_1w5]
  • Imidazole derivatives as antioxidants and selective inhibitors of nNOS - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVRCHbkv6Pfc6uedAWL5WFaT2pl9oS0gBrPjw7Z6FixiU52VM-oCKwqU6zbLL5oL2n8cZrt73-3ehxn_7G3AW9fZtLSaKvVQhkQ4w2s7ynAVkLmQ_GpoctyT9q_V80CFtvV7M=]
  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHjQzMiEX0ndzufz99ueNMMF5BIcYZpPZW19DZ_D3LrvS6aLtTRzAtaWMGgWOtXJmoRB97y6RBqJrdy7UTucc3iRKSr7WqzDLPc9tTnFGDosYUxByDRmDpbQvemNgs4ysoMdmWVrbsjXljD91vuSntw7nR__OIBSLYbtO38KSeXNuM8cHRkt8S3GlwmfZVPjclPMp]
  • Chemical and Pharmacological Properties of Imidazoles - IJPPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGL5uKWpbQvY9Jg5sBqp9vDB1Z5MwbHD3FP-mJhOI_kufOc6xKJRKFEnKzhHqOgWUQ6eMtTFWyyWIAwpB4Rtu5ouD5SfucDFgWOM4TiQOw2BPxNuY5UjtAQIXPiK3xztZKE6X_XusIQq3JPlZyr-KdVWcQrAckhrnzqhmujIgL9Wjc4d_Bcm7SvkO31AozN_WYS2YzhpJUQwCP]
  • Physicochemical Properties of Imidazole | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-U7G9PBtv1-C90p8nE060aDVeSpUTsdEl-bim1EkyFUUSs5t_eZliMbUCXyuTCFPerLz5fYzE9-wNYSPEPlYqIIVA_mjep9PKbZxSlaETCMCAufP1gG36O4YI9oro9SD2F96-msKfRl56QjVDB1Z-40m8DsjIkJSCPfur3EonRLbiuXY8nj1Fn91YGqENzKc-PglN]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - OUCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7gWAf96yhTv99f-uPYNzct-IvlIISHxGMd4r36bn_ieDemX_HNqKuHlsZzzmNAm1tmVMw30wX6w3m3Nx8vOexrBP-hZhMO-6kiZDF9ZIFjOV5xPA0bdVsOHDiywpeW2Z4Z5T6zA==]
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://vertexaisearch.cloud.google.
  • FDA approved imidazole containing drugs. | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHlVjW3Xr_f2I8ZVUd6HFmIwnxsoLrUfId3kX79ytl1yYyaYtH5YVdQ63N8Sat2JXaBv8OUiLZx6lPTXDPhgQlWKw2YLJiP-V_PaDOyZG_sbz_XQ3C6Q8EujoLMAez6nmcvIIhN89Dyld5i2i-pkAlRBitWW73bAPk5NaNU7blPlL5EGQ_CltC-x7DM8FaiyouElsy]
  • 2 Selected examples of imidazole-containing FDA approved drugs - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV2wK50TTQmwpO4g-JWg-rWnkYDgl3z7SHN6rnCPtJrcGeizMQJFpcHhz8VA2i48hQoQZ1cx9qEvMCTSbVnJ-23TXsAyANNAkcS-jEGo05HQgQM85-shiaggBPLYt88vuURTpVpcDr2GCNp_ziibDtp6Mb6zGIWAnDOc32UQvjYXS0FnCHedfNBS3ymgFQMnbAN-hCAeeB1H6_Ud4DvcM3zlwT4qakTAVd]
  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGISMzJMQV1j33TaTT6ZRJKUg4VCKhukV2qBv_RPzJRGyfkVNfxm_kmwiNcH3MqyyLdWJPUhrhhKZly4tWpcFFF-xGwls2WrfgnJcohcHWx0igjN0zm-op2T0Vtc7HPs1jyWA==]
  • IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY - PharmaTutor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq7_rXFQn8cI09JXzvhRGRNeg8LR9W-z5-QptxqEJkXQJ-UVAmsXBTDsxQX7oOHNdPXaTRGOA19oqMC6I84AUfLHD82ClXcqwf0qtAwQqX3PHesLbIoX9QpvjpZ_kc8ZNMDgXDZdgnw24vAn5ec26ElNWTxpb9X4XGFb5Q4IPvZsSM5jWqB-qs3-qC3ksAJT69]
  • (PDF) In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLVMN9yzFIGUx3OtRc0E_zPwvBiufIM7HPm1QLIrtFhdwNItnXL196RiS3rkIjEF3PtctxLcmjJyvL7-LOjka-ON5eUe4pjWBVvhW2oV1t9mrMGqOropYNVNxKcO8JW1yzTE0YXyCKcLOG3OvjISttk7t5xIhxy6xiDqi0phCVZkCbteoEKfVqeaXilPGygDkPo3VvOTN5DvsyW2PojulnCGgUEf9bLs9mHVT-_QgXGi88qARJHh1Nqs2UEZkf_Zl7Gu2Q1hwPiGEgNmc7cE6hrUzRA4ROlcOQuLDVKJenu5w6OJUxjwJiGGGoYQ-9ch5HqKsOHV7PkbsnpVPsOsZadDIeyffasWqRfKjubbVfrvEzxC3T61LwvAbV3zE7DjRoUd0gQ==]
  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review | Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE17CVp1mRZZ7UXKnREE9XG7bwppYuby1j0nj8MzJoTezQXn769qV5RG278Qbplc-Jm88EYbQV4cweDKCYIzxlcMDaBQrOo0bbhEVORUYI_t6GlywPkSxzY3iJkjmKCqJDrXC8dm6wH]
  • In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgH_Vl7D96ACTq66U6iC-t6TcreBBQ02OQa1m9ZXanuVeghb4eKo3AuvOxvefFdGgJsAsntJe6xBB-ls8AykUrc3akOSU_6F6yrS7LW2QqSVXfx8c5xS4WJMCpGazPyLj5oGU=]
  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE76WC9YcoUZS8rB1KQFONg9KssGSdXcIEUr1nI0Jt6fq02W1S0gWZshddHuS14huOQ9Opcfgl9_lUET20ed51eaWG-ktpmLlFgOWRBN-V1WaJh7w8ZPRIOwaCuZbKoYStl8dXkrDr8Q69jI18=]
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7tlo0NUlxqKNKh0KnMh5Hyi-vszEb8SZFHcuccK8q6bcVAwf6z_u3keE3oDSxLpCHwBdNAwgJOH6pGLINd_UtNtUNkZIz5O3x33iwmxwimgr_bXIHP3AJ14VSGZlD17Vj54Ge-wMN7EIK2-E=]
  • FDA approved chemotherapeutic imidazole originated drugs. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjKq0ybHtJlnXFeNs7K2lAJTQrLKHaoHKtdhhhozitHgPtJI9GAKlZnynzuZuoVJRlrcK9Wf0C184gj_7PHjN7fc2zpC8fqAFZBUqpYjJPZwXWO_Eoc3FHhmFBng2r2MN_yRHoZfIKloLl6wcm5O_Ud8lYOEIo814psusdT2ctbkb8Y_LOax6p7xoChop8_fRPbg3YdEpf9kxSbp3oNmeYIQdLfUw=]
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdzRp358_YmhJJr0iKioHYdTXIHd3XsqVuJrKFZaUPXZ420t-tIJTLqUE6MY9C_V9fgwTgDX6dC8IroMTZxgwKjhqSLxFllTE9RT6iMncGXisx5bDWGdEeTMyz_P6aSnPF7KUeN3C6CplPeYyUpaMMq9WwXt_urZIjblFFgvj7KZ2dpj-HgcKz_d3I7eBG7vGKkz_VbUX_x2pC8rayIDOC2ttfspa5cQbJ0i0iAJbrvEaO64bUamK2_R3KYWp9VGgKZlkSknNIyyrGDWaZbASOc4ABW5aFOx6LZkU0]
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWM-d5pgODWyb_FFjAjJeVEx0RQnnfff0Eu2CDkMBLmkX66z3UUtAFUCvc8jNuQ4xaBRL_Ia7kp40A1wjxVij0PRGNu6BJv8zHDkMdOK9bWxdxv0YTMjWvO2vPphPE3Kdm8NuRmbiZ2EO7Bik=]
  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgKmUNvUXsTuSkgQgwuFziZS_vU9Alrc0iiy3AnA-kaaeKS7gOhYUjC4zNGChmBiTjSFuwLA0JXbFu4hAJ3Sm9I2CZY0QJghlcE0jCCvQN0l9T3nrdIFUsCFmQlj6_hadNk9mneG1NTYV27cnaiNbUKB-3M0Oi]

Sources

The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Versatility of a Five-Membered Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their innate ability to interact with a wide array of biological targets. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a testament to this concept.[1] Its unique electronic properties, including the capacity to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine, grant it a remarkable versatility.[2] This guide provides an in-depth exploration of the therapeutic applications of the imidazole scaffold, offering technical insights into its role in anticancer, antifungal, and neuroprotective agents, complete with experimental methodologies and an examination of key signaling pathways.

I. The Imidazole Core in Oncology: Targeting the Machinery of Uncontrolled Cell Proliferation

The development of imidazole-containing anticancer agents has been a significant area of research, with compounds designed to interfere with various aspects of cancer cell biology, from DNA replication to cell signaling.[3]

A. Mechanism of Action: Kinase Inhibition

A primary strategy in modern oncology is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that govern proliferation, survival, and metastasis. Several classes of imidazole-based compounds have been developed as potent kinase inhibitors.

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in the pathogenesis of various cancers.[2] Imidazole-based compounds have been designed to target these kinases, leading to mitotic arrest and apoptosis.[4]

Signaling Pathway: Aurora Kinase A in Mitosis

The following diagram illustrates the role of Aurora Kinase A in the G2/M phase of the cell cycle and its inhibition by imidazole-based compounds. Aurora A is involved in centrosome maturation and spindle assembly.[5][6] Its inhibition leads to defects in these processes, causing cell cycle arrest.[4]

Aurora_Kinase_Pathway cluster_g2_phase G2 Phase cluster_mitosis Mitosis CyclinB_CDK1 Cyclin B/CDK1 AuroraA Aurora Kinase A CyclinB_CDK1->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA activates Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome->Mitotic_Arrest Spindle->Mitotic_Arrest Imidazole_Inhibitor Imidazole-Based Inhibitor Imidazole_Inhibitor->AuroraA inhibits

Caption: Inhibition of Aurora Kinase A by imidazole derivatives disrupts mitosis.

Structure-Activity Relationship (SAR) Insights for Aurora Kinase Inhibitors

SAR studies on imidazole and imidazo[1,2-a]pyrazine derivatives have revealed key features for potent Aurora kinase inhibition. For instance, substitutions on the imidazole core that can form hydrogen bonds with the hinge region of the kinase, such as Ala213 in Aurora-A, are crucial for activity.[7][8] Furthermore, targeting specific residues like Thr217 can confer selectivity for Aurora-A over other isoforms.[7] The introduction of certain moieties, such as a pyridine ring, has been shown to be important for biological activity.[4]

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell adhesion, migration, and survival.[9][10] Imidazole-containing compounds have emerged as effective FAK inhibitors.[11]

Signaling Pathway: FAK in Cell Migration and Survival

The diagram below outlines the FAK signaling pathway. Upon activation by integrins or growth factor receptors, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[12] This complex then phosphorylates downstream targets, activating pathways such as PI3K/Akt and Ras/MAPK, which promote cell survival and migration.[13] Imidazole-based FAK inhibitors typically target the ATP-binding site of the kinase domain, preventing its activation.[14]

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src recruits PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK phosphorylates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MAPK MAPK Ras->MAPK Migration Cell Migration MAPK->Migration Imidazole_Inhibitor Imidazole-Based FAK Inhibitor Imidazole_Inhibitor->FAK inhibits

Caption: Imidazole-based FAK inhibitors block pro-survival and migratory signals.

Structure-Activity Relationship (SAR) Insights for FAK Inhibitors

For FAK inhibitors with a pyrrolopyrimidine backbone, SAR studies have shown that specific substitutions can enhance inhibitory activity.[15] The design of dual FAK and other kinase inhibitors, such as EGFR, has also been explored, with certain structural modifications leading to potent dual inhibitory activity.[11]

B. Quantitative Data: Anticancer Activity of Imidazole Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazole derivatives against various human cancer cell lines, as indicated by their IC50 values.

Compound IDCore StructureCell LineIC50 (µM)Reference
22 Benzimidazole sulfonamideA549 (Lung)0.15[16]
HeLa (Cervical)0.21[16]
HepG2 (Liver)0.33[16]
MCF-7 (Breast)0.17[16]
37 Benzimidazole-pyrazoleA549 (Lung)2.2[17]
44 Thiazole-benzimidazoleMCF-7 (Breast)6.30[17]
45 Thiazole-benzimidazoleMCF-7 (Breast)5.96[17]
Kim-161 (5a) Substituted imidazoleT24 (Bladder)56.11[18]
Kim-111 (5b) Substituted imidazoleT24 (Bladder)67.29[18]
CTZ ImidazoleMCF-7 (Breast)21.0[15]
MDA-MB-231 (Breast)23.1[15]
KCZ ImidazoleMCF-7 (Breast)35.1[15]
MDA-MB-231 (Breast)41.8[15]

II. Imidazole Scaffolds as Antifungal Agents: Disrupting Fungal Cell Integrity

Imidazole-based compounds represent a major class of antifungal agents used clinically. Their primary mechanism of action involves the disruption of the fungal cell membrane.[9][13]

A. Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The main sterol in fungal cell membranes is ergosterol, which is essential for maintaining membrane fluidity and integrity.[9] Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[19] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting fungal growth.[9][13]

Ergosterol Biosynthesis Pathway and Imidazole Inhibition

The following diagram illustrates the key step in the ergosterol biosynthesis pathway that is targeted by imidazole antifungals.

Ergosterol_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole_Antifungal Imidazole Antifungal Imidazole_Antifungal->Enzyme inhibits

Caption: Imidazole antifungals block ergosterol synthesis, disrupting the fungal cell membrane.

B. Quantitative Data: Antifungal Activity of Imidazole Derivatives

The following table presents the in vitro antifungal activity of some imidazole derivatives against various Candida species, indicated by their MIC50 values (the minimum concentration required to inhibit 50% of fungal growth).

Compound IDCandida SpeciesMIC50 (µg/mL)Reference
3a C. krusei0.78[20]
3b C. krusei0.78-1.56[20]
3c C. krusei0.78[20]
C. glabrata0.78[20]
3d C. glabrata0.78[20]

III. Experimental Protocols: Synthesis and Biological Evaluation

To provide practical insights for researchers, this section details representative experimental protocols for the synthesis of an imidazole scaffold and the evaluation of its anticancer activity.

A. Synthesis of a Representative Imidazole Scaffold: 2,4,5-Triphenyl-1H-imidazole

This protocol is adapted from a reported procedure for the synthesis of 2,4,5-triphenyl-1H-imidazole, a common building block for more complex derivatives.[21][22]

Experimental Workflow: Synthesis of 2,4,5-Triphenyl-1H-imidazole

Synthesis_Workflow cluster_synthesis Synthesis Reactants 1. Combine: - Benzaldehyde (1 mol) - Benzil (1 mol) - Ammonium acetate (5 mol) - H2SO4·SiO2 catalyst (0.1 g) Reaction 2. Stir at 110°C for 1 hour. Reactants->Reaction Cooling 3. Cool to room temperature. Reaction->Cooling Washing 4. Wash with water and filter. Cooling->Washing Recrystallization 5. Recrystallize from ethanol (96%). Washing->Recrystallization Drying 6. Dry under vacuum at 60°C for 24 hours. Recrystallization->Drying Product Pure 2,4,5-triphenyl-1H-imidazole Drying->Product MTT_Workflow cluster_assay MTT Assay Cell_Seeding 1. Seed cells in a 96-well plate and incubate. Compound_Treatment 2. Treat cells with various concentrations of the imidazole derivative. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours. Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate. Incubation->MTT_Addition Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Solubilization Absorbance_Reading 6. Read absorbance at 570 nm. Solubilization->Absorbance_Reading Data_Analysis 7. Calculate cell viability and IC50 values. Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test imidazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution with culture medium to obtain the desired test concentrations.

  • Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, until a purple precipitate is visible. [16][23]6. Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals. [23]7. Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. [16][23]8. Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

IV. Future Perspectives and Conclusion

The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in drug development. [18]Future research will likely focus on the development of more selective and potent imidazole-based inhibitors, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance their efficacy and reduce side effects. This guide has provided a comprehensive overview of the current landscape of imidazole-based therapeutics, with the aim of empowering researchers to further unlock the potential of this remarkable heterocyclic core.

References

  • Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. PubMed. Available at: [Link]

  • Sulaiman, F. A., et al. (2022). Functional and clinical characteristics of focal adhesion kinases in cancer progression. Frontiers in Cell and Developmental Biology.
  • Sulzmaier, F. J., et al. (2014). FAK in cancer: mechanistic findings and clinical applications. PMC. Available at: [Link]

  • Zhao, J., & Guan, J. L. (2011). Focal adhesion kinase-regulated signaling events in human cancer. PubMed. Available at: [Link]

  • Zhao, J. H., & Reiske, H. (2008). Signal transduction by focal adhesion kinase in cancer. PubMed. Available at: [Link]

  • Lee, B. Y., et al. (2024). Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities. Journal of Cell Science.
  • Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Manjula, S. N., et al. (2015). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities.
  • Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Tunisian Chemical Society.
  • O'Donnell, M. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • Synthesis and Anticandidal Activity of New Imidazole-Chalcones. PMC. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • Kumar, S., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Sharma, D., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.
  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. Available at: [Link]

  • Synthesis and anticancer screening of novel imidazole derivatives. WJPR. Available at: [Link]

  • The Future of Cancer Therapeutics: Exploring the Role of Novel Imidazole Synthesis. Technology Networks. Available at: [Link]

  • Kollareddy, M., et al. (2012). Aurora kinases: Structure, functions and their association with cancer. ResearchGate. Available at: [Link]

  • Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. Available at: [Link]

  • Andrews, P. D. (2005). Aurora kinases: shining lights on the therapeutic horizon? Oncogene.
  • Synthesis Of 2, 4, 5 -Triphenyl Imidazole. IJCRT.org. Available at: [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
  • Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

  • The structure and expression of Aurora-A kinase. (A) Schematic diagram... ResearchGate. Available at: [Link]

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. MDPI. Available at: [Link]

  • Kollareddy, M., et al. (2012). Aurora kinases: structure, functions and their association with cancer. SciSpace. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

  • The structure–activity relationship (SAR) of FAK inhibitors containing... ResearchGate. Available at: [Link]

  • The chemical structures of Aurora-A kinase inhibitors studied via... ResearchGate. Available at: [Link]

  • Recent Advances of Small Molecule Focal Adhesion Kinase (FAK) Inhibitors as Promising Anticancer Therapeutics. PubMed. Available at: [Link]

  • Combining QSAR techniques, molecular docking, and molecular dynamics simulations to explore anti-tumor inhibitors targeting Focal Adhesion Kinase. Taylor & Francis Online. Available at: [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Prudence of a Novel Scaffold

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound of increasing interest within the realms of medicinal chemistry and drug development. Its unique structural motif presents a versatile scaffold for the synthesis of novel therapeutic agents. As with any active chemical research, a thorough understanding of the safety and handling precautions is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide provides an in-depth, technically-focused overview of the critical safety protocols and handling procedures for this compound, grounded in available scientific data and established laboratory safety principles. The causality behind each recommendation is explained to foster a culture of safety-conscious research.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory operations. For this compound, the primary hazards identified from available data are centered around its irritant properties.

GHS Classification (Inferred from Parent Compound)

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data for the parent compound, 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, provides critical insight into the expected hazard profile. The GHS classifications for the parent acid are as follows[1]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

It is scientifically prudent to assume that this compound exhibits a similar hazard profile. The esterification of the carboxylic acid is unlikely to significantly mitigate these irritant and oral toxicity properties. Therefore, all handling procedures should be based on this conservative assessment.

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented in the table below. The lack of extensive data underscores the importance of treating this compound with a high degree of caution.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃Inferred
Molecular Weight 142.11 g/mol Inferred
Appearance Solid (visual inspection)General knowledge
Solubility Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols, directly addressing the risk of respiratory tract irritation. The fume hood also provides a contained space in the event of a spill. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment: A Non-Negotiable Barrier

The selection of PPE is dictated by the identified hazards of skin and eye irritation. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of larger quantities or when handling solutions.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and changed regularly, or immediately upon known contact with the compound.

  • Body Protection: A flame-resistant laboratory coat is required. For operations with a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary for cleaning up large spills or if engineering controls are not available or functioning properly.

The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Doff1 Gloves (remove first) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Figure 1: PPE Donning and Doffing Workflow

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and ensuring the stability of the compound.

General Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source.

  • Inert Atmosphere: For long-term storage and to prevent potential degradation, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Ignition Sources: Keep away from sources of ignition.[2]

Section 4: Emergency Procedures

Preparedness for unexpected events is a critical component of a robust safety plan.

First Aid Measures

The following first aid measures are based on the known hazards of irritation and potential oral toxicity. Immediate medical attention should be sought for all significant exposures.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[2] Proper chemical waste disposal procedures must be followed.

The following diagram outlines the decision-making process for responding to a chemical spill.

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small & Manageable Spill Assess->SmallSpill Small LargeSpill Large or Unknown Hazard Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate the Area LargeSpill->Evacuate Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Alert Alert Supervisor and Emergency Services Evacuate->Alert

Figure 2: Chemical Spill Response Workflow

Section 5: Toxicological Information

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. The absence of data does not imply a lack of hazard.

Conclusion: A Commitment to Safety

The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, scientists can mitigate the risks associated with this valuable chemical intermediate. This commitment to safety not only protects the individual researcher but also fosters a culture of scientific excellence and responsibility within the broader drug development community.

References

  • BIOSYNCE. (n.d.). This compound CAS 20901-53-5. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described synthetic route starts from the readily available precursor, diaminomaleonitrile (DAMN), and proceeds through a three-step sequence involving cyclization, selective hydrolysis, and esterification. This guide is designed to offer not just a reproducible procedure but also a deeper understanding of the chemical principles and experimental considerations at each stage, ensuring scientific integrity and successful execution.

Introduction

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Specifically, the 2-oxo-imidazole-4-carboxylate moiety serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[2][3] Its structure offers multiple points for diversification, making it an attractive starting material for the development of novel therapeutics. This application note details a robust and logical synthetic pathway to this compound, designed for practical implementation in a research or process development setting.

Overall Synthetic Scheme

The synthesis is accomplished in three sequential steps, beginning with the cyclization of diaminomaleonitrile.

Synthetic_Workflow DAMN Diaminomaleonitrile (DAMN) Step1 Step 1: Cyclization DAMN->Step1 Dicarbonitrile 2-Oxo-1H-imidazole- 4,5-dicarbonitrile Step1->Dicarbonitrile Step2 Step 2: Selective Monohydrolysis Dicarbonitrile->Step2 CarboxylicAcid 2-Oxo-2,3-dihydro-1H- imidazole-4-carboxylic acid Step2->CarboxylicAcid Step3 Step 3: Esterification CarboxylicAcid->Step3 FinalProduct Methyl 2-oxo-2,3-dihydro-1H- imidazole-4-carboxylate Step3->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Oxo-1H-imidazole-4,5-dicarbonitrile

Principle: This initial step involves the construction of the 2-oxo-imidazole ring through the reaction of diaminomaleonitrile with a phosgene equivalent. Triphosgene is selected as a safer and more manageable alternative to gaseous phosgene.[4] The reaction proceeds via the formation of an intermediate urea-like adduct which then undergoes intramolecular cyclization to yield the desired dicarbonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diaminomaleonitrile (DAMN)108.095.00 g46.2 mmolStarting material
Triphosgene296.755.00 g16.8 mmolPhosgene equivalent
Triethylamine (Et₃N)101.1910.1 mL72.6 mmolBase
1,2-Dichloroethane (DCE)98.96100 mL-Anhydrous solvent

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add diaminomaleonitrile (5.00 g, 46.2 mmol) and anhydrous 1,2-dichloroethane (100 mL).

  • Addition of Base: Add triethylamine (10.1 mL, 72.6 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes.

  • Addition of Triphosgene: In a well-ventilated fume hood, carefully add triphosgene (5.00 g, 16.8 mmol) portion-wise to the stirred mixture over 30 minutes. Caution: Triphosgene is toxic and moisture-sensitive; handle with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will have formed. Filter the solid and wash it with cold 1,2-dichloroethane (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 2-oxo-1H-imidazole-4,5-dicarbonitrile as a crystalline solid.

Part 2: Selective Monohydrolysis to 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Principle: This step is a critical transformation that relies on the selective hydrolysis of one of the two nitrile groups to a carboxylic acid. Achieving monohydrolysis while leaving the second nitrile group intact requires carefully controlled reaction conditions. A low-temperature, semi-aqueous system is employed to favor the formation of the mono-acid over the di-acid.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Oxo-1H-imidazole-4,5-dicarbonitrile132.095.00 g37.8 mmolStarting material
Sodium Hydroxide (NaOH)40.001.51 g37.8 mmolBase
Tetrahydrofuran (THF)72.11100 mL-Solvent
Deionized Water18.0250 mL-Solvent
Hydrochloric Acid (HCl)36.46As needed-For acidification (2 M solution)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-oxo-1H-imidazole-4,5-dicarbonitrile (5.00 g, 37.8 mmol) in tetrahydrofuran (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Prepare a solution of sodium hydroxide (1.51 g, 37.8 mmol) in deionized water (50 mL) and cool it to 0 °C. Add the cold NaOH solution dropwise to the stirred THF solution over 1 hour.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the progress of the reaction by TLC (Eluent: Dichloromethane/Methanol/Acetic acid 8:2:0.1) to observe the disappearance of the starting material and the formation of a more polar product.

  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with a 2 M hydrochloric acid solution while maintaining the temperature at 0 °C.

  • Isolation: A precipitate will form upon acidification. Stir the mixture for an additional 30 minutes at 0 °C, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water (2 x 25 mL) and then with a small amount of cold THF. Dry the product under vacuum to yield 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.[6]

Part 3: Esterification to this compound

Principle: The final step is a classic Fischer esterification, where the carboxylic acid is converted to its corresponding methyl ester in the presence of methanol and a catalytic amount of strong acid.[7] The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid128.094.00 g31.2 mmolStarting material
Methanol (MeOH)32.04100 mL-Anhydrous, solvent and reagent
Sulfuric Acid (H₂SO₄)98.080.5 mL-Concentrated, catalyst

Protocol:

  • Reaction Setup: Suspend 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (4.00 g, 31.2 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 8 hours, or until the starting material is fully consumed as monitored by TLC (Eluent: Dichloromethane/Methanol 9:1).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a brine wash (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a pure solid.[8]

Safety and Handling

  • Triphosgene: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. It is sensitive to moisture and can release phosgene gas.

  • 1,2-Dichloroethane: A suspected carcinogen. Handle with care in a fume hood.

  • Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions at each step, particularly during the selective monohydrolysis, high yields and purity of the target molecule can be achieved. This application note serves as a practical guide for chemists in the pharmaceutical and related industries, facilitating the synthesis of this important heterocyclic intermediate for further research and development.

References

  • A decade review of triphosgene and its applic
  • Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxyl
  • Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Semantic Scholar.
  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Chem-Impex.
  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872. PubChem.
  • SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC.
  • 2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid. Biosynth.
  • Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Paradigm Shift in Heterocycle Synthesis

Imidazole-4-carboxylates represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Traditional methods for their synthesis, however, often involve lengthy reaction times, harsh conditions, and laborious purification procedures.[2] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative green chemistry technique that leverages microwave energy to dramatically accelerate reaction rates, improve yields, and enhance product purity.[3][4] By directly and efficiently heating the reaction mixture, MAOS provides a powerful tool for researchers to rapidly construct libraries of these valuable compounds.[5]

This document provides both the theoretical underpinnings and practical, field-tested protocols for the microwave-assisted synthesis of imidazole-4-carboxylates, designed for immediate application in a research or drug development setting.

The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave synthesis utilizes dielectric heating.[6] This process is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvents and reactants themselves, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align with the field.[7] This constant reorientation generates friction at a molecular level, leading to rapid and uniform heating throughout the bulk of the material.[8][9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[7]

This "in-core" volumetric heating is exceptionally fast and efficient, minimizing the formation of byproducts that can arise from prolonged exposure to high temperatures at the vessel walls, a common issue with conventional heating.[6] The result is a cleaner reaction profile, often with significantly higher yields and reduced reaction times—from hours or days to mere minutes.[9][10]

Synthetic Strategy: A One-Pot Multicomponent Protocol via 1,5-Electrocyclization

One of the most elegant and efficient microwave-assisted routes to diversely functionalized imidazole-4-carboxylates is a one-pot, multicomponent procedure involving the 1,5-electrocyclization of an azavinyl azomethine ylide.[11] This strategy allows for the assembly of complex imidazoles from simple, readily available starting materials in a single, rapid operation.

Mechanistic Rationale

The reaction proceeds through a fascinating cascade. First, a primary amine reacts with a 1,2-diaza-1,3-diene (DD) to form a hydrazone intermediate. In the presence of an aldehyde and under microwave irradiation, this intermediate eliminates a molecule of pyrazole to generate a reactive azavinyl azomethine ylide. This ylide then undergoes a thermally allowed 1,5-electrocyclization to form the imidazole ring, followed by aromatization to yield the final product.[11] The use of microwave heating is critical, as it provides the necessary energy to drive the electrocyclization and aromatization steps efficiently, leading to higher yields in shorter times compared to conventional refluxing.[11]

Workflow Diagram

G cluster_0 Step 1: Intermediate Formation (Room Temp) cluster_1 Step 2: Microwave-Assisted Cascade A 1,2-Diaza-1,3-diene (DD) C Hydrazone Intermediate A->C B Primary Amine (R'-NH2) B->C E Azavinyl Azomethine Ylide (Reactive Intermediate) C->E D Aldehyde (R''-CHO) D->E MW Heat 150 °C, 20 min F 1,5-Electrocyclization E->F G Aromatization F->G H Final Product: Imidazole-4-carboxylate G->H G A Aldehyde + Amine B Aldimine Intermediate A->B Formation E Cycloaddition B->E C TosMIC C->E D Base (e.g., K2CO3) D->E F 4-Tosyl-2-imidazoline E->F MW Heat G Elimination of p-Toluenesulfinic Acid F->G H Imidazole Product G->H

Sources

The Versatile Intermediate: Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the imidazole ring stands as a truly privileged scaffold. Its presence in numerous natural products and pharmaceuticals underscores its importance as a versatile building block.[1] Within this class of heterocycles, Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has emerged as a particularly valuable intermediate. Its unique arrangement of a reactive urea-like substructure, a nucleophilic nitrogen center, and an ester functionality provides a powerful handle for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound's properties, reactivity, and its application in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The high therapeutic potential of imidazole-related drugs continues to inspire medicinal chemists to develop novel chemotherapeutic agents based on this core structure.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueSource/Comment
CAS Number 20901-53-5---
Molecular Formula C₅H₆N₂O₃---
Molecular Weight 142.11 g/mol ---
Appearance White to off-white solidGeneral observation
Melting Point ~144-149°CFrom chemical supplier data[2]
Solubility Soluble in water, ethanol, and DMSO[2]
Safety and Handling Precautions

While specific toxicity data for this compound is not extensively documented, the general safety precautions for handling imidazole derivatives should be strictly followed. The parent compound, imidazole, is known to be harmful if swallowed and causes severe skin burns and eye damage.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its distinct reactive sites. The diagram below illustrates the key centers for chemical modification.

Caption: Key reactive sites on the title molecule.

The most prominent reaction pathway for this intermediate is N-alkylation at the N1 position of the imidazole ring. This reaction is fundamental for introducing diverse substituents, thereby modulating the steric and electronic properties of the final molecule. This targeted modification is a cornerstone in structure-activity relationship (SAR) studies during drug development.

Application Note 1: Synthesis of N-Substituted Imidazole Carboxylates as Kinase Inhibitor Scaffolds

Background: The Importance of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The imidazole scaffold is a common feature in many potent kinase inhibitors, such as the p38 MAP kinase inhibitor Doramapimod. The synthesis of libraries of N-substituted imidazole derivatives is a common strategy in the discovery of new and selective kinase inhibitors.[4][5][6]

Workflow for N-Alkylation

The following workflow outlines the general steps for the N-alkylation of this compound.

N_Alkylation_Workflow Figure 2: General N-Alkylation Workflow start Start: this compound deprotonation Deprotonation with a suitable base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF) start->deprotonation alkylation Addition of an alkylating agent (e.g., benzyl bromide, ethyl iodide) deprotonation->alkylation reaction Reaction at controlled temperature (e.g., room temperature to 80°C) alkylation->reaction workup Aqueous workup and extraction reaction->workup purification Purification by column chromatography workup->purification product Product: N-alkylated derivative purification->product

Caption: General workflow for N-alkylation.

Detailed Protocol: Synthesis of Methyl 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

This protocol provides a representative procedure for the N-alkylation of this compound with benzyl bromide.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles
This compound20901-53-5142.111.0 g7.04 mmol
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.000.31 g7.74 mmol
Benzyl Bromide100-39-0171.041.34 g (0.94 mL)7.81 mmol
Anhydrous N,N-Dimethylformamide (DMF)68-12-2---20 mL---
Ethyl Acetate141-78-6---As needed---
Saturated Sodium Bicarbonate Solution------As needed---
Brine------As needed---
Anhydrous Magnesium Sulfate7487-88-9---As needed---

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 7.04 mmol).

  • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.31 g, 7.74 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Add benzyl bromide (0.94 mL, 7.81 mmol) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate as the eluent) to afford the desired product.

Expected Results and Characterization:

The product, Methyl 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, is expected to be a solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the benzyl group protons (aromatic and benzylic CH₂) and the imidazole ring proton, in addition to the methyl ester singlet.

  • ¹³C NMR: Expect to see corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Application Note 2: Further Functionalization of the Ester Moiety

The methyl ester at the C4 position provides another avenue for structural diversification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, which can be crucial for modulating properties like solubility and for introducing new points of interaction with biological targets.

Protocol: Hydrolysis to 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
Methyl 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate232.231.0 g4.31 mmol
Lithium Hydroxide Monohydrate41.960.27 g6.46 mmol
Tetrahydrofuran (THF)---10 mL---
Water---5 mL---
1M Hydrochloric Acid---As needed---

Procedure:

  • Dissolve Methyl 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (1.0 g, 4.31 mmol) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (0.27 g, 6.46 mmol) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1M HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Conclusion and Future Outlook

This compound is a highly versatile and valuable intermediate in organic synthesis. Its straightforward functionalization at both the N1 position and the C4 ester allows for the rapid generation of diverse molecular scaffolds. As the demand for novel, highly specific therapeutics, particularly kinase inhibitors, continues to grow, the strategic application of such well-designed building blocks will be paramount. The protocols and insights provided herein serve as a guide for researchers to harness the full synthetic potential of this important molecule in their drug discovery and development endeavors.

References

  • Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 251-270. Available at: [Link]

  • ChemBK. (2024). 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Product Information. Available at: [Link]

  • Khan, F. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3851-3866. Available at: [Link]

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 14(9), 3356-3375. Available at: [Link]

  • PubChem. (n.d.). Doramapimod. Retrieved from [Link]

  • Sisko, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available at: [Link]

Sources

Synthesis of novel derivatives from Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Derivatives from Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Abstract

The 2-oxo-imidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable antioxidant properties.[1][2] this compound serves as a highly versatile and readily available starting material for the synthesis of diverse compound libraries.[3] This guide provides detailed application notes and protocols for the chemical modification of this building block, targeting the N1/N3 positions, the C4-ester, and the C5 position. We will explore key synthetic strategies, including N-alkylation, N-arylation, ester hydrolysis, and subsequent amidation. The causality behind experimental choices, detailed step-by-step protocols, and methods for structural verification are discussed to empower researchers in drug discovery and development to generate novel molecular entities with therapeutic potential.

Introduction: The 2-Oxo-Imidazole Core - A Scaffold of Therapeutic Importance

The imidazole ring is a fundamental structural motif in a vast number of biologically active molecules and pharmaceuticals.[4][5][6] Its unique electronic properties and ability to engage in various noncovalent interactions make it a cornerstone in medicinal chemistry.[7] The 2-oxo-imidazole substructure, in particular, has garnered significant interest. This moiety is found in naturally occurring imidazole-containing dipeptides (IDPs) and their oxidized derivatives (2-oxo-IDPs).[1][2] Research has shown that 2-oxo-IDPs, such as 2-oxo-carnosine, possess significantly greater antioxidant capacity than their parent compounds, suggesting that the 2-oxo modification is critical for their biological function.[2][8] This enhanced activity makes the 2-oxo-imidazole scaffold a compelling starting point for the development of novel therapeutics targeting oxidative stress-related pathologies.

This compound is an ideal precursor for this purpose. It presents multiple reactive sites that can be selectively functionalized to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This document serves as a technical guide for the strategic derivatization of this valuable building block.

Section 1: Reactivity Profile of this compound

Understanding the inherent reactivity of the starting material is paramount for designing successful synthetic routes. The molecule possesses three primary sites for chemical modification:

  • N1 and N3 Amide/Amine Nitrogens: These positions are the most reactive sites for substitution. The protons on these nitrogens are acidic and can be removed by a suitable base. The resulting anion is a nucleophile that can react with various electrophiles. A key challenge is achieving regioselectivity, as deprotonation often leads to a delocalized anion where either nitrogen can act as the nucleophile, potentially resulting in a mixture of N1 and N3 substituted products.[9]

  • C4-Methyl Ester: The ester group is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be converted into a wide array of functional groups, most commonly amides, via coupling reactions.

  • C5-Position: The C-H bond at the C5 position is generally unreactive but can be functionalized under more forcing conditions, such as halogenation or metal-catalyzed C-H activation, opening avenues for C-C bond formation.

Below is a diagram illustrating the key reactive centers of the molecule.

G cluster_0 This compound cluster_1 mol mol A N1/N3 Nitrogens (Nucleophilic Substitution) A:s->mol:n B C4-Ester (Hydrolysis, Amidation) B:w->mol:e C C5 Position (C-H Functionalization) C:n->mol:s

Sources

Application Notes and Protocols for Purity Assessment of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Imidazole Compounds

Imidazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] As constituents of vital biomolecules like the amino acid histidine and as the core of numerous antifungal agents, proton pump inhibitors, and other therapeutics, their purity is not merely a quality metric—it is a determinant of safety, efficacy, and stability.[2][4] Impurities can arise from the synthesis process, including unreacted starting materials, byproducts, and isomeric structures, or from degradation under various stress conditions like oxidation and photodegradation.[5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and implement robust analytical methods for the purity assessment of imidazole-containing compounds. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol functions as a self-validating system.

Strategic Selection of Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the imidazole derivative, the nature of potential impurities, and the required sensitivity and accuracy. A multi-tiered approach, often combining chromatographic, spectroscopic, and titrimetric methods, provides the most complete purity profile.

Method_Selection_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity & Assay cluster_2 Specialized & Orthogonal Methods Compound Imidazole Compound Properties (Volatility, Polarity, Chromophores) HPLC HPLC-UV (General Purity, Assay) Compound->HPLC Has UV Chromophore GC GC-MS (Volatile Impurities) Compound->GC Volatile or Derivatizable Titration Titration (Assay of Basic Moiety) Compound->Titration Basic Nitrogen Impurities Potential Impurities (Process-related, Degradants) Impurities->GC Volatile Impurities CE Capillary Electrophoresis (CE) (Charged/Polar Analytes) Impurities->CE Chiral/Ionic Impurities HPLC->CE Orthogonal Check NMR qNMR (Absolute Purity, Structure) HPLC->NMR Structural Confirmation KF Karl Fischer (Water Content) Titration->KF Correct for Water

Caption: Decision workflow for selecting appropriate analytical methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling

HPLC, particularly in its reversed-phase mode (RP-HPLC), is the most versatile and widely used technique for separating and quantifying imidazole compounds and their non-volatile impurities.[4][8] Its high resolving power and sensitivity make it ideal for routine quality control and stability studies.[8]

Application Note: Purity of Imidazole-Based Active Pharmaceutical Ingredients (APIs)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds, like many imidazole derivatives, elute earlier, while less polar impurities are retained longer. The addition of a buffer to the mobile phase is crucial for controlling the ionization state of the basic imidazole ring, ensuring reproducible retention times and sharp peak shapes.

Causality Behind Method Choices:

  • Column: A C18 column is the standard choice for moderately polar compounds like most imidazoles.[8] For highly polar imidazoles or related substances, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) is typical.[10][11] Acetonitrile often provides better peak shape and lower UV cutoff. The buffer pH should be set to maintain a consistent charge on the analyte; for imidazoles (pKa ≈ 7), a slightly acidic pH (e.g., 3-4) ensures protonation and stable retention.[10]

  • Detector: A UV detector is commonly used, as the imidazole ring provides sufficient chromophores for detection.[4][10] A photodiode array (PDA) detector is highly recommended as it provides spectral data, which is invaluable for peak purity assessment and impurity identification.

Protocol: RP-HPLC-UV for Purity Assessment

Objective: To separate and quantify related substances in an imidazole API.

1. Instrumentation and Materials:

  • HPLC system with a UV or PDA detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid.

  • Reference standards for the API and known impurities.

2. Preparation of Solutions:

  • Mobile Phase A: Prepare a 25 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.2 with phosphoric acid. Filter through a 0.45 µm membrane.[10]

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[8]

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 100 µg/mL.[8]

  • Sample Solution: Prepare the API sample at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min[4][10]
Detection Wavelength 215-300 nm (select λmax of the API)[10]
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-35 min: 10% B

4. Data Analysis and System Suitability:

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Purity Calculation: Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard. According to ICH guidelines, impurities should be reported and identified based on established thresholds (e.g., >0.1%).

Gas Chromatography (GC): A Tool for Volatile Impurities and Starting Materials

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For imidazole purity, its primary application is the detection of residual solvents and volatile organic impurities from the synthesis process.[12][13]

Application Note: Detecting Volatile Synthetic Precursors

Principle: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. A Flame Ionization Detector (FID) is common for general organic compounds, while a Mass Spectrometer (MS) provides definitive identification.[12][14]

Causality Behind Method Choices:

  • Derivatization: Many imidazole compounds are not sufficiently volatile for direct GC analysis. Derivatization, for example with isobutyl chloroformate, can be employed to increase volatility and improve chromatographic performance.[12] This is a critical step that must be optimized to ensure complete and reproducible reaction without generating artifacts.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for separating a range of potential impurities.[4]

Protocol: GC-MS for Volatile Impurity Profiling (with Derivatization)

Objective: To identify and quantify volatile impurities in an imidazole raw material.

1. Instrumentation and Materials:

  • GC system with a Mass Spectrometry (MS) detector.

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents for derivatization: Acetonitrile, pyridine, anhydrous ethanol, isobutyl chloroformate.[12]

  • High-purity helium as carrier gas.

2. Sample Preparation (Derivatization):

  • Accurately weigh ~10 mg of the imidazole sample into a vial.

  • Add 90 µL acetonitrile, 60 µL pyridine, and 200 µL anhydrous ethanol.[12]

  • Add 70 µL of isobutyl chloroformate and vortex for 1 minute.[12]

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Extract the derivatized analytes with a suitable organic solvent (e.g., dichloromethane).

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Scan Range 40-500 m/z

4. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify using an internal standard or by area percent, assuming similar response factors for structurally related impurities.

GC_Derivatization_Workflow Sample Imidazole Sample (Non-volatile) Reaction Derivatization Reaction Sample->Reaction Reagents Derivatization Reagents (e.g., Isobutyl Chloroformate) Reagents->Reaction Derivative Volatile Derivative Reaction->Derivative GCMS GC-MS Analysis Derivative->GCMS

Caption: Workflow for GC-MS analysis requiring derivatization.

Absolute and Orthogonal Purity Assessment Methods

While chromatography is excellent for relative purity, a complete assessment requires orthogonal methods that rely on different chemical principles.

Titrimetry: Assay of the Basic Imidazole Core

Principle: The basic nitrogen atom in the imidazole ring can be assayed via non-aqueous acid-base titration. The sample is dissolved in a non-aqueous solvent (e.g., glacial acetic acid) and titrated with a standardized acid, typically perchloric acid.[15] The endpoint can be determined potentiometrically or with an indicator.

Why it's a Self-Validating System: This method provides a direct measure of the molar quantity of the basic active substance. When combined with impurity data from HPLC, it offers a powerful mass balance calculation. A result close to 100% (after correcting for water and other non-basic components) provides high confidence in the overall purity assessment.

Protocol: Non-Aqueous Potentiometric Titration
  • Dissolve an accurately weighed amount of the imidazole compound in glacial acetic acid.

  • Titrate with 0.1 N perchloric acid, using a suitable electrode system (e.g., glass and reference electrodes) to monitor the potential.

  • Determine the endpoint from the inflection point of the titration curve.

  • Perform a blank titration and make any necessary corrections.

  • Calculate the assay percentage based on the volume of titrant consumed.

Karl Fischer Titration: Quantifying Water Content

Principle: Water is a common impurity in solid APIs and can affect stability and assay calculations. Karl Fischer titration is the gold standard for water determination. It is a highly specific coulometric or volumetric method based on the reaction of water with iodine and sulfur dioxide.[16]

Why it's a Necessary Complement: The assay value obtained by other methods (HPLC, Titrimetry) is typically reported on an "as is" basis. Correcting for the water content, as determined by Karl Fischer, is essential for calculating the purity of the anhydrous material.[17] For heterocyclic amines like imidazole, buffering the Karl Fischer reagent with a weak acid like benzoic or salicylic acid may be necessary to prevent side reactions caused by the sample's alkalinity.[16]

Capillary Electrophoresis (CE): High-Efficiency Separations

Principle: CE separates ions based on their electrophoretic mobility in an electric field. It offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC, particularly for charged, highly polar, or chiral impurities.[18][19][20]

Application Focus: CE is particularly useful for separating isomers and closely related impurities that may co-elute in HPLC.[18] It can also be used to analyze inorganic impurities.

Summary of Quantitative Performance

The following table summarizes typical performance characteristics for the primary analytical methods discussed. These values are illustrative and must be validated for each specific compound and method.

Analytical MethodAnalyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Accuracy (% Recovery)Precision (RSD%)Source
UHPLC-DAD Imidazole, Methylimidazoles0.0375 - 18.0 mg/kg0.0094 mg/kg95.2% - 101.9%0.55% - 1.76%[21]
HPLC-UV Secnidazole, Omeprazole, etc.10–100 µg/mL0.13 - 0.41 µg/mLHighNot Specified[10][21]
GC-MS (Deriv.) Imidazole-like compoundsN/A (Method for detection)0.055 - 0.89 µg/mL58.8% - 161.0%N/A[12]
CE-UV Imidazole25% - 150% of target0.025 µg/mL (0.005% w/w)98.4% (avg)< 5.8%[22]

References

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
  • BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • BenchChem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
  • Sigma-Aldrich. (n.d.). Determination of Water Content in Imidazole Using Karl Fischer Titration.
  • ACS Publications. (n.d.). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research.
  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-122.
  • Unknown Author. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3139-3147.
  • BenchChem. (n.d.). A Guide to Cross-Validation of Analytical Methods for Imidazole Derivative Characterization.
  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 106.
  • Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • Unknown Author. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
  • ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Aldewachi, H. (n.d.). (PDF) A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate.
  • BenchChem. (n.d.). Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound.
  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • MDPI. (2022). Role of Ionic Liquids in Capillary Electrophoresis.
  • Donovan, J. W. (1965). SPECTROPHOTOMETRIC TITRATION OF THE IMIDAZOLE GROUPS OF BOVINE PANCREATIC RIBONUCLEASE. Biochemistry, 4(5), 823-829.
  • Markuszewski, M. J., et al. (2004). Capillary electrophoretic separation of cationic constituents of imidazolium ionic liquids. Electrophoresis, 25(20), 3450-3454.
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
  • MDPI. (2023). Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis.
  • Unknown Author. (2024). A review article on synthesis of imidazole derivatives.
  • ResearchGate. (n.d.). Biodegradability of imidazole structures.
  • Belal, F., et al. (1995). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 13(6), 843-848.
  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
  • Sigma-Aldrich. (n.d.). Pharmacopoeia Monograph Methods.
  • US Pharmacopeia (USP). (n.d.). Manual for Participants.
  • CLEARSYNTH. (n.d.). Imidazole Impurity Product List.
  • Blog. (2024). Imidazole analysis: laboratory results.
  • da Silva, J. F. M., et al. (2017). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(10), 864-896.
  • Bradley, C. (2025). A Comprehensive Guide to USP Test Methods for Pharmaceutical and Drug Products.
  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.

Sources

Application Note & Protocols: Strategic Use of Molecular Building Blocks for the Generation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design and synthesis of novel bioactive molecules is the cornerstone of modern drug discovery. This process has evolved from serendipitous screening to a highly strategic endeavor, fundamentally reliant on the use of well-defined molecular building blocks.[1][2] These chemical reagents, possessing specific reactive functional groups, serve as the foundational units for the modular assembly of complex drug candidates.[3][] This guide provides an in-depth analysis of key building block strategies, including the application of privileged scaffolds, fragment-based drug discovery (FBDD), and bioisosteric modification. We will explore the causality behind these strategic choices and provide detailed, field-proven protocols for their practical implementation in the laboratory.

Introduction: The Logic of Modular Drug Design

The immense chemical space, estimated to contain upwards of 10^60 potential drug-like molecules, is impossible to explore exhaustively.[5] A building block approach offers a logical and efficient pathway to navigate this space. By combining a curated set of smaller, validated molecular fragments, chemists can rapidly generate libraries of novel compounds with a higher probability of biological activity.[1][3] This modular strategy underpins several modern drug discovery paradigms, accelerating the journey from initial concept to lead optimization.

The strategic selection of building blocks is paramount. Key considerations include not only their chemical reactivity but also their inherent structural and physicochemical properties. A well-chosen building block can introduce desirable traits into a final molecule, such as improved metabolic stability, enhanced target affinity, or ideal lipophilicity.[6][7]

G cluster_0 Building Block Strategies cluster_1 Synthesis & Assembly cluster_2 Optimization & Outcomes Privileged Scaffolds Privileged Scaffolds Combinatorial Chemistry Combinatorial Chemistry Privileged Scaffolds->Combinatorial Chemistry Fragments (FBDD) Fragments (FBDD) Fragments (FBDD)->Combinatorial Chemistry Bioisosteres Bioisosteres Coupling Reactions Coupling Reactions Bioisosteres->Coupling Reactions Lead Compound Lead Compound Combinatorial Chemistry->Lead Compound Coupling Reactions->Lead Compound Improved PK/PD Improved PK/PD Lead Compound->Improved PK/PD Drug Candidate Drug Candidate Improved PK/PD->Drug Candidate

Figure 1: High-level workflow illustrating how different building block strategies feed into the drug discovery pipeline.

The Power of the Privileged Scaffold

A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[8] First described by B.S. Evans in 1988, these scaffolds represent evolutionary-validated starting points for drug design.[8][9] Their inherent versatility significantly increases the hit rate in screening campaigns.[8]

Causality: Why are these scaffolds "privileged"?

  • Optimal 3D Geometry: They often present functional groups in a spatial orientation that is complementary to common binding pockets found in proteins, such as GPCRs and kinases.

  • Favorable Physicochemical Properties: Privileged scaffolds typically possess drug-like properties, including good metabolic stability and cell permeability.

  • Synthetic Accessibility: They are amenable to chemical modification at multiple points, allowing for the creation of large, diverse libraries of analogues to explore structure-activity relationships (SAR).[8]

Examples of privileged scaffolds include benzodiazepines, 3-phenylcoumarins, and 7-azaindoles.[9][10][11] A library based on the benzodiazepine scaffold, for instance, yielded compounds with high affinity for the cholecystokinin (CCK) receptor, validating its privileged status.[9]

Application Note: Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful methodology that uses small, low-molecular-weight compounds ("fragments") as starting points for building high-affinity ligands.[12][13] This approach contrasts with traditional high-throughput screening (HTS) by exploring chemical space more efficiently with a smaller number of compounds.[5][13]

The "Rule of Three": A Guiding Principle for Fragment Selection To maximize the quality of starting points, fragment libraries are often designed according to the "Rule of Three":

  • Molecular Weight < 300 Da

  • cLogP ≤ 3

  • Hydrogen Bond Donors ≤ 3

  • Hydrogen Bond Acceptors ≤ 3

  • Rotatable Bonds ≤ 3

Causality: The logic behind FBDD is that smaller, less complex molecules have a higher probability of finding a complementary binding interaction, even if the initial affinity is weak (typically in the high µM to mM range).[5] Because of this weak binding, highly sensitive biophysical techniques are required for screening.[5][14]

Common FBDD Screening Techniques

Technique Principle Typical Throughput Key Advantage
NMR Spectroscopy Detects changes in the chemical shift of target protein or ligand upon binding. Low to Medium Provides detailed structural information on the binding site.
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as fragments bind to an immobilized target. Medium to High Provides real-time kinetic data (on- and off-rates).
X-ray Crystallography Directly visualizes the binding mode of a fragment within the protein's crystal structure. Low Provides the highest resolution structural data for rational design.[13]

| Thermal Shift Assay (TSA) | Monitors the change in a protein's melting temperature upon ligand binding. | High | Simple, cost-effective primary screen. |

Once a fragment "hit" is identified and its binding mode is confirmed (ideally by X-ray crystallography), it serves as a building block.[14] The lead optimization process then involves either "growing" the fragment by adding new functional groups to engage nearby pockets or "linking" two or more fragments that bind to adjacent sites.[15]

FBDD_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase FragmentLibrary Fragment Library (Rule of Three) BiophysicalScreen Biophysical Screen (SPR, NMR, etc.) FragmentLibrary->BiophysicalScreen FragmentHits Weak-Binding Hits (µM - mM Affinity) BiophysicalScreen->FragmentHits Xray X-ray Crystallography FragmentHits->Xray Validation SBDD Structure-Based Design (Fragment Growing/Linking) Xray->SBDD Structural Info PotentLead Potent Lead (nM Affinity) SBDD->PotentLead Iterative Synthesis

Figure 2: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Application Note: Bioisosteres as Strategic Building Blocks

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or functional group in a lead compound is replaced by another with similar physical or chemical properties.[16][17] This rational modification is used to fine-tune a molecule's properties to enhance efficacy, improve pharmacokinetics (ADME), or reduce toxicity.[17][18][19]

Fluorine: The Medicinal Chemist's Favorite Bioisostere The substitution of a hydrogen atom or a hydroxyl group with fluorine is one of the most powerful and widely used bioisosteric replacements.[18] The unique properties of fluorine allow it to exert profound effects on a molecule.[7][20]

Causality: The Impact of Fluorination

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[21][22] Placing a fluorine atom at a known site of metabolic attack (a "metabolic soft spot") can dramatically increase a drug's half-life and bioavailability.[6][21]

  • pKa Modulation: As the most electronegative element, fluorine has a strong electron-withdrawing effect.[21] Placing it near a basic nitrogen atom can lower its pKa, reducing its overall basicity. This can improve membrane permeability and oral absorption, as the less charged species more readily crosses lipid bilayers.[20][21]

  • Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds. This can directly increase the binding affinity of the drug for its target.[21][22]

Table of Common Bioisosteric Replacements:

Original Group Classical Bioisostere Non-Classical Bioisostere Primary Rationale for Replacement
-COOH (Carboxylic Acid) -SO₃H Tetrazole Improve metabolic stability, oral bioavailability.[16]
-H -F, -D (Deuterium) Block metabolic oxidation, enhance potency.[18][21]
-OH -NH₂, -SH Alter hydrogen bonding potential.
Benzene Thiophene, Pyridine Modulate electronics, solubility, and target interactions.

| -C=O (Ketone) | -SO₂- (Sulfone) | | Alter polarity and hydrogen bonding capacity. |

Detailed Protocol: Assembling Building Blocks via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, making it an indispensable tool for connecting molecular building blocks.[23] This protocol describes a general procedure for coupling an aryl halide (Building Block A) with an arylboronic acid or ester (Building Block B).

Reaction: Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar² (Building Block A) + (Building Block B) → Coupled Product

Materials and Equipment:

  • Aryl Halide (e.g., 4-bromoanisole)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, with water)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid/ester (1.1 - 1.5 eq), and the base (2.0 - 2.5 eq).[24]

    • Expert Insight: Using a slight excess of the boronic acid component helps to drive the reaction to completion. Cesium carbonate is a strong, effective base for this transformation, though potassium carbonate is a more economical alternative.

  • Inerting the Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) active catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and a small amount of water (typically a 10:1 or 4:1 ratio of dioxane:water).[24] Sparge the resulting mixture with the inert gas for another 10 minutes to ensure it is deoxygenated.

    • Expert Insight: Water is often crucial for the Suzuki reaction. It helps to dissolve the inorganic base and facilitates the transmetalation step of the catalytic cycle.

  • Initiating the Reaction: Add the palladium catalyst (0.05 - 0.1 eq) to the mixture.[24] Purge with the inert gas for a final 5-10 minutes.

    • Trustworthiness: The catalyst loading can often be reduced for simple substrates, but higher loadings may be necessary for more challenging or sterically hindered building blocks.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[24][25]

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (the aryl halide) is consumed.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and water. c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the solvent under reduced pressure. f. Purify the crude product using flash column chromatography on silica gel to obtain the pure coupled product.[24]

Detailed Protocol: Assembling Building Blocks via CuAAC "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction. It forms a stable triazole linkage between two building blocks—one functionalized with an azide and the other with a terminal alkyne. Its high efficiency, specificity, and biocompatibility make it ideal for bioconjugation and the synthesis of complex molecules.[26][27][28][]

Reaction: R¹-N₃ + R²-C≡CH → 1,4-disubstituted 1,2,3-triazole (Azide Building Block) + (Alkyne Building Block) → Triazole Product

Materials and Equipment:

  • Azide-functionalized building block

  • Alkyne-functionalized building block

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Copper Ligand (e.g., THPTA or TBTA)

  • Buffer or Solvent System (e.g., PBS, water/t-BuOH)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare fresh stock solutions for accurate addition.

    • Copper(II) Sulfate: 20 mM in deionized water.[28]

    • Sodium Ascorbate: 100 mM in deionized water.[26][28]

    • Ligand (THPTA): 50 mM in deionized water.[28]

    • Azide and Alkyne Building Blocks: Dissolve in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).[26]

    • Expert Insight: Sodium ascorbate is sensitive to oxidation. Preparing this solution fresh is critical for achieving a high reaction yield. The ligand stabilizes the catalytically active Cu(I) oxidation state and accelerates the reaction.[27][28]

  • Reaction Assembly: In a reaction vial, combine the alkyne building block (1.0 eq) and the azide building block (1.0 - 1.2 eq) in the chosen solvent system.

  • Catalyst Premix (Optional but Recommended): In a separate microcentrifuge tube, briefly premix the CuSO₄ solution and the ligand solution.[28] For example, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA for a 5:1 ligand-to-copper ratio.[28] Let this stand for 1-2 minutes.

    • Causality: Premixing the copper and ligand before addition to the main reaction mixture ensures the catalyst is properly complexed, which can prevent side reactions and protect sensitive biomolecules.

  • Initiating the Reaction: a. Add the copper/ligand mixture to the main reaction vial. b. Initiate the reaction by adding the sodium ascorbate solution.[27] The final concentration of ascorbate should be significantly higher than the copper (e.g., 5 mM ascorbate for a 0.25 mM copper concentration).[28]

  • Reaction Execution: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS. The reaction is often complete within 60 minutes.[27]

  • Workup and Purification: The workup procedure is highly dependent on the nature of the building blocks.

    • For small molecules: A standard aqueous workup followed by extraction and column chromatography is typically sufficient.

    • For biomolecules (e.g., proteins, DNA): Purification is often achieved by size-exclusion chromatography, dialysis, or other biocompatible purification techniques to remove excess reagents and copper.

CuAAC_Mechanism cluster_cycle Catalytic Cycle reagents R¹-N₃ (Azide) R²-C≡CH (Alkyne) Cu(II) + Ascorbate CuI_Alkyne Cu(I)-Acetylide Complex reagents:alk->CuI_Alkyne SixMembered Six-Membered Cu-Metallacycle reagents:az->SixMembered CuI_Regen Cu(I) Catalyst (Regenerated) reagents:cu2->CuI_Regen Reduction CuI_Alkyne->SixMembered Triazolide Copper Triazolide SixMembered->Triazolide Ring Contraction Triazolide->CuI_Regen Catalyst Turnover Product Product 1,4-Triazole Triazolide->Product:prod Protonolysis CuI_Regen->CuI_Alkyne Coordination

Figure 3: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The strategic use of molecular building blocks is an essential and powerful approach in modern medicinal chemistry. By leveraging concepts such as privileged scaffolds, fragment-based discovery, and bioisosterism, researchers can navigate the vastness of chemical space with greater efficiency and a higher probability of success. The robust and versatile synthetic protocols used to assemble these blocks, such as the Suzuki coupling and CuAAC click chemistry, provide the practical means to turn rational design into tangible, novel bioactive molecules. A thoughtful, well-curated library of building blocks is not merely a collection of reagents; it is a vital toolkit for innovation in drug discovery.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]

  • Jayashree, B.S., Nikhil, P.S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
  • Bioisosterism in Drug Discovery and Development - An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the role of bioisosterism in drug design? (2024). Patsnap Synapse. Retrieved from [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved from [Link]

  • Fragment-based lead discovery. (n.d.). Wikipedia. Retrieved from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved from [Link]

  • Chemical Building Blocks - Drug Discovery Solutions. (n.d.). BioSolveIT. Retrieved from [Link]

  • Building block (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Taylor, R. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Westwood, N. J., & Nelson, A. (2018). Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. The Royal Society of Chemistry.
  • Concepts and Core Principles of Fragment-Based Drug Design. (2019). PubMed Central. Retrieved from [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (n.d.). MDPI. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Privileged Structures. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Organic Building Blocks & Suppliers: Your Essential Guide. (2023). Boron Molecular. Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scaled-Up Synthesis of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its core structure, a substituted 2-oxo-imidazole, is a recognized privileged scaffold in medicinal chemistry, appearing in molecules with diverse therapeutic applications, including as enzyme inhibitors and receptor antagonists.[1] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for researchers and professionals in drug discovery and development, enabling the timely and cost-effective production of novel therapeutic agents.

This comprehensive guide provides a detailed, field-proven protocol for the multi-gram scale synthesis of this compound. The presented methodology is designed for robustness and scalability, with a focus on explaining the underlying chemical principles and providing practical insights for successful execution.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed as a three-step process commencing from the readily available and versatile starting material, Diaminomaleonitrile (DAMN). This approach offers a convergent and efficient route to the target molecule.

The overall synthetic transformation is depicted below:

Synthetic Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate1 2-Oxo-4,5-dicyano-2,3-dihydro-1H-imidazole DAMN->Intermediate1 Step 1: Cyclization with Triphosgene Intermediate2 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid Intermediate1->Intermediate2 Step 2: Selective Hydrolysis FinalProduct This compound Intermediate2->FinalProduct Step 3: Esterification

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Oxo-4,5-dicyano-2,3-dihydro-1H-imidazole

The initial step involves the construction of the 2-oxo-imidazole ring system from Diaminomaleonitrile (DAMN). DAMN is an excellent precursor for a wide array of heterocyclic compounds due to its vicinal amino groups and nitrile functionalities.[2] For the introduction of the C2-carbonyl group, a phosgene equivalent is required. Triphosgene (bis(trichloromethyl) carbonate) is selected as a safer and more manageable alternative to gaseous phosgene.[3] The reaction proceeds via an in-situ generation of phosgene, which then reacts with the two amino groups of DAMN to form the cyclic urea, our desired 2-oxo-imidazole.

Reaction Mechanism: Cyclization with Triphosgene

Reaction Mechanism Step 1 cluster_0 In-situ Phosgene Generation cluster_1 Cyclization Reaction Triphosgene Triphosgene Phosgene Phosgene (COCl2) Triphosgene->Phosgene Heat/Base DAMN Diaminomaleonitrile Intermediate Carbamoyl Chloride Intermediate DAMN->Intermediate + Phosgene Product 2-Oxo-4,5-dicyano-2,3-dihydro-1H-imidazole Intermediate->Product Intramolecular Cyclization (-HCl)

Caption: Mechanism of 2-oxo-imidazole ring formation.

Experimental Protocol: Step 1

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet.

  • Magnetic stirrer with heating mantle.

  • Ice-water bath.

  • Standard laboratory glassware.

  • Diaminomaleonitrile (DAMN)

  • Triphosgene

  • Triethylamine (Et3N)

  • 1,2-Dichloroethane (DCE)

  • Distilled water

  • Ethyl acetate (EtOAc)

Safety Precautions:

  • Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction releases HCl gas, which is corrosive. The reaction setup should include a trap for acidic gases.

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve Diaminomaleonitrile (1.0 eq) in dry 1,2-dichloroethane (DCE).

  • Addition of Base: Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq) in dry DCE. Add this solution dropwise to the cooled DAMN solution over a period of 30-45 minutes.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 83 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-oxo-4,5-dicyano-2,3-dihydro-1H-imidazole as a solid.

Part 2: Selective Hydrolysis to 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

The second step involves the selective hydrolysis of one of the two nitrile groups of the intermediate to a carboxylic acid. This transformation is a critical step and can be achieved under controlled acidic or basic conditions. A patent describing the reaction of DAMN with formic acid to yield a cyano-imidazole carboxamide suggests that selective hydrolysis is feasible.[4] For our purpose, a controlled acidic hydrolysis is proposed to minimize potential side reactions.

Experimental Protocol: Step 2

Materials and Equipment:

  • Round-bottom flask with a reflux condenser.

  • Heating mantle with a magnetic stirrer.

  • pH meter or pH paper.

  • Standard laboratory glassware.

  • 2-Oxo-4,5-dicyano-2,3-dihydro-1H-imidazole

  • Concentrated Sulfuric Acid (H2SO4)

  • Distilled water

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-oxo-4,5-dicyano-2,3-dihydro-1H-imidazole (1.0 eq).

  • Acidic Hydrolysis: Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The reaction time will need to be optimized, but typically ranges from 4 to 8 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 3-4. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

Part 3: Esterification to this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A variety of esterification methods are available. A chemoselective and efficient method involves the use of imidazole carbamates, such as methyl imidazole-1-carboxylate, which can esterify carboxylic acids under mild conditions.[5][6]

Experimental Protocol: Step 3

Materials and Equipment:

  • Round-bottom flask with a reflux condenser and nitrogen inlet.

  • Heating mantle with a magnetic stirrer.

  • Standard laboratory glassware.

  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

  • Methyl imidazole-1-carboxylate

  • Acetonitrile (MeCN)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (1.0 eq) in dry acetonitrile.

  • Reagent Addition: Add methyl imidazole-1-carboxylate (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir until the reaction is complete as monitored by TLC (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1 DiaminomaleonitrileTriphosgene, Triethylamine1,2-DichloroethaneReflux70-80%
2 2-Oxo-4,5-dicyano-2,3-dihydro-1H-imidazoleSulfuric Acid/WaterWaterReflux60-70%
3 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acidMethyl imidazole-1-carboxylateAcetonitrileReflux75-85%

Process Optimization and Troubleshooting

  • Step 1 - Cyclization: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The slow, controlled addition of triphosgene is crucial to manage the exotherm and prevent side reactions. If the reaction stalls, a small additional amount of triphosgene and triethylamine can be added.

  • Step 2 - Hydrolysis: The concentration of sulfuric acid and the reaction time are critical for selective mono-hydrolysis. Over-hydrolysis to the dicarboxylic acid can occur with prolonged heating or higher acid concentrations. Careful monitoring by TLC is essential.

  • Step 3 - Esterification: If the esterification is slow, the reaction temperature can be slightly increased, or a different solvent such as DMF can be explored. The purity of the starting carboxylic acid is important for a clean reaction.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. By understanding the chemical principles behind each transformation and adhering to the detailed protocols, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic endeavors. The use of triphosgene as a phosgene surrogate enhances the safety of the process, making it more amenable to a standard laboratory setting.

References

  • Biosynce. (n.d.). This compound CAS 20901-53-5. Retrieved from [Link]

  • Google Patents. (n.d.). US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
  • Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Retrieved from [Link]

  • Rojas, J. J., et al. (2015). Chemoselective reactions of Diaminomaleonitrile (Damn) in water. 2nd International Conference on Past and Present Research Systems of Green Chemistry.
  • Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213.
  • Tajbakhsh, M., et al. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter.
  • Tominaga, Y., & Castle, R. N. (1994). Synthesis of 4,5-Dicyanoimidazoles. Journal of Heterocyclic Chemistry, 31(4), 957-960.
  • Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020).
  • Zhang, L., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4613.
  • Zvilichovsky, G., & David, M. (1983). The reactions of diaminomaleonitrile with isocyanates and either aldehydes or ketones revisited. Journal of the Chemical Society, Perkin Transactions 1, 11-15.
  • Eckert, H. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. International Journal of Pharmaceutical Sciences and Research, 5(2), 349-357.
  • Reddit. (2023). r/Chempros - Reaction with triphosgene. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Pharmaceuticals Targeting Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to the synthesis of pharmaceuticals for neurological disorders. This document emphasizes the rationale behind synthetic choices, provides detailed experimental protocols for key drug classes, and addresses practical considerations for development.

Introduction: The Unique Challenges of CNS Drug Synthesis

The synthesis of therapeutics for neurological disorders is one of the most challenging areas of medicinal chemistry. Beyond the inherent complexities of multi-step organic synthesis, the primary obstacle is the blood-brain barrier (BBB). The BBB is a highly selective, semi-permeable border of endothelial cells that prevents most solutes from the circulating blood from non-selectively crossing into the central nervous system (CNS).[1][2] This barrier necessitates that CNS-targeted drugs possess a specific set of physicochemical properties, such as high lipophilicity, low molecular weight, and a low hydrogen bond count, to facilitate passive diffusion or interaction with specific transporters.[1]

This guide will explore several key synthetic strategies that have been successfully employed to create effective neurological drugs, with a focus on asymmetric synthesis, multi-target-directed ligands (MTDLs), and prodrug approaches. We will provide detailed protocols for the synthesis of representative drugs in each class, explaining the critical steps and the reasoning behind them.

Core Synthetic Strategies and Protocols

Asymmetric Synthesis: The Importance of Chirality in Neuropharmacology

Many drugs targeting the nervous system are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.[3] Asymmetric synthesis, which selectively produces one enantiomer over the other, is therefore a cornerstone of neurological drug development.[4][5][6]

Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.[7][8] The (S)-enantiomer is the active form of the drug. The following protocol describes a stereoselective synthesis of (S)-Rivastigmine.[9][10]

Workflow for Asymmetric Synthesis of (S)-Rivastigmine

A m-Hydroxy Acetophenone C Carbamoylation A->C B N-ethyl-N-methyl-carbamoyl chloride B->C D N-ethyl-N-methyl-carbamate 3-acetylphenyl formate C->D Formation of carbamate ester F Chiral Reduction D->F E (S)-(-)-alpha,alpha-diphenyl prolinol / Trimethyl borate / Borane complex E->F Chiral catalyst G N-ethyl-N-methyl-carbamate 3-[(R)-1-hydroxyethyl]phenyl formate F->G Stereoselective reduction of ketone H Mesylation & Amination G->H Conversion of alcohol to amine with inversion of stereochemistry I (S)-Rivastigmine H->I Final product

Caption: Asymmetric synthesis of (S)-Rivastigmine.

Protocol for the Synthesis of (S)-Rivastigmine

This protocol is adapted from a method involving chiral reduction of a ketone precursor.[9]

Step 1: Carbamoylation of m-Hydroxy Acetophenone

  • Rationale: This step introduces the carbamate moiety, which is crucial for the drug's mechanism of action as a cholinesterase inhibitor.

  • Procedure:

    • To a solution of m-hydroxy acetophenone in a suitable aprotic solvent (e.g., THF), add a base such as sodium hydride (NaH) portion-wise at 0°C.

    • Stir the mixture for 30 minutes.

    • Add N-ethyl-N-methyl carbamoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-ethyl-N-methyl-carbamate 3-acetylphenyl formate.

Step 2: Chiral Reduction

  • Rationale: This is the key asymmetric step. The use of a chiral catalyst complex ensures the formation of the desired (R)-alcohol, which will then be converted to the (S)-amine.

  • Procedure:

    • Prepare the chiral reducing agent by reacting (S)-(-)-alpha,alpha-diphenyl prolinol with trimethyl borate and a borane source (e.g., borane-dimethyl sulfide complex) in THF.

    • Cool the catalyst solution to -20°C.

    • Add a solution of the product from Step 1 in THF dropwise.

    • Stir the reaction at -20°C for several hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol.

    • Work up the reaction to isolate N-ethyl-N-methyl-carbamate 3-[(R)-1-hydroxyethyl]phenyl formate.

Step 3: Conversion to (S)-Rivastigmine

  • Rationale: This step involves the conversion of the hydroxyl group to a leaving group (mesylate) followed by nucleophilic substitution with dimethylamine. This proceeds with an inversion of stereochemistry (SN2 reaction), yielding the desired (S)-enantiomer.

  • Procedure:

    • Dissolve the alcohol from Step 2 in dichloromethane (DCM).

    • Add triethylamine, followed by methanesulfonyl chloride at 0°C.

    • Stir for 1 hour.

    • In a separate sealed vessel, add the mesylated intermediate to a solution of dimethylamine in THF.

    • Heat the reaction and monitor for completion.

    • After workup and purification, the free base of (S)-Rivastigmine is obtained. It can be converted to the tartrate salt for improved stability and handling.

Step Key Reagents Purpose Typical Yield
1m-Hydroxy Acetophenone, NaH, N-ethyl-N-methyl carbamoyl chlorideCarbamate formation>90%
2(S)-(-)-alpha,alpha-diphenyl prolinol, Borane complexAsymmetric ketone reduction80-90%
3Methanesulfonyl chloride, DimethylamineConversion to amine with stereochemical inversion70-80%
Multi-Target-Directed Ligands (MTDLs): A Polypharmacological Approach

Neurological disorders like Alzheimer's disease are multifactorial, involving multiple pathological pathways such as cholinergic deficiency, amyloid-beta (Aβ) aggregation, oxidative stress, and metal dyshomeostasis.[11][12][13] The MTDL strategy aims to design a single molecule that can modulate multiple targets simultaneously, potentially offering greater therapeutic efficacy than single-target agents.[12][14]

This example describes the synthesis of a hybrid molecule that combines the pharmacophore of Donepezil (an acetylcholinesterase inhibitor) with that of Curcumin (known for its antioxidant, anti-inflammatory, and anti-amyloid properties).[15]

Logical Flow for MTDL Synthesis

cluster_0 Donepezil Moiety Synthesis cluster_1 Curcumin Moiety Modification A 5,6-dimethoxy-1-indanone C Aldol Condensation A->C B 1-benzyl-4-formylpiperidine B->C D Unsaturated Intermediate C->D E Reduction D->E F Donepezil Core E->F J Coupling Reaction F->J G Curcumin H Linker Attachment G->H I Functionalized Curcumin H->I I->J K Donepezil-Curcumin Hybrid (MTDL) J->K

Caption: Synthesis of a Donepezil-Curcumin MTDL.

Protocol for the Synthesis of a Donepezil-Curcumin Hybrid

This is a generalized protocol based on the principles of hybrid drug synthesis.[15]

Step 1: Synthesis of the Donepezil Core with a Linker Attachment Point

  • Rationale: A standard synthesis of Donepezil is modified to include a functional group that will allow for coupling with the modified curcumin molecule.

  • Procedure:

    • Perform an aldol condensation between 5,6-dimethoxy-1-indanone and a modified 1-benzyl-4-formylpiperidine that contains a protected amine or other functional handle.[16][17]

    • Reduce the resulting double bond via catalytic hydrogenation.

    • Deprotect the functional handle to make it available for the coupling reaction.

Step 2: Functionalization of Curcumin

  • Rationale: Curcumin is modified to introduce a complementary functional group for the coupling reaction, such as a carboxylic acid.

  • Procedure:

    • React curcumin with a suitable reagent, such as succinic anhydride, to introduce a carboxylic acid linker.

Step 3: Coupling and Final Product Formation

  • Rationale: An amide bond is formed between the two modified pharmacophores using standard peptide coupling reagents.

  • Procedure:

    • Dissolve the functionalized curcumin from Step 2 in DMF.

    • Add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Add the modified Donepezil core from Step 1.

    • Stir the reaction at room temperature until completion.

    • Purify the final hybrid molecule by column chromatography.

Component Key Reagents Purpose
Donepezil Core5,6-dimethoxy-1-indanone, modified piperidine aldehyde, Pd/CSynthesis of the AChE inhibitor part with a linker
Curcumin MoietyCurcumin, succinic anhydrideIntroduction of a coupling handle on the antioxidant part
CouplingHBTU, DIPEAFormation of a stable amide bond between the two moieties
Prodrug Strategies for Enhanced CNS Delivery

A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body.[18] This strategy is particularly useful for improving the BBB penetration of polar molecules.[19]

Dopamine itself cannot cross the BBB. Levodopa (L-DOPA), its amino acid precursor, is transported across the BBB by the large neutral amino acid transporter (LAT1) and then converted to dopamine in the brain.[1][18] This protocol outlines the synthesis of a glycosylated dopamine prodrug, designed to utilize glucose transporters (GLUT1) for BBB entry.[19]

Workflow for Dopamine Prodrug Synthesis

A Dopamine C Linker Attachment A->C B Succinyl Linker B->C D Dopamine-Succinate C->D F Esterification D->F E Protected Glucose E->F G Protected Prodrug F->G H Deprotection G->H I Glycosylated Dopamine Prodrug H->I

Caption: Synthesis of a glycosylated dopamine prodrug.

Protocol for Synthesis of a Glycosylated Dopamine Prodrug

This protocol is based on the strategy of conjugating dopamine to glucose via a succinyl linker.[1][19]

Step 1: Protection of Dopamine

  • Rationale: The catechol and amine functionalities of dopamine are protected to prevent unwanted side reactions during subsequent steps.

  • Procedure:

    • Protect the catechol hydroxyl groups, for example, as benzyl ethers.

    • Protect the amine group, for example, with a Boc group.

Step 2: Attachment of the Succinyl Linker

  • Rationale: A linker is introduced to connect dopamine to the glucose carrier.

  • Procedure:

    • React the protected dopamine with succinic anhydride in the presence of a base to form an amide bond with the deprotected amine.

Step 3: Conjugation to Glucose

  • Rationale: The dopamine-linker conjugate is attached to a protected glucose molecule.

  • Procedure:

    • Use a protected glucose derivative with a free hydroxyl group (e.g., at the C-3 or C-6 position).

    • Couple the dopamine-succinate from Step 2 to the glucose derivative using a standard esterification procedure (e.g., DCC/DMAP).

Step 4: Deprotection

  • Rationale: All protecting groups are removed to yield the final prodrug.

  • Procedure:

    • Remove the glucose protecting groups (e.g., acetonides) under acidic conditions.

    • Remove the catechol and amine protecting groups (e.g., by hydrogenolysis for benzyl and acid for Boc) to give the final glycosylated dopamine prodrug.

Step Key Reagents Purpose
1Benzyl bromide, Boc-anhydrideProtection of reactive functional groups
2Succinic anhydrideIntroduction of a linker
3Protected glucose derivative, DCC, DMAPConjugation to the carrier molecule
4H₂, Pd/C, TFARemoval of protecting groups

Practical Considerations in Neuro-Pharmaceutical Synthesis

Scale-Up Challenges

Transitioning a synthetic route from the laboratory bench to a pilot plant or industrial scale introduces significant challenges.[20] These include:

  • Thermal Management: Large-scale reactions can have issues with heat dissipation, potentially leading to side reactions or decomposition.[20]

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical for consistent reaction outcomes.[20]

  • Reagent Addition: The rate of addition of reagents can significantly impact selectivity and impurity profiles on a large scale.

  • Safety: The use of hazardous reagents like sodium hydride or pyrophoric catalysts requires stringent safety protocols and specialized equipment.[21]

Purification and Analytical Validation

The purity of the final active pharmaceutical ingredient (API) is paramount.

  • Chromatography: While effective at the lab scale, column chromatography is often not feasible for large-scale production. Crystallization is the preferred method for purification.

  • Analytical Methods: A robust set of analytical methods must be developed and validated to ensure the identity, purity, and quality of the final product. This typically includes:

    • HPLC: For purity assessment and quantification.

    • Chiral HPLC: To determine enantiomeric excess.

    • NMR and Mass Spectrometry: For structural confirmation.

    • DSC: To characterize the solid-state properties of the API.

Future Outlook

The field of pharmaceutical synthesis for neurological disorders is continually evolving. Key future directions include:

  • Artificial Intelligence: AI and machine learning are being used to design novel molecules with optimal properties for BBB penetration and target engagement, as well as to predict optimal synthetic routes.

  • Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction conditions, which is particularly beneficial for hazardous or highly exothermic reactions.

  • Biocatalysis: The use of enzymes to perform stereoselective transformations is a green and efficient alternative to traditional chemical methods.[22]

By integrating these advanced strategies and technologies, the development of the next generation of therapeutics for debilitating neurological disorders can be accelerated.

References

  • Hu, M., Zhang, F.-L., & Xie, M.-H. (2009). Novel Convenient Synthesis of Rivastigmine.
  • Bajad, G. et al. (2025). Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights. MDPI.
  • Anonymous. (n.d.). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Semantic Scholar.
  • Anonymous. (n.d.). Synthesis of S-(+)
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Synthesis process of (S)-rivastigmine.
  • Anonymous. (n.d.). Novel Convenient Synthesis of Rivastigmine.
  • Anonymous. (n.d.). Prodrug Approaches for CNS Delivery. PMC.
  • Anonymous. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI.
  • Anonymous. (n.d.). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Synthesis process of (S)-rivastigmine.
  • Anonymous. (n.d.). Novel Convenient Synthesis of Rivastigmine.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). (PDF) Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease.
  • Anonymous. (n.d.). Method for synthesis of rivastigmine.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Design, synthesis, and evaluation of multitarget-directed ligands against Alzheimer's disease based on the fusion of donepezil and curcumin. PubMed.
  • Anonymous. (n.d.). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers.
  • Anonymous. (n.d.). Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. PubMed.
  • Anonymous. (n.d.). Novel donepezil synthesis process.
  • Anonymous. (n.d.). Process for the preparation of donepezil.
  • Anonymous. (n.d.). Multitarget Directed Ligand Approaches for Alzheimer's Disease: A Complete Review.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer's Disease. PMC.
  • Anonymous. (n.d.). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug.
  • Anonymous. (n.d.). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
  • Anonymous. (n.d.). Levodopa synthesis. ChemicalBook.
  • Anonymous. (n.d.). Memantine HCl synthesis. ChemicalBook.
  • Anonymous. (n.d.). One Step Synthesis of L-DOPA. Innoget.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Method for preparing levodopa.
  • Anonymous. (n.d.). Process for preparing memantine.
  • Anonymous. (n.d.). APPROACHES FOR THE LEVODOPA DRUGS SYNTHESIS OF LEVODOPA FOR PARKINSON'S DISEASE.
  • Anonymous. (n.d.). CNS drug discovery: challenges and solutions. PubMed.
  • Anonymous. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Anonymous. (n.d.). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. MDPI.
  • Anonymous. (n.d.). Asymmetric Synthesis.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Challenges and Opportunities in CNS Drug Development. Simbec-Orion.
  • Anonymous. (n.d.). Special Issue: Development of Asymmetric Synthesis. PMC.
  • Anonymous. (n.d.). Process considerations for the asymmetric synthesis of chiral amines using transaminases.
  • Anonymous. (n.d.). (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Overcoming challenges in the design of drug delivery systems targeting the central nervous system. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazole-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Table of Contents

  • FAQs: Navigating Common Synthetic Hurdles

    • Reaction & Yield Issues:

      • My reaction yield is consistently low. What are the common causes and how can I improve it?

      • I'm attempting a one-pot synthesis, but it's failing or giving a complex mixture. What should I troubleshoot?

      • My microwave-assisted reaction is not giving the expected high yield and short reaction time. How can I optimize it?

    • Selectivity & Side Reactions:

      • I'm getting a mixture of N1 and N3 alkylated regioisomers. How can I control the regioselectivity of N-alkylation?

      • My product is decarboxylating during the reaction or workup. How can I prevent this?

      • I suspect my imidazole-4-carboxylate ester is hydrolyzing. What conditions favor this and how can I avoid it?

    • Purification Challenges:

      • My crude product is a complex mixture of byproducts. What are the likely culprits and how do I purify my target compound?

      • My imidazole-4-carboxylate is highly polar and difficult to purify by standard column chromatography. What strategies can I employ?

  • Troubleshooting Protocols

    • Protocol 1: Achieving Regioselective N1-Alkylation of Ethyl Imidazole-4-carboxylate.

    • Protocol 2: Purification of a Highly Polar Imidazole-4-carboxylate Derivative.

  • References

FAQs: Navigating Common Synthetic Hurdles

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Reaction & Yield Issues

Q: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields in imidazole synthesis can often be traced back to several key factors related to reaction conditions and reagent stability. The Debus-Radziszewski synthesis, a common method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is sensitive to these parameters.[1]

  • Suboptimal Temperature: Both insufficient and excessive heat can be detrimental. The optimal temperature is crucial for activating the reactants without causing decomposition. For instance, in some catalyst-free syntheses, temperatures above a certain point can weaken hydrogen bonds that facilitate the reaction, leading to decreased yields.

  • Inefficient Catalysis: The choice and amount of catalyst are critical. While some reactions proceed in an acidic solvent like acetic acid which acts as a catalyst, others benefit from the addition of Brønsted or Lewis acids.

  • Poor Reagent Quality or Stoichiometry: Ensure your starting materials are pure, as impurities can lead to side reactions. The molar ratio of reactants is also important; an excess of one component does not always drive the reaction to completion and may favor byproduct formation.

  • Incomplete Reaction: Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before workup.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yields.

Q: I'm attempting a one-pot synthesis, but it's failing or giving a complex mixture. What should I troubleshoot?

A: One-pot syntheses, while efficient, can be challenging due to the competing reaction pathways of multiple reagents.[2] Success often hinges on the careful orchestration of reaction conditions.

  • Order of Reagent Addition: The sequence in which you add your reagents can be critical. For example, in a multicomponent synthesis of tetrasubstituted imidazoles, pre-forming the imine by reacting the aldehyde and primary amine first, before adding the other components, can minimize the formation of trisubstituted imidazole byproducts.[3]

  • Catalyst and Solvent Choice: The catalyst and solvent must be compatible with all reaction steps. An inappropriate choice can halt the reaction at an intermediate stage or promote side reactions.

  • Stoichiometry: In a one-pot reaction, the stoichiometry is even more critical than in a stepwise synthesis. A slight excess of one reactant can lead to a cascade of unwanted products.

Troubleshooting Table for One-Pot Syntheses

Problem Potential Cause Suggested Solution
No reaction or stalled reaction Incompatible catalyst or solvent for all steps.Screen different catalysts and solvents. Consider a sequential one-pot approach where conditions are changed after the first step.
Complex mixture of products Incorrect order of reagent addition.Experiment with different addition sequences. Pre-forming an intermediate in situ before adding the final reagents can improve selectivity.
Formation of byproducts Suboptimal stoichiometry.Carefully control the molar ratios of all reactants.

Q: My microwave-assisted reaction is not giving the expected high yield and short reaction time. How can I optimize it?

A: Microwave-assisted synthesis can dramatically accelerate reactions, but optimization is key to harnessing its full potential.[2][4][5]

  • Solvent Choice: The choice of solvent is crucial in microwave chemistry. Polar protic solvents like water and ethanol are often effective for imidazole synthesis under microwave irradiation, leading to high yields.[4] Nonpolar solvents may not absorb microwave energy efficiently, resulting in poor reaction progress.

  • Microwave Power and Time: These two parameters are interconnected. A 2-level factorial design can be employed to systematically optimize microwave power and irradiation time to maximize the yield.[5]

  • Catalyst Loading: The amount of catalyst can also be optimized. In some cases, a specific catalyst loading is required for optimal performance under microwave conditions.[4]

Optimization Parameters for Microwave-Assisted Imidazole Synthesis [4][5]

Parameter Typical Range Considerations
Microwave Power 100 - 400 WHigher power can lead to faster reactions but may also cause decomposition.
Reaction Time 4 - 15 minMonitor reaction progress to avoid prolonged irradiation and byproduct formation.
Solvent Water, Ethanol, DMFPolar protic solvents are often preferred for their efficient microwave absorption.
Catalyst Amount 5 - 15 mmolThe optimal amount will depend on the specific catalyst and reaction.
Selectivity & Side Reactions

Q: I'm getting a mixture of N1 and N3 alkylated regioisomers. How can I control the regioselectivity of N-alkylation?

A: The regioselectivity of N-alkylation in unsymmetrical imidazoles is a classic challenge due to the presence of two nucleophilic nitrogen atoms.[3] The outcome is governed by a delicate interplay of steric and electronic factors.

  • Electronic Effects: An electron-withdrawing group at the C4 position will decrease the electron density of the adjacent N3 nitrogen, making the N1 position more nucleophilic and thus favoring alkylation at N1.

  • Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.

  • Protecting Groups: A powerful strategy is to use a protecting group to block one of the nitrogen atoms, directing alkylation to the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group that can be used to achieve regioselective alkylation.[6]

Workflow for Regioselective N-Alkylation:

Caption: Strategies for controlling N-alkylation regioselectivity.

For a detailed experimental procedure, refer to Protocol 1: Achieving Regioselective N1-Alkylation of Ethyl Imidazole-4-carboxylate.

Q: My product is decarboxylating during the reaction or workup. How can I prevent this?

A: Decarboxylation of imidazole-4-carboxylic acids can be a significant side reaction, particularly under harsh conditions. The stability of the carboxylate group is influenced by the reaction conditions and the nature of other substituents on the imidazole ring.

  • Avoid High Temperatures: Elevated temperatures can promote decarboxylation. If possible, conduct your reaction at a lower temperature, even if it requires a longer reaction time.

  • Neutral or Mildly Basic Conditions: Strongly acidic or basic conditions can facilitate decarboxylation. Aim for neutral or mildly basic conditions during both the reaction and workup.

  • Careful Workup: During workup, avoid prolonged exposure to strong acids or bases. Neutralize acidic or basic solutions promptly and at low temperatures.

Q: I suspect my imidazole-4-carboxylate ester is hydrolyzing. What conditions favor this and how can I avoid it?

A: Ester hydrolysis is a common side reaction, especially in the presence of water and either acid or base catalysts.[7]

  • Acid-Catalyzed Hydrolysis: Heating an ester with a dilute acid like hydrochloric acid or sulfuric acid in the presence of water will lead to hydrolysis. This reaction is reversible.[7]

  • Base-Mediated Hydrolysis (Saponification): Heating an ester with a dilute alkali, such as sodium hydroxide solution, will result in irreversible hydrolysis to form the carboxylate salt and the alcohol.[7]

To prevent hydrolysis:

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, especially if an acid or base is present. Use dry solvents and reagents.

  • Neutral Workup: During the workup, wash with neutral water or brine to remove any residual acid or base before concentrating your product.

Purification Challenges

Q: My crude product is a complex mixture of byproducts. What are the likely culprits and how do I purify my target compound?

A: The synthesis of substituted imidazoles can sometimes lead to a variety of byproducts. For example, in the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate for Olmesartan, several related substances have been identified.[8]

Common byproducts can include:

  • Intermediates from incomplete reactions.

  • Products of side reactions, such as over-alkylation to form imidazolium salts.

  • Isomers, if regioselectivity was not controlled.

Purification Strategy: A multi-step purification approach is often necessary.

  • Acid-Base Extraction: This is a powerful technique for separating basic imidazole products from neutral or acidic impurities.[9]

  • Column Chromatography: This is the most common method for purifying organic compounds. For imidazole derivatives, which can be basic, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation by minimizing interactions with the acidic silica gel.[9]

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent final purification step to obtain highly pure material.[9]

Q: My imidazole-4-carboxylate is highly polar and difficult to purify by standard column chromatography. What strategies can I employ?

A: Highly polar compounds can be challenging to purify using normal-phase silica gel chromatography.

  • Reverse-Phase Chromatography: If your compound is sufficiently soluble in polar solvents like water, methanol, or acetonitrile, reverse-phase chromatography using a C18 or similar column may provide better separation.

  • Ion-Exchange Chromatography: If your imidazole-4-carboxylate has a net charge (e.g., as a salt), ion-exchange chromatography can be a very effective purification method.

  • Recrystallization: This is often the best method for purifying polar, crystalline compounds. A careful selection of the recrystallization solvent is key.[10]

For a detailed experimental procedure, refer to Protocol 2: Purification of a Highly Polar Imidazole-4-carboxylate Derivative.

Troubleshooting Protocols

Protocol 1: Achieving Regioselective N1-Alkylation of Ethyl Imidazole-4-carboxylate

This protocol provides a method for the selective N1-alkylation of an imidazole-4-carboxylate by leveraging electronic effects. The electron-withdrawing carboxylate group at the C4 position deactivates the adjacent N3 nitrogen, favoring alkylation at the N1 position.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N1-alkylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Purification of a Highly Polar Imidazole-4-carboxylate Derivative

This protocol outlines a strategy for purifying a polar imidazole-4-carboxylate that is difficult to separate by standard silica gel chromatography. It combines acid-base extraction with recrystallization.

Part A: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The polar, basic imidazole-4-carboxylate will move into the acidic aqueous layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) until the product precipitates.

  • If the product precipitates as a solid, collect it by vacuum filtration. If it oils out or remains in solution, extract the neutralized aqueous layer with an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the partially purified product.

Part B: Recrystallization

  • Select an appropriate solvent or solvent system for recrystallization. For polar compounds, this may include ethanol, water, or a mixture of the two.

  • Dissolve the partially purified product in a minimal amount of the hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References

  • Gholamhossein, M. K. et al. (2021). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports, 11(1), 1-11.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Radziszewski, B. (1882). Ueber Glyoxalin und seine Homologe. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • Tripathi, P., & Malviya, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles–A Green Approach. Oriental Journal of Chemistry, 40(3), 856-861.
  • Preti, L. et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(22), 4236-4244.
  • Moosavi-Zare, A. R. et al. (2015). One-pot multi-component synthesis of 1, 2, 4, 5-tetrasubstituted-imidazoles using sulfonic acid-functionalized pyridinium chloride. Scientia Iranica, 22(6), 2254-2261.
  • BenchChem. (2025).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Chiong, H. A. et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(48), 17354-17363.
  • BenchChem. (2025).
  • Dandale, S. G., & Solanki, P. R. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. RASAYAN Journal of Chemistry, 4(4), 875-878.
  • Dr. Raghu Prasad. (2023, February 23). Debus Radzisewski Imidazole Synthesis. YouTube.
  • BenchChem. (2025).
  • Li, J. et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 743-747.
  • BenchChem. (2025).
  • Williams, A., & Singleton, G. (1993). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. Journal of the Chemical Society, Perkin Transactions 2, (4), 627-634.
  • Chemicalbook. (2025). Ethyl 4-(1-hydroxy-1-methylethyl)
  • El-Faham, A. et al. (2020). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. Journal of Molecular Structure, 1202, 127265.
  • Asian Journal of Research in Chemistry. (2011). ethyl-4-(1-hydroxy-1-methylethyl)
  • CN102070533B. (2012). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
  • BenchChem. (2025).
  • Clark, J. (2015). hydrolysing esters. Chemguide.
  • Khabnadideh, S. et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. DARU Journal of Pharmaceutical Sciences, 11(3), 93-97.
  • Guidechem. (n.d.).
  • Lima, L. M. et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(22), 5428.
  • Der Pharma Chemica. (2017). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. 9(12), 85-91.
  • Reddit. (2023).
  • Beilstein Journal of Organic Chemistry. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 16, 230-240.
  • Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. 18(20), 3769-3788.
  • Guidechem. (n.d.).
  • PubMed. (2011). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones.
  • PubMed. (2001).
  • Semantic Scholar. (2019). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.

Sources

Technical Support Center: Synthesis of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you optimize your synthesis and achieve higher yields of this important intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its structure, featuring a cyclic urea (imidazolone) core, makes it a key component in the development of novel pharmaceuticals. The synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide aims to address these challenges by providing practical, evidence-based solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Low or No Yield

Q1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the most common causes?

A1: Low to no yield in this synthesis can typically be attributed to several factors:

  • Purity of Starting Materials: The purity of your starting materials, particularly diethyl aminomalonate hydrochloride and urea, is critical. Impurities can lead to unwanted side reactions and inhibit the desired cyclocondensation. We recommend using reagents of at least 98% purity.

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Suboptimal Reaction Temperature: Temperature plays a significant role in both the rate and selectivity of the reaction. While the initial condensation may proceed at a lower temperature, driving the reaction to completion often requires heating. However, excessive heat can promote decomposition and the formation of byproducts. A carefully controlled temperature profile is essential.

  • Incorrect Stoichiometry: The molar ratio of the reactants is a key parameter. An excess of one reactant may be necessary to drive the equilibrium towards the product, but a large excess can complicate purification. We recommend starting with the stoichiometric amounts and optimizing from there.

  • Inefficient Purification: The product is a polar molecule, which can make extraction and purification challenging. Significant product loss can occur during the work-up if the extraction solvents and purification methods are not optimized.

Q2: I'm observing the formation of significant byproducts. What are they likely to be, and how can I minimize them?

A2: A common side reaction in syntheses involving urea is the formation of barbituric acid derivatives or other cyclic compounds if the reaction conditions are not carefully controlled.[1] The reaction of diethyl malonate (a potential impurity or degradation product of diethyl aminomalonate) with urea can lead to the formation of barbituric acid.[1]

Strategies to Minimize Byproducts:

  • Control of pH: The pH of the reaction mixture can influence the reaction pathway. Maintaining a slightly basic or neutral pH is often optimal for this type of cyclocondensation.

  • Order of Addition of Reagents: The order in which the reagents are added can be important. In some cases, pre-mixing the diethyl aminomalonate hydrochloride with a base to free the amine before the addition of urea can be beneficial.

  • Temperature Control: As mentioned, avoiding excessive temperatures can prevent the formation of thermally induced byproducts.

Purification Challenges

Q3: The product is highly polar and difficult to purify by standard column chromatography on silica gel. What are my options?

A3: The polarity of this compound indeed makes purification on standard silica gel challenging due to strong interactions, leading to streaking and poor separation.[2] Here are several effective strategies:

  • Reverse-Phase Chromatography: This is often the best method for purifying polar compounds.[2] A C18 column with a water/methanol or water/acetonitrile gradient is a good starting point.

  • Acid-Base Extraction: The product has acidic and basic functionalities, which can be exploited for purification. You can dissolve the crude product in an organic solvent and extract with a mild aqueous base to deprotonate the imidazole N-H. The aqueous layer can then be acidified to precipitate the purified product, which is then collected by filtration.[3]

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material. Experiment with solvent mixtures such as methanol/ether, ethanol/water, or dimethylformamide (DMF)/water.

  • Alternative Stationary Phases: For column chromatography, consider using a more polar stationary phase like alumina (basic or neutral) or a bonded silica phase such as an amino- or diol-functionalized silica gel.[4]

High-Yield Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound. Optimization may be necessary based on your specific laboratory conditions and reagent quality.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Diethyl_aminomalonate Diethyl aminomalonate hydrochloride Methyl_2_oxo Methyl 2-oxo-2,3-dihydro- 1H-imidazole-4-carboxylate Diethyl_aminomalonate->Methyl_2_oxo 1. NaOEt, EtOH 2. Heat Urea Urea Urea->Methyl_2_oxo

Caption: Synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Ratio
Diethyl aminomalonate hydrochloride197.6219.761001.0
Urea60.066.611101.1
Sodium22.992.301001.0
Anhydrous Ethanol-200 mL--
Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring until all the sodium has reacted to form sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl aminomalonate hydrochloride in portions with stirring.

  • Addition of Urea: Once the diethyl aminomalonate hydrochloride has dissolved, add urea to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with concentrated hydrochloric acid to pH ~6-7.

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in dichloromethane). For higher purity, reverse-phase chromatography is recommended.

Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting and optimization. The synthesis is a cyclocondensation reaction.

Reaction_Mechanism A Diethyl aminomalonate (free amine) C N-substituted urea intermediate A->C Nucleophilic attack B Urea B->C D Intramolecular cyclization C->D Tautomerization & Ring Closure E Dehydration D->E Elimination of Ethanol & Water F Methyl 2-oxo-2,3-dihydro- 1H-imidazole-4-carboxylate E->F

Caption: Proposed reaction mechanism for the synthesis.

The reaction is initiated by the deprotonation of diethyl aminomalonate hydrochloride to the free amine. This amine then acts as a nucleophile, attacking one of the carbonyl groups of urea. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable imidazole ring.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_purity->monitor_reaction Purity OK impure Use High Purity Reagents check_purity->impure Impure optimize_temp Optimize Reaction Temperature monitor_reaction->optimize_temp Reaction Complete incomplete Increase Reaction Time or Temperature monitor_reaction->incomplete Incomplete optimize_purification Optimize Purification (e.g., Reverse Phase) optimize_temp->optimize_purification Temp OK suboptimal_temp Systematic Temperature Screening optimize_temp->suboptimal_temp Suboptimal purification_loss Employ Alternative Purification Methods optimize_purification->purification_loss Significant Loss end Improved Yield optimize_purification->end Optimized impure->start incomplete->start suboptimal_temp->start purification_loss->start

Sources

Technical Support Center: Purification of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this important synthetic intermediate[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The two most prevalent and effective methods for purifying this compound are recrystallization and flash column chromatography.[2][3] The choice between them depends on the nature and quantity of impurities, as well as the scale of the reaction.

Q2: How can I quickly assess the purity of my sample throughout the purification process?

A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress and assessing the purity of fractions during column chromatography. For a more quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[3][4][5]

Q3: What are the typical impurities I might encounter?

A3: Impurities often include unreacted starting materials, reagents from the synthesis, and side-products formed during the reaction.[6] Given the structure of the target molecule, potential side-products could arise from incomplete cyclization or alternative reaction pathways.

Q4: The imidazole ring is basic. How does this affect purification?

A4: The basic nature of the imidazole ring can cause strong interactions with the acidic surface of standard silica gel, leading to significant tailing during column chromatography.[3] This can be mitigated by adding a basic modifier to the mobile phase or by using a different stationary phase like alumina.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Recrystallization Issues

Q1: I've isolated my crude product, but it won't crystallize from any solvent I try. What's going wrong?

A1: This is a common issue that can stem from several factors:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when heated.[4] You may need to screen a wider range of solvents or, more likely, use a binary solvent system (e.g., ethanol/water, methanol/diethyl ether).

  • Excessive Impurities: High levels of impurities can inhibit crystal lattice formation. It may be necessary to first run the crude material through a quick filtration over a silica plug to remove baseline impurities before attempting recrystallization.

  • Compound is Too Soluble: Some imidazole derivatives can be highly soluble, even in their neutral form.[3] If your compound is "oiling out" instead of crystallizing, it indicates the solution is supersaturated. Try using a more non-polar solvent, or a solvent mixture, and ensure slow cooling to promote crystal growth over oiling.[4]

  • Slow Nucleation: Crystal formation sometimes needs a trigger. Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous pure batch to initiate crystallization.

Q2: My recrystallization worked, but my final yield is very low. How can I improve it?

A2: Low yield is often a result of procedural missteps:

  • Using Too Much Solvent: The most common cause is dissolving the crude product in an excessive volume of hot solvent.[4] Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause the product to precipitate as a fine powder, trapping impurities and making it difficult to filter. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal recovery.[4]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure the solution, funnel, and receiving flask are all kept hot during this process.

Flash Column Chromatography Issues

Q1: My compound is streaking badly on the TLC plate and tailing on the column. How do I get sharp bands?

A1: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel.[3] The lone pair on the imidazole nitrogen interacts strongly with acidic silanol groups on the silica surface.

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) or pyridine at a concentration of 0.1-1% will neutralize the acidic sites on the silica, leading to significantly improved peak shape.[3]

  • Change the Stationary Phase: If tailing persists, switch to a more suitable stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds and can eliminate the tailing issue.[3]

Q2: I can't achieve separation between my product and a persistent impurity. What should I try next?

A2: When standard systems fail, you need to alter the separation selectivity.

  • Modify the Mobile Phase: Experiment with different solvent systems. If you are using an ethyl acetate/hexane system, try switching to dichloromethane/methanol. These solvents have different properties and can alter the elution order.[3]

  • Dry Loading: Instead of dissolving your sample in the mobile phase and loading it onto the column (wet loading), try dry loading. Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique often results in much sharper bands and better separation.[3]

  • Switch to Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (using a C18-functionalized silica gel) can provide a completely different selectivity profile, often separating impurities that are inseparable on normal-phase silica.[7]

Q3: My compound seems to have decomposed on the silica gel column. Is this possible?

A3: Yes, acid-sensitive compounds can degrade on silica gel.[8] If you suspect this is happening (e.g., you see new, lower Rf spots appearing in your fractions over time), you should avoid silica gel.

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely not stable on silica.

  • Use an Alternative Stationary Phase: As mentioned, neutral alumina is a good first alternative. For very sensitive compounds, florisil can also be an effective, less acidic option.[8]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Selection:

    • Place approximately 20-30 mg of your crude product into a small test tube.

    • Add a potential solvent (e.g., methanol, ethanol, water, ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound well.

    • Heat the test tube. A good solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool. The pure compound should crystallize out.

    • Commonly effective systems for polar molecules like this are single solvents like methanol or ethanol, or binary mixtures like ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling.

    • Continue adding the minimum amount of hot solvent until the solid is just completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

    • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for separating the target compound from impurities with different polarities.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most separations.
Alternative Phase Neutral AluminaUse if severe tailing occurs with silica gel.[3]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneStart with a low polarity mixture and gradually increase polarity.
Basic Modifier 0.5-1% Triethylamine (Et₃N)Add to the mobile phase to prevent tailing.[3]
Loading Method Dry LoadingRecommended for best resolution.[3]

Step-by-Step Procedure:

  • Column Preparation:

    • Choose a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Preparation (Dry Load):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualization of Workflows

The following diagrams illustrate logical workflows for common purification challenges.

G cluster_troubleshoot Troubleshooting Options start Initial Purification Attempt (Recrystallization or Column) check_purity Assess Purity (TLC/HPLC/NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Compound Obtained is_pure->end  Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No   recrystallize Re-recrystallize from different solvent system troubleshoot->recrystallize If initial was column chromatography Perform Column Chromatography troubleshoot->chromatography If initial was recrystallization change_column Change Column Conditions (Solvent, Stationary Phase) troubleshoot->change_column If column failed recrystallize->check_purity chromatography->check_purity change_column->check_purity

Caption: Troubleshooting workflow for low purity after an initial purification attempt.

G start Crude Product Analysis (TLC) is_solid Is the crude product a solid? start->is_solid is_simple Is the impurity profile simple? (Few, well-separated spots) is_solid->is_simple Yes column Perform Flash Column Chromatography is_solid->column No (Oily) recrystallization Attempt Recrystallization is_simple->recrystallization Yes is_simple->column No (Complex mixture)

Caption: Decision tree for selecting the appropriate primary purification technique.

References

  • Vertex AI Search. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • SIELC Technologies. Separation of Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate on Newcrom R1 HPLC column.
  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization.
  • BIOSYNCE. This compound CAS 20901-53-5.
  • ResearchGate. (2025). Determination of 2-methylimidazole, 4-methylimidazole and 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in caramel colours and cola using LC/MS/MS.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and enhance the efficiency and success of your imidazole synthesis experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of imidazole derivatives, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Reaction Yield

A common challenge in imidazole synthesis is achieving a high yield. This can be due to a variety of factors, from suboptimal reaction conditions to the purity of your reagents.[1][2]

Potential Causes & Solutions:

Potential Cause Underlying Principle & Explanation Recommended Solution
Suboptimal Temperature The rate of reaction and the formation of byproducts are highly dependent on temperature. Excessive heat can lead to decomposition or side reactions, while insufficient heat will result in an incomplete reaction.[1][2]Optimize the temperature by running small-scale trials at various temperatures. For instance, in some catalyst-free syntheses, temperatures above 90°C have been shown to decrease yield.[2]
Inefficient Catalysis Many imidazole syntheses, like the Debus-Radziszewski reaction, are significantly more efficient with a catalyst.[3] The choice of catalyst and its concentration are critical.Screen various catalysts such as Brønsted acids (e.g., silicotungstic acid), Lewis acids (e.g., magnetic iron oxide nanoparticles), or basic catalysts.[2][3] The use of a catalyst like ammonium chloride has been shown to improve yields from 35% to 87% in certain reactions.
Incorrect Stoichiometry The molar ratio of reactants is crucial. An excess or deficit of one reactant can lead to incomplete conversion or the formation of unwanted side products.Carefully control the stoichiometry of your reactants. For example, in the Radziszewski synthesis, a large excess of ammonia can help to minimize the formation of oxazole byproducts.[1]
Impure Reagents Impurities in starting materials can interfere with the reaction, leading to lower yields and the formation of byproducts.[1]Ensure the purity of your starting materials, such as the dicarbonyl compound and aldehyde, through appropriate purification techniques before use.
Solvent Effects The choice of solvent can significantly impact reaction rates and selectivity by affecting reactant solubility and the stability of intermediates.[4][5] Polar protic solvents can stabilize charged intermediates, potentially increasing yields, while aprotic solvents may favor certain reaction pathways.[4]Experiment with different solvents. For some reactions, a mixture of ethanol and water has been shown to produce the highest yields.[4] In other cases, solvent-free conditions or the use of green solvents like glycerol can be beneficial.[6][7]
Issue 2: Formation of Byproducts and Purification Challenges

The presence of impurities and byproducts can complicate the purification process and reduce the overall yield of the desired imidazole derivative.

Potential Causes & Solutions:

Potential Cause Underlying Principle & Explanation Recommended Solution
Side Reactions Competing reactions can lead to the formation of undesired products. For example, in the Radziszewski synthesis, the formation of oxazoles is a common side reaction.[1]To minimize byproduct formation, consider altering the order of addition of reactants. Slowly adding the aldehyde to a mixture of the dicarbonyl compound and ammonia can favor the desired reaction pathway.[1]
Co-eluting Impurities During chromatographic purification, impurities may have similar polarity to the product, making separation difficult.[8]If you suspect a co-eluting impurity that is not UV-active, analyze fractions using NMR or mass spectrometry.[8] Modifying the mobile phase, for instance by adding a small amount of triethylamine for basic compounds, can improve separation.[9]
Difficulty with Crystallization Some imidazole derivatives can be challenging to crystallize from solution, which is a common method for purification.[9]To induce crystallization, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[9] Slowly evaporating the solvent or cooling the solution can also help.[9]
Residual Imidazole Starting Material If using imidazole as a starting material, removing any unreacted excess can be challenging due to its polarity.An aqueous wash during workup is effective as imidazole is water-soluble. An acidic wash (e.g., dilute HCl) will protonate the imidazole, further increasing its solubility in the aqueous layer.[9]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in imidazole synthesis.

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_optimization Optimization Strategies cluster_outcome Outcome start Low Yield or Impure Product check_purity Check Reagent Purity start->check_purity Initial Check review_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->review_conditions If Pure analyze_byproducts Analyze Byproducts (TLC, NMR, MS) review_conditions->analyze_byproducts optimize_temp Optimize Temperature analyze_byproducts->optimize_temp If Temp Issue optimize_catalyst Screen Catalysts analyze_byproducts->optimize_catalyst If Catalyst Issue optimize_solvent Screen Solvents analyze_byproducts->optimize_solvent If Solvent Issue optimize_workup Optimize Work-up & Purification analyze_byproducts->optimize_workup If Purification Issue success Successful Synthesis: High Yield & Purity optimize_temp->success optimize_catalyst->success optimize_solvent->success optimize_workup->success

Caption: A troubleshooting workflow for optimizing imidazole synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of imidazole derivatives.

Q1: What are the most common synthetic routes for preparing imidazole derivatives?

A1: Several named reactions are widely used for imidazole synthesis. The Debus-Radziszewski synthesis is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[10][11] The Marckwald synthesis produces 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate, with the sulfur being removable through oxidation.[12] The Van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldimine.[13] More recent methods also include microwave-assisted synthesis and the use of various catalysts to improve efficiency and yield.[3][14][15]

Q2: How does microwave-assisted synthesis benefit the preparation of imidazole derivatives?

A2: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods.[15] These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[14][15][16] Microwave heating is more efficient as it directly interacts with the polar molecules in the reaction mixture, leading to a rapid temperature increase. This can also result in cleaner reactions with fewer byproducts, aligning with the principles of green chemistry.[15][16][17]

Q3: What role do catalysts play in imidazole synthesis, and how do I choose the right one?

A3: Catalysts can significantly enhance the rate and yield of imidazole synthesis.[3] They can be broadly categorized as:

  • Acid Catalysts: Both Brønsted acids (like lactic acid or silica-supported sulfonic acid) and Lewis acids (like zinc chloride or iron oxide nanoparticles) can be effective.[3][6]

  • Base Catalysts: Amine bases such as DABCO have been shown to improve yields in certain reactions.[3]

  • Heterogeneous Catalysts: These are often reusable and can simplify product purification. Examples include magnetic nanoparticles and solid-supported acids.[3][18]

The choice of catalyst depends on the specific reaction and substrates. It is often beneficial to screen a small selection of catalysts to find the optimal one for your system.

Q4: How can I effectively purify my imidazole derivative?

A4: The purification method depends on the physical properties of your product.

  • Recrystallization: This is a good option for solid products. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.[9]

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. For basic imidazole derivatives that may show poor peak shape (tailing) on silica gel, adding a small amount of a basic modifier like triethylamine to the mobile phase can be helpful.[9] Alternatively, using a more basic stationary phase like alumina can be advantageous.[9]

  • Acid-Base Extraction: This technique is useful for separating basic imidazole derivatives from neutral or acidic impurities. The imidazole can be protonated with a dilute acid to move it into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.[8]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in imidazole synthesis.

Protocol 1: General Procedure for Microwave-Assisted Synthesis of a Trisubstituted Imidazole

This protocol describes a general method for the one-pot synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation.[16]

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq.)

  • Aldehyde (1.0 eq.)

  • Primary amine (1.0 eq.)

  • Ammonium acetate

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound, aldehyde, primary amine, ammonium acetate, and a catalytic amount of p-toluenesulfonic acid in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100°C) and power (e.g., 200 W) for the optimized reaction time (typically 60-80 minutes), monitoring the reaction progress by TLC.[16]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of a Basic Imidazole Derivative by Acid-Base Extraction

This protocol outlines a method for purifying a basic imidazole derivative from a crude reaction mixture.[8]

Materials:

  • Crude reaction mixture containing the imidazole derivative

  • Organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Base (e.g., 1 M NaOH or saturated NaHCO₃ solution)

  • Separatory funnel

  • pH paper

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent.

  • Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid.

  • Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated imidazole) into a clean flask.

  • Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add a base to the aqueous solution with stirring until it is basic (check with pH paper).

  • If the neutral imidazole derivative precipitates, collect it by vacuum filtration.

  • If the product is soluble in water or oils out, extract the neutralized aqueous solution with several portions of an organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified product.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the synthesis and purification of an imidazole derivative.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Combine Reactants, Solvent, and Catalyst reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction (e.g., Acid-Base) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography or Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: A general experimental workflow for imidazole synthesis and purification.

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. [Link]

  • Das, T. C., et al. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. [Link]

  • Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1549-1554. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5393. [Link]

  • Kaur, H., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). A review article on synthesis of imidazole derivatives. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(4). [Link]

  • ResearchGate. (n.d.). Trisubstituted Imidazole Synthesis: A Review. Retrieved from [Link]

  • Wikiwand. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Chen, Y.-J., & Chen, Y.-P. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1123. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. Retrieved from [Link]

  • Brennecke, J. F., & Jessop, P. G. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry, 11(5), 694-703. [Link]

  • ACS Omega. (2025). Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid: A Magnetically Recyclable Catalyst for One-Pot Synthesis of Imidazole–Indole Derivatives. [Link]

  • da Silva, F. C., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(1), 11. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Pathan, M. A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(2), 795-810. [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • de Oliveira, A. L. M., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(14), 5489. [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Karaca, E., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 525-536. [Link]

  • Dandale, S. G., & Solanki, P. R. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(4), 875-878. [Link]

  • de la Hoz, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry, 18(15), 2734-2748. [Link]

  • Google Patents. (n.d.). Affinity purification methods involving imidazole elution.
  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate?. Retrieved from [Link]

  • Organic Process Research & Development. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. [Link]

Sources

Troubleshooting guide for the synthesis of substituted imidazoles.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted imidazoles. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with field-tested insights to help you overcome common challenges in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues that arise during the synthesis of substituted imidazoles, particularly focusing on the widely used Radziszewski and Debus-Radziszewski reactions.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in imidazole synthesis are a frequent challenge and can often be attributed to several factors:

  • Side Reactions: A primary competing reaction is the formation of oxazole byproducts. This can be minimized by using a significant excess of ammonia or an ammonium salt (like ammonium acetate) and maintaining alkaline reaction conditions.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the progress by tracking the disappearance of the limiting starting material, typically the aldehyde, using Thin Layer Chromatography (TLC).[1] This will help in optimizing the reaction time.

  • Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While many imidazole syntheses are initiated at room temperature, gentle heating might be necessary to drive the reaction forward. However, excessive heat can promote the formation of undesired byproducts.[1]

  • Purity of Reagents: The purity of the dicarbonyl compound (e.g., glyoxal, benzil) and the aldehyde is paramount. Impurities can lead to the formation of a host of side products, complicating purification and reducing the yield of the desired imidazole.[1]

  • Inefficient Purification: Significant loss of product can occur during the work-up and purification stages.[1] Careful extraction and chromatographic techniques are essential to maximize recovery.

Q2: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity of my reaction?

The formation of multiple products often points to issues with regioselectivity or competing reaction pathways. Here’s how to address this:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. For instance, in the Debus-Radziszewski synthesis, using a primary amine in place of one equivalent of ammonia can afford N-substituted imidazoles in good yields.[2]

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. A wide range of catalysts, from simple acids like acetic acid to more complex systems like silicotungstic acid or metal catalysts, have been employed to improve yields and selectivity.[3] For the synthesis of 2,4,5-trisubstituted imidazoles, catalysts like lactic acid have been shown to provide high yields.[3]

  • Solvent Effects: The solvent can impact the solubility of reactants and intermediates, thereby influencing the reaction rate and selectivity. While some reactions proceed well in polar solvents like ethanol, others benefit from solvent-free conditions, often in combination with microwave irradiation.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to enhance reaction rates and often leads to cleaner reactions with higher yields in shorter timeframes compared to conventional heating.[3]

Q3: I am struggling with the purification of my substituted imidazole. What are the recommended methods?

Purification strategies depend on the physical properties of the target imidazole and the nature of the impurities.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. A careful selection of the solvent system is key.

  • Column Chromatography: For non-crystalline products or when dealing with complex mixtures, column chromatography on silica gel is the standard method. A systematic approach to solvent system selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.

  • Vacuum Distillation: For liquid products with sufficient thermal stability, fractional vacuum distillation can be an effective purification technique.[1]

  • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the imidazole into the aqueous phase as its salt. The aqueous layer is then basified, and the purified imidazole is back-extracted into an organic solvent.

Q4: How can I confirm the structure and regiochemistry of my synthesized imidazole?

Unambiguous structure determination is critical, especially when multiple isomers are possible.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and in some cases, 15N NMR are the most powerful tools for structure elucidation. The chemical shifts and coupling constants of the protons and carbons on the imidazole ring provide a unique fingerprint for each isomer.[4]

  • Two-Dimensional (2D) NMR: Techniques like COSY, HSQC, and HMBC can establish connectivity between protons and carbons, providing definitive proof of the substitution pattern. For distinguishing between regioisomers, NOESY can be particularly useful in identifying through-space correlations between substituents.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the molecule, confirming its elemental composition.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.

Part 2: Troubleshooting Guide

This section provides a more detailed, systematic approach to troubleshooting common problems encountered during the synthesis of substituted imidazoles.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Proposed Solution
Inactive Reagents Check the purity and age of starting materials, especially the aldehyde and dicarbonyl compound.Use freshly distilled or purified reagents. Verify the purity by NMR or other analytical techniques.
Incorrect Reaction Conditions Review the reaction temperature, time, and solvent.Optimize the reaction temperature. Monitor the reaction progress by TLC to determine the optimal reaction time. Experiment with different solvents to improve solubility and reaction rates.
Catalyst Inactivity If using a catalyst, ensure it is active and used in the correct amount.Use a fresh batch of catalyst. Optimize the catalyst loading. Consider alternative catalysts known to be effective for the specific transformation.[3][5]
Presence of Inhibitors Water can sometimes inhibit the reaction.Ensure all glassware is dry and use anhydrous solvents if necessary.
Problem 2: Formation of Byproducts
Potential Cause Diagnostic Check Proposed Solution
Oxazole Formation Characterize the byproduct by NMR and MS. Oxazoles are a common byproduct in Radziszewski-type syntheses.[1]Increase the excess of ammonia or ammonium acetate. Maintain a slightly basic pH.[1]
Polymerization of Aldehyde Observe for the formation of insoluble polymeric material.Add the aldehyde slowly to the reaction mixture. Maintain a lower reaction temperature.
Side reactions of functional groups Analyze the structure of the byproducts to identify which functional groups are reacting.Protect sensitive functional groups on the starting materials before the imidazole synthesis.
Problem 3: Difficult Purification
Potential Cause Diagnostic Check Proposed Solution
Co-eluting Impurities Observe broad or overlapping spots on TLC.Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina).
Product Instability Product degrades on the silica gel column.Use a less acidic stationary phase like neutral alumina. Deactivate silica gel with a small amount of triethylamine in the eluent.
Emulsion formation during work-up Difficulty in separating aqueous and organic layers.Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through a pad of celite.

Part 3: Experimental Protocol - Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol provides a general, robust method for the synthesis of 2,4,5-trisubstituted imidazoles via a one-pot, three-component reaction.[5]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Aldehyde

  • Ammonium acetate

  • Catalyst (e.g., Cupric Chloride, CuCl2·2H2O)

  • Solvent (e.g., Ethanol or solvent-free)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst Addition: Add the catalyst, for example, cupric chloride (10 mol%).

  • Reaction Conditions:

    • Conventional Heating: If using a solvent like ethanol, reflux the mixture with stirring.

    • Microwave Irradiation: For a solvent-free reaction, expose the mixture to microwave irradiation.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

    • Pour the residue into ice-cold water.

    • Collect the precipitated solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

Part 4: Visualizations

Reaction Mechanism: Debus-Radziszewski Imidazole Synthesis

G cluster_0 Stage 1: Diimine Formation cluster_1 Stage 2: Cyclization Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation Ammonia Ammonia (2 eq.) Ammonia->Diimine Diimine2 Diimine Intermediate Aldehyde Aldehyde Imidazole Substituted Imidazole Aldehyde->Imidazole Diimine2->Imidazole Condensation

Caption: A simplified two-stage mechanism for the Debus-Radziszewski imidazole synthesis.[2][6]

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Check Reagent Purity Start->CheckPurity OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp Purity OK ImprovedYield Improved Yield CheckPurity->ImprovedYield Impure Reagents Found & Replaced MonitorTLC Monitor by TLC OptimizeTemp->MonitorTLC No Improvement OptimizeTemp->ImprovedYield Yield Improves IncreaseNH3 Increase Ammonia Stoichiometry MonitorTLC->IncreaseNH3 Incomplete Reaction MonitorTLC->ImprovedYield Reaction Goes to Completion Purification Review Purification IncreaseNH3->Purification Side Reactions Persist IncreaseNH3->ImprovedYield Side Reactions Reduced Purification->ImprovedYield All Steps Optimized

Caption: A systematic workflow for troubleshooting low yields in imidazole synthesis.[1]

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available at: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Synthesis of 2,4,5-trisubstituted imidazole derivatives | Download Table - ResearchGate. Available at: [Link]

  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Available at: [Link]

Sources

Side reactions to avoid during the synthesis of Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate.[1][2] Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic route, maximize yields, and ensure the highest purity of your final product.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of the 2-oxo-2,3-dihydro-1H-imidazole (also known as a 2-imidazolidinone) core is a well-established transformation in heterocyclic chemistry. A robust and common strategy involves the base-catalyzed intramolecular cyclization of a suitable open-chain urea derivative. For the target molecule, a logical precursor is Methyl 2-amino-2-(ureido)acetate or a similar compound, which can be prepared from readily available starting materials like methyl 2-aminomalonate derivatives.

The key transformation is an intramolecular hydroamidation or condensation reaction where the terminal amine of the urea moiety attacks the amide carbonyl, followed by the elimination of a leaving group (like ammonia or an amine) to form the stable five-membered ring.[3][4]

Synthetic_Pathway Precursor Methyl 2-((aminocarbonyl)amino)acetate (Urea Precursor) TransitionState Tetrahedral Intermediate Precursor->TransitionState  Base (e.g., NaOMe)  Heat Product Methyl 2-oxo-2,3-dihydro-1H- imidazole-4-carboxylate TransitionState->Product  Elimination of NH3

Caption: Proposed pathway for synthesis via intramolecular cyclization.

Section 2: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the synthesis, followed by expert analysis and actionable solutions.

Q1: My reaction has stalled. TLC/LC-MS analysis shows a high percentage of unreacted open-chain urea precursor and a low yield of the desired product. What is causing the incomplete cyclization?

A1: This is the most common issue and typically points to suboptimal reaction conditions that fail to overcome the activation energy for the intramolecular cyclization.

  • Causality: The cyclization is a nucleophilic addition-elimination reaction. Its rate is highly dependent on the nucleophilicity of the attacking nitrogen and the stability of the leaving group, which are influenced by the base, solvent, and temperature.

    • Insufficient Basicity: The base must be strong enough to deprotonate the appropriate nitrogen atom, significantly increasing its nucleophilicity to facilitate the ring-closing attack. A weak base or insufficient equivalents will result in a slow or stalled reaction.

    • Low Temperature: Like most reactions, this cyclization requires a certain amount of thermal energy. If the temperature is too low, the reaction kinetics will be exceedingly slow.

    • Poor Solvent Choice: The solvent must be able to dissolve the reactants and should not interfere with the reaction. Protic solvents, for example, can protonate the base and reduce its effectiveness.

  • Troubleshooting & Solutions:

    | Parameter | Recommendation | Rationale | | :--- | :--- | :--- | | Base Selection | Use a strong, non-nucleophilic base like Sodium Methoxide (NaOMe) in Methanol, Sodium Ethoxide (NaOEt) in Ethanol, or Sodium Hydride (NaH) in an aprotic solvent like THF or DMF. | Alkoxides are effective and commonly used. NaH offers the advantage of avoiding potential transesterification side reactions and drives the reaction to completion by producing H₂ gas.[4] | | Temperature | Gradually increase the reaction temperature and monitor progress. Start at room temperature and incrementally heat to 40°C, 60°C, or reflux, depending on the solvent's boiling point. | An increase in temperature will increase the reaction rate. However, excessive heat can promote side reactions, so careful optimization is key. | | Reaction Time | Monitor the reaction by TLC or LC-MS every 1-2 hours. Do not rely on a fixed reaction time from a general procedure. | The reaction is complete only when the starting material is consumed. Visual monitoring prevents premature workup. | | Concentration | Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M is a good starting point. | While high concentrations can sometimes lead to intermolecular side reactions, an overly dilute solution can slow down the desired intramolecular cyclization.[5] |

Q2: My final product is contaminated with a significant acidic impurity. NMR and MS suggest it's the corresponding carboxylic acid (2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid). How can I prevent this hydrolysis?

A2: This side reaction is caused by the saponification of the methyl ester group under the basic conditions required for the cyclization.

  • Causality: The ester functional group is susceptible to nucleophilic attack by hydroxide ions or other strong nucleophiles present in the reaction mixture. If water is present or if an alkoxide base is used in a protic solvent, equilibrium can favor the formation of the carboxylate salt, which is then protonated to the carboxylic acid during acidic workup.

  • Troubleshooting & Solutions:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents are anhydrous. Water is the primary source of the hydroxide ions that cause hydrolysis.

    • Use a Non-Hydrolytic Base: Switch from an alkoxide base (like NaOMe) to sodium hydride (NaH). NaH is a non-nucleophilic base that will deprotonate the urea without attacking the ester. The reaction should be run in an anhydrous aprotic solvent such as THF or DMF.

    • Controlled Workup: When the reaction is complete, quench it at a low temperature (0°C) by slowly adding a mild acid (like saturated ammonium chloride solution or acetic acid) to neutralize the base before extraction. Avoid using strong mineral acids until the base is fully neutralized, as this can also promote hydrolysis.

    • Purification Strategy: If a minor amount of the acid is formed, it can often be removed during the workup. The acid is soluble in aqueous base, so an extraction with a dilute sodium bicarbonate solution can selectively remove the acidic impurity, leaving the desired ester product in the organic layer.

Side_Reactions cluster_main Reaction Pathways cluster_side Side Reactions to Avoid Precursor Urea Precursor (Ester) Product Desired Product (Ester) Precursor->Product Intramolecular Cyclization (GOOD) Hydrolysis Hydrolyzed Product (Carboxylic Acid) Precursor->Hydrolysis  Base + H₂O  (Saponification) Oligomer Oligomers / Polymers Precursor->Oligomer  Intermolecular  Reaction  (High Concentration)

Caption: Desired reaction pathway versus common side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base in the cyclization step?

A1: The base plays a crucial catalytic role. In the proposed mechanism, it deprotonates one of the nitrogen atoms of the urea moiety. This deprotonation transforms the neutral, weakly nucleophilic nitrogen into a much more reactive, negatively charged amide anion. This highly nucleophilic anion then readily attacks the internal ester carbonyl carbon, initiating the ring-closing step of the reaction.

Q2: How can I effectively monitor the reaction to know when it is complete?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.

  • Setup: Use a silica gel plate and a mobile phase that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). A typical starting Rf for the polar urea precursor might be ~0.1-0.2, while the more rigid, cyclized product might have an Rf of ~0.4-0.5 in a suitable solvent system.

  • Monitoring: Spot the reaction mixture alongside a spot of your starting material at regular intervals (e.g., every hour). The reaction is complete when the starting material spot has completely disappeared. The appearance of new, unwanted spots can indicate the formation of side products, alerting you to potential issues. For more quantitative analysis, LC-MS can be used to determine the precise ratio of reactant to product.

Q3: Are there alternative cyclizing agents I can use to form the 2-oxo-imidazole ring from a diamine precursor?

A3: Yes, if you are starting from a 1,2-diamine precursor instead of a urea derivative, several carbonylating agents can be used. These reagents act as a source for the C=O group of the ring. Common choices include:

  • Carbonyldiimidazole (CDI): A mild and safe reagent that reacts with diamines to form the cyclic urea, releasing imidazole as a byproduct.[4]

  • Phosgene or Phosgene Equivalents (e.g., Triphosgene): Highly effective but also highly toxic and require specialized handling procedures.

  • Dialkyl Carbonates (e.g., Dimethyl Carbonate): A greener and safer alternative, often requiring a catalyst and higher temperatures to proceed efficiently.

  • Urea: Can be used to carbonylate diamines, typically at high temperatures, releasing ammonia.[4]

Section 4: Self-Validating Experimental Protocol

This protocol is a representative example based on the principles discussed. Researchers should perform their own optimization.

Objective: To synthesize this compound from a urea precursor via base-catalyzed cyclization.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle sodium methoxide and other strong bases with care in a chemical fume hood.

Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the urea precursor (e.g., Methyl 2-((aminocarbonyl)amino)acetate) (10.0 g, 1.0 equiv).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Base Addition: Carefully add a solution of 25 wt% sodium methoxide in methanol (1.1 equiv) dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction & Monitoring:

    • Heat the reaction mixture to reflux (approx. 65°C).

    • Monitor the reaction progress every hour using TLC (Mobile Phase: 10% Methanol in Dichloromethane). The reaction is complete upon the full consumption of the starting material (typically 4-8 hours).

  • Workup & Neutralization:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add glacial acetic acid to neutralize the mixture to pH ~7. A white precipitate (sodium acetate) may form.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • To the resulting residue, add ethyl acetate (150 mL) and water (100 mL).

    • Transfer the mixture to a separatory funnel, shake well, and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

References

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Available at: [Link]

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH. Available at: [Link]

  • ChemBK. (2024). 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]

  • FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? Available at: [Link]

  • BIOSYNCE. (n.d.). This compound CAS 20901-53-5. Available at: [Link]

  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. Available at: [Link]

  • Google Patents. (n.d.). KR100982720B1 - Process for the preparation of 2-aminomalonamide as an intermediate for the production of 4-carbamoyl-1-β-D-ribofuranoslimidazolium-5-oleate.
  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Available at: [Link]

Sources

Technical Support Center: Stability Studies of 2-oxo-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxo-imidazole derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the stability challenges encountered during your experiments. As these molecules are often the functional, oxidized metabolites of critical biological compounds like carnosine, understanding their stability is paramount for accurate research and development.[1][2] This resource synthesizes regulatory guidance, peer-reviewed literature, and field-proven insights to ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-oxo-imidazole derivatives?

The most significant degradation pathway to be aware of is oxidation. The 2-oxo-imidazole ring is susceptible to further oxidation, which can lead to the cleavage and opening of the imidazole ring itself.[3][4] This is a critical liability that can result in a complete loss of the core structure. Additionally, like many pharmaceutical compounds, these derivatives can be susceptible to photodegradation and degradation under harsh pH conditions (both acidic and basic).[5][6][7]

Q2: My 2-oxo-imidazole derivative appears to be degrading even under standard laboratory conditions. Is this expected?

While 2-oxo-imidazole derivatives can be more resistant to certain types of enzymatic degradation compared to their precursors, they are not inert.[1] Their inherent antioxidant properties mean they are reactive towards radicals and oxidative conditions.[3][8] Auto-oxidation, potentially catalyzed by trace metals, can occur during purification or storage, leading to the formation of further oxidized products.[4] It is also crucial to be aware that commercial standards of related compounds, like carnosine, have been found to be contaminated with their 2-oxo derivatives, highlighting the readiness of this oxidation to occur.[3][9]

Q3: What are the recommended general storage conditions for 2-oxo-imidazole derivatives to ensure stability?

Based on their susceptibility to oxidation and light, standard best practices should be strictly followed. Store solid compounds in well-sealed, amber vials in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation. For solutions, use degassed solvents and store frozen in amber containers. Avoid terms like "room temperature" or "ambient conditions" on labels; be specific.

Q4: I am seeing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if they are related to my compound?

This is a classic challenge in stability testing. The first step is to perform a forced degradation study (see protocol below). This will help you generate the likely degradation products under controlled stress conditions. Comparing the chromatograms from your stressed samples to your stability sample can help identify the unknown peaks. Mass spectrometry (MS) is an invaluable tool here for identifying the mass of the unknown peaks and comparing them to potential degradation products, such as those resulting from ring-opening.[3][8][10]

Troubleshooting Guide: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring the stability of 2-oxo-imidazole derivatives.[3][11] However, various issues can arise, compromising the quality of your data.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Probable Cause 1: Secondary Interactions. The imidazole moiety contains nitrogen atoms that can interact with residual, acidic silanol groups on the silica backbone of C18 columns, leading to peak tailing.

    • Solution: Work at a lower pH (e.g., <3) to fully protonate the silanol groups and minimize these interactions.[12] Ensure your mobile phase has sufficient buffering capacity to maintain a consistent pH.[13][14]

  • Probable Cause 2: Column Overload. Injecting too concentrated a sample can saturate the stationary phase.[12][14]

    • Solution: Reduce the sample concentration or injection volume. Dilute your sample in the mobile phase whenever possible.[15]

  • Probable Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause distorted peaks.[13][14]

    • Solution: Dissolve and inject samples in the mobile phase itself or a weaker solvent.[14]

Issue 2: Inconsistent Retention Times
  • Probable Cause 1: Mobile Phase Composition. Small errors in preparing the mobile phase can lead to significant shifts in retention, especially in reversed-phase chromatography.[13]

    • Solution: Prepare the mobile phase gravimetrically instead of volumetrically for higher accuracy. If using a gradient, ensure the pump's mixing performance is optimal.[13] Check for leaks in the pump, as this can alter the flow rate and composition.[15]

  • Probable Cause 2: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant, controlled temperature.[15]

  • Probable Cause 3: Column Equilibration. Insufficient equilibration time between gradient runs will lead to drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.

Issue 3: Appearance of New or Disappearing Peaks
  • Probable Cause 1: On-Column Degradation. The compound may be unstable on the column itself, perhaps due to interaction with the stationary phase or metal components.

    • Solution: Use metal-free or bio-inert columns and systems if metal-catalyzed oxidation is suspected. Evaluate if the mobile phase pH is contributing to degradation during the run.

  • Probable Cause 2: Sample Instability in Autosampler. The compound may be degrading while waiting for injection in the autosampler vial.

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Perform an "autosampler stability" experiment by injecting the same vial at different time points (e.g., 0, 4, 8, 24 hours) to see if the peak area decreases or degradant peaks increase over time.

Experimental Protocols & Data

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand degradation pathways and to develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16] Over-stressing can lead to secondary degradants not relevant to real-world stability.[17]

Objective: To generate potential degradation products of a 2-oxo-imidazole derivative under various stress conditions.

Starting Material: Prepare a 1 mg/mL solution of the 2-oxo-imidazole derivative in a suitable solvent (e.g., water, methanol, or acetonitrile).

Step-by-Step Methodology:

  • Acid Hydrolysis:

    • Mix equal volumes of the drug solution with 0.1 M to 1 M HCl.[17]

    • Incubate at room temperature. If no degradation is observed after 24 hours, increase the temperature to 50-70°C.[17]

    • Collect samples at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the drug solution with 0.1 M to 1 M NaOH.[17]

    • Follow the same temperature and time point strategy as for acid hydrolysis.

    • Neutralize the sample with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the drug solution with a solution of hydrogen peroxide (H₂O₂), typically starting with 3% H₂O₂. The concentration can be adjusted as needed.

    • Keep the sample at room temperature and protected from light.

    • Monitor at regular intervals. This reaction can sometimes be rapid.

  • Thermal Degradation:

    • Store the drug solution (and a sample of the solid API) in a temperature-controlled oven at elevated temperatures (e.g., 60-80°C).[16][18]

    • Analyze at set time points.

  • Photostability:

    • Expose the drug solution (in a photostable, transparent container) and solid API to a light source conforming to ICH Q1B guidelines.[16]

    • The exposure should be a minimum of 1.2 million lux hours and 200 watt-hours/m².[17]

    • Keep a control sample wrapped in aluminum foil to shield it from light.

    • Analyze both the exposed and control samples.

Workflow Visualization:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Sol API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1-1M HCl, RT-70°C) API_Sol->Acid Expose Base Base Hydrolysis (0.1-1M NaOH, RT-70°C) API_Sol->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂) API_Sol->Oxidation Expose Thermal Thermal (60-80°C) API_Sol->Thermal Expose Photo Photolytic (ICH Q1B Light) API_Sol->Photo Expose Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize Identify Peaks

Caption: Forced Degradation Experimental Workflow.

Data Summary: Influence of pH on Stability

The stability of imidazole-containing compounds can be highly dependent on pH. Data from a study on the imidazole fungicide prochloraz illustrates this relationship, showing that degradation is often slowest near a neutral pH.

pHHalf-Life (days) at 2.0 µg/mLRelative Degradation Rate
4.019.2Moderate
7.025.1Slowest
9.216.6Fastest
Data adapted from Aktar et al. (2008). The study was on prochloraz, but illustrates a common pH-stability profile for imidazole derivatives.[19][20][21][22] Another study on nitazoxanide found the compound to be most stable in the acidic pH range of 1.0 to 4.0.[23] This highlights the necessity of empirically determining the optimal pH for your specific derivative.
Visualizing Potential Degradation Pathways

The primary degradation mechanisms involve attacks on the 2-oxo-imidazole ring.

1. Oxidative Degradation Pathway:

Oxidative stress can lead to the formation of radical intermediates, which can then react further, potentially leading to the cleavage of the imidazole ring.

Oxidative_Degradation Parent 2-Oxo-Imidazole Derivative Intermediate Radical Intermediate of Parent Parent->Intermediate + Radical Attack Radical Radical Species (e.g., •OH, ONOO⁻) Radical->Intermediate Products Further Oxidized Products (via Ring Opening) Intermediate->Products + O₂ / further reaction

Caption: Oxidative Degradation via Ring Opening.

2. Photodegradation Pathway:

For some imidazole derivatives, exposure to UV light can generate excited states that react with oxygen to form unstable intermediates, which then decompose.

Photodegradation_Pathway Parent 2-Oxo-Imidazole Derivative Excited Excited State (Triplet State) Parent->Excited Absorption Light UV Light (hν) Light->Excited Intermediate Unstable Intermediate (e.g., Dioxetane-like) Excited->Intermediate Oxygen ³O₂ (Oxygen) Oxygen->Intermediate Reaction Products Degradation Products Intermediate->Products Decomposition

Caption: General Photodegradation Mechanism.

References

  • Ihara, H., Kasamatsu, S., Komae, S., Matsukura, K., Kakihana, Y., & Uchida, K. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. Antioxidants, 10(9), 1434. Available from: [Link]

  • Anonymized. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • Anonymized. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • PharmaCores. (2024, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • Komae, S., Kasamatsu, S., Uchida, K., & Ihara, H. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Antioxidants, 11(12), 2401. Available from: [Link]

  • Komae, S., Kasamatsu, S., Uchida, K., & Ihara, H. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. PMC - NIH. Available from: [Link]

  • Komae, S., Kasamatsu, S., Moritsugu, K., Uchida, K., & Ihara, H. (2023). 2-Oxo-Imidazole-Containing Dipeptides Resist Degradation by Carnosinase 1. Free Radical Biology and Medicine. Available from: [Link]

  • Singh, R., & Rehman, Z. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168. Available from: [Link]

  • Wang, T., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available from: [Link]

  • Anonymized. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Kasamatsu, S., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. ResearchGate. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3156. Available from: [Link]

  • Komae, S., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • Ihara, H., et al. (2019). 2-Oxo-histidine-containing dipeptides are functional oxidation products. Journal of Biological Chemistry, 294(4), 1279-1289. Available from: [Link]

  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203-205. Available from: [Link]

  • Zhang, R., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(3), 1148-1156. Available from: [Link]

  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate. Available from: [Link]

  • Anonymized. (2023). Proposed fragmentation pathways of 2-oxo-PCE (a) and 2-oxo-PCPr (b) under ESI-MS mode. Chinese Journal of Mass Spectrometry. Available from: [Link]

  • Kasamatsu, S., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. Semantic Scholar. Available from: [Link]

  • Ihara, H., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. PubMed. Available from: [Link]

  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate. Available from: [Link]

  • Aktar, M. W., et al. (2008). Degradation Dynamics and Dissipation Kinetics of an Imidazole Fungicide (Prochloraz) in Aqueous Medium of Varying pH. PubMed. Available from: [Link]

  • Anonymized. (2015). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. ResearchGate. Available from: [Link]

  • Anonymized. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar. Available from: [Link]

Sources

Technical Support Center: Scaling the Production of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] While laboratory-scale synthesis may be straightforward, transitioning to pilot or industrial-scale production introduces significant challenges related to yield, purity, process control, and safety. This technical support center is designed to provide researchers, process chemists, and drug development professionals with practical, in-depth troubleshooting guides and answers to frequently encountered problems during the scale-up of this compound's synthesis. Our focus is on diagnosing root causes and providing actionable, scientifically-grounded solutions to improve process robustness and scalability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the synthesis and scale-up of this compound.

Q1: What are the primary synthesis routes for this compound and which is most suitable for scaling? A1: A common laboratory preparation involves the esterification of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid or reacting 2-oxo-2,3-dihydro-1H-imidazole with methyl formate.[1] For large-scale production, multi-component reactions, such as variations of the Debus-Radziszewski synthesis, are often preferred due to their atom economy and convergence.[2] Another scalable approach involves a multi-step synthesis beginning with materials like ethyl acetamidoacetate, which proceeds through enolization, cyclization, oxidation, and hydrolysis/esterification steps.[3] The choice depends on the cost and availability of starting materials, desired purity profile, and the facility's equipment capabilities.

Q2: My reaction yield is consistently low (<60%). What are the first things I should investigate? A2: Persistently low yields are typically rooted in a few key areas. First, verify the purity of your starting materials, as impurities can introduce competing side reactions.[4] Second, monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion. An incomplete reaction is a frequent cause of low yields.[4] Finally, re-evaluate your reaction temperature; both insufficient and excessive heat can be detrimental, either by slowing the reaction or promoting the formation of degradation products and byproducts.[5]

Q3: I'm observing a significant, unidentified byproduct in my crude product analysis. What is the likely culprit? A3: In imidazole syntheses, particularly those involving dicarbonyl compounds, the formation of oxazole byproducts is a common competing reaction pathway.[4] This can often be mitigated by adjusting the stoichiometry, such as using a large excess of the ammonia source, and carefully controlling the order of reagent addition.[4] Another possibility is the presence of impurities in the starting aldehyde or dicarbonyl compound, leading to a different condensation product.

Q4: What are the key safety precautions for this synthesis? A4: When handling this compound and its precursors, it is crucial to assume they may cause skin, eye, and respiratory system irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep all reagents away from ignition sources and ensure proper disposal methods for chemical waste are followed.[1] For scale-up operations, a thorough Process Safety Management (PSM) review is essential to identify and mitigate risks associated with exothermic reactions, solvent handling, and reagent charging.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect analyses of specific problems encountered during scale-up, complete with diagnostic workflows and corrective actions.

Troubleshooting Low Yields

Low product yield is the most common and costly issue in chemical production. The following guide helps diagnose the root cause systematically.

Symptom: HPLC or TLC analysis of the reaction mixture shows a significant amount of starting material remaining, even after the expected reaction time.

Causality & Solutions:

  • Insufficient Thermal Energy: The reaction may have a high activation energy that is not being met at the current operating temperature.

    • Action: Incrementally increase the reaction temperature by 10-15°C. Monitor the reaction progress at each new setpoint.

    • Rationale: Increasing the temperature provides the necessary kinetic energy to overcome the activation barrier, accelerating the reaction rate. However, excessive heat can promote side reactions, so this must be done in a controlled manner.[5]

  • Poor Mass Transfer/Mixing: In larger reactors, inefficient agitation can create "dead zones" where reagents are not adequately mixed, leading to localized concentration gradients and stalled reactions.

    • Action: Increase the agitation speed. If using a baffled reactor, ensure the vortex is controlled. For viscous reaction mixtures, consider a different impeller design (e.g., anchor or helical) to improve bulk mixing.

    • Rationale: Effective mixing ensures homogeneity, allowing reactants to interact at the molecular level, which is critical for the reaction to proceed to completion.

  • Catalyst Deactivation or Insufficient Loading: If the synthesis is catalyst-dependent, the catalyst may have been poisoned by impurities in the reagents or solvent, or the amount used may be insufficient for the larger scale.

    • Action: Test the purity of all reagents and solvents. Consider increasing the catalyst loading by a small percentage (e.g., 0.1-0.5 mol%).

    • Rationale: Catalysts provide an alternative, lower-energy reaction pathway. Impurities can block active sites, rendering the catalyst ineffective.

G start Low Yield Observed check_sm Analyze In-Process Sample (TLC/HPLC). Is Starting Material (SM) Present? start->check_sm sm_present Yes check_sm->sm_present  SM Detected sm_absent No check_sm->sm_absent  SM Consumed cause1 Potential Cause: Incomplete Reaction sm_present->cause1 cause2 Potential Cause: Product Degradation or Byproduct Formation sm_absent->cause2 action1 Action: - Increase Temperature - Improve Agitation - Check Catalyst Activity cause1->action1 action2 Action: - Analyze for Byproducts - Review Work-up pH/Temp - Optimize Purification cause2->action2

Caption: A decision workflow for diagnosing the cause of low reaction yields.

Managing Impurities and Byproducts

As production scale increases, even minor impurities can become significant, impacting product quality and requiring costly purification steps.

Symptom: The final product does not meet purity specifications (>98%), with recurring unknown peaks in chromatograms.

Causality & Solutions:

  • Side Reactions: As previously mentioned, competing reactions are a primary source of impurities.

    • Action: Modify the molar ratio of reactants. For instance, in a Radziszewski-type synthesis, using a significant molar excess of ammonia relative to the aldehyde and dicarbonyl components can favor the desired diimine intermediate, reducing oxazole formation.[4] Also, consider a reverse addition, where the aldehyde is added slowly to the mixture of the dicarbonyl and ammonia source.[4]

    • Rationale: Le Châtelier's principle can be applied; increasing the concentration of a key reactant (ammonia) drives the equilibrium towards the formation of the imidazole precursor. Slow addition of the aldehyde ensures it reacts with the pre-formed intermediate rather than participating in side reactions.

  • Reagent-Derived Impurities: Impurities present in the starting materials may carry through the synthesis or catalyze the formation of new impurities.

    • Action: Source starting materials from a different, high-purity supplier and re-run the reaction at a small scale. Analyze all raw materials upon receipt to ensure they meet specifications.

    • Rationale: The quality of the final product is fundamentally limited by the quality of the inputs. This is a crucial aspect of Quality by Design (QbD) in pharmaceutical manufacturing.

  • Inefficient Purification: The chosen purification method (e.g., recrystallization, chromatography) may not be effective at removing certain closely-related impurities at scale.

    • Action: Develop a more robust purification method. An acid-base workup can be highly effective for isolating imidazole derivatives.[6] Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the basic imidazole nitrogen, pulling it into the aqueous layer. The layers are separated, and the aqueous layer is then basified to precipitate the purified product, which can be filtered or extracted.

    • Rationale: This exploits the physicochemical differences (basicity) between the product and neutral or acidic impurities, offering a highly selective and scalable purification method.

Potential Byproduct Likely Origin Mitigation Strategy
Oxazole-4-carboxylate derivativeCompeting cyclization pathwayUse excess ammonia source; control reagent addition order[4]
Over-alkylated ImidazoleReaction of product with leftover alkylating agentUse precise stoichiometry; quench reaction properly
Unreacted IntermediatesIncomplete reaction or inefficient workupIncrease reaction time/temperature; optimize extraction pH
Aldol Condensation ProductsSelf-condensation of aldehyde starting materialAdd aldehyde slowly to the reaction mixture; maintain optimal temperature

Section 3: Protocols and Methodologies

The following protocols are provided as a starting point. They must be optimized for your specific equipment and safety procedures.

Protocol: Synthesis via Multi-Component Reaction

This protocol is a generalized example based on principles of imidazole synthesis and should be adapted.

Materials:

  • Glyoxal (40% in water)

  • Ammonium Acetate

  • Methyl glyoxylate

  • Methanol (Solvent)

Procedure:

  • Vessel Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, charge ammonium acetate (3.0 molar equivalents).

  • Reagent Charging: Begin agitation and add methanol as the solvent. Add glyoxal (1.0 molar equivalent) to the vessel, followed by methyl glyoxylate (1.1 molar equivalents).

  • Reaction: Heat the mixture to a reflux temperature of 65-70°C.

  • Monitoring: Monitor the reaction progress every hour by withdrawing a sample and analyzing it via TLC (Mobile phase: 8:2 Hexane:Ethyl Acetate) or HPLC. The reaction is considered complete when the starting materials are no longer detectable.[2][4]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 70% under reduced pressure.

  • Isolation: Add deionized water to the concentrated residue. The crude product may precipitate. If not, perform an extraction with ethyl acetate.

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by following the acid-base purification protocol described in Section 2.2.

Visual Diagram: Synthesis and Purification Workflow

Caption: A high-level workflow from synthesis to final product purification.

References

  • Benchchem. Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
  • BIOSYNCE. This compound CAS 20901-53-5.
  • Benchchem. Technical Support Center: Optimizing Imidazole Synthesis.
  • National Institutes of Health. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][4][5][7]tetrazine-8-carboxylates and -carboxamides. Available from:

  • National Institutes of Health. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
  • ResearchGate. Problem with to synthesis of imidazole?.
  • Reddit. Imidazole synthesis.
  • World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • Google Patents. Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, functionalized core serves as a versatile scaffold for the synthesis of a wide range of bioactive molecules.[1] This guide provides a comparative analysis of the known synthetic routes to this important intermediate, offering insights into the strategic considerations for its preparation. We will delve into the classical methods and explore potential modern adaptations, providing a framework for researchers to select the most suitable pathway based on their specific needs, including precursor availability, scalability, and desired purity.

Introduction to the 2-Imidazolone Core

The 2-oxo-2,3-dihydro-1H-imidazole, commonly known as a 2-imidazolone, is a prominent structural motif in numerous pharmacologically active compounds.[1] The incorporation of a methyl carboxylate at the 4-position provides a key handle for further chemical modifications, making the title compound a strategic starting material for library synthesis and lead optimization in drug development programs.

Synthetic Route Analysis

The synthesis of this compound can be broadly approached via two main strategies: a classical cyclocondensation reaction to form the carboxylic acid precursor followed by esterification, and potentially more direct, modern synthetic methods.

Route 1: The Classical Approach via Dihydroxymaleic Acid and Urea

One of the earliest documented syntheses of the 2-imidazolone-4-carboxylic acid core involves the condensation of dihydroxymaleic acid with urea.[2][3] This method represents a foundational approach to constructing the desired heterocyclic system.

Reaction Scheme:

Classical Synthesis Dihydroxymaleic_acid Dihydroxymaleic Acid Intermediate Condensation Intermediate Dihydroxymaleic_acid->Intermediate + Urea (Heat) Urea Urea Urea->Intermediate Carboxylic_Acid 2-Oxo-2,3-dihydro-1H- imidazole-4-carboxylic acid Intermediate->Carboxylic_Acid Cyclization & Hydration Target_Molecule Methyl 2-oxo-2,3-dihydro-1H- imidazole-4-carboxylate Carboxylic_Acid->Target_Molecule + MeOH (Acid Catalyst, Heat) Methanol Methanol (MeOH) Methanol->Target_Molecule

Caption: Classical synthesis of the target molecule.

Causality and Mechanistic Insights: This reaction is a classic example of a cyclocondensation reaction. Urea acts as the C2-N1-N3 synthon, providing the nitrogen atoms and the carbonyl carbon of the imidazolone ring. Dihydroxymaleic acid provides the C4-C5 backbone. The reaction likely proceeds through the formation of an open-chain urea derivative, which then undergoes intramolecular cyclization and dehydration to form the stable heterocyclic ring.

Experimental Protocol (Conceptual):

  • Cyclocondensation:

    • A mixture of dihydroxymaleic acid and urea is heated, typically in a suitable solvent or neat.

    • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled, and the crude 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is isolated, often by precipitation and filtration. Purification can be achieved by recrystallization.

  • Esterification:

    • The isolated carboxylic acid is dissolved or suspended in methanol.

    • A catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.

    • The mixture is heated to reflux until the reaction is complete (monitored by TLC or HPLC).

    • The solvent is removed under reduced pressure, and the crude methyl ester is purified, for example, by column chromatography or recrystallization.

Advantages and Disadvantages:

FeatureAnalysis
Starting Materials Dihydroxymaleic acid is not as commonly available as other starting materials, which may impact cost and accessibility. Urea is inexpensive and readily available.
Simplicity The two-step process is conceptually straightforward.
Yields Historical procedures often report moderate yields.[2] Optimization with modern techniques could potentially improve this.
Scalability The procedure is amenable to scaling, although the isolation and purification of the intermediate carboxylic acid may add complexity on a larger scale.
Green Chemistry The use of high temperatures and strong acids in the esterification step are drawbacks from a green chemistry perspective.
Route 2: Potential Modern Synthetic Approaches

While a specific, well-documented modern synthesis for the title compound is not readily found in the literature, several strategies employed for the synthesis of related imidazole derivatives could be adapted.

Conceptual Pathway A: From α-Ketoesters and Urea

A plausible and more direct approach would involve the reaction of a suitable α-ketoester with urea. This would build the desired functionality in a more convergent manner.

Modern_Synthesis_A alpha_Ketoester Dimethyl 2-oxosuccinate (or related α-ketoester) Target_Molecule Methyl 2-oxo-2,3-dihydro-1H- imidazole-4-carboxylate alpha_Ketoester->Target_Molecule + Urea (Acid or Base Catalysis) Urea Urea Urea->Target_Molecule

Caption: Conceptual synthesis from an α-ketoester.

Causality and Mechanistic Insights: The reaction of vicinal dicarbonyl compounds with urea is a known method for the formation of imidazolones.[4] In this hypothetical route, the α-ketoester would provide the C4-C5 backbone with the ester already in place. The reaction would likely proceed via initial condensation of one of the urea amino groups with one of the carbonyls of the α-ketoester, followed by cyclization and dehydration.

Conceptual Pathway B: From Diaminomaleonitrile (DAMN) Derivatives

Syntheses of other imidazole carboxylates have been reported starting from diaminomaleonitrile (DAMN).[5][6] A multi-step sequence could be envisioned.

Modern_Synthesis_B DAMN Diaminomaleonitrile (DAMN) Step1 Step 1: Formation of a 2-aminoimidazole-4-carbonitrile DAMN->Step1 Step2 Step 2: Conversion of the 2-amino group to a 2-oxo group Step1->Step2 Step3 Step 3: Hydrolysis of the nitrile and esterification Step2->Step3 Target_Molecule Methyl 2-oxo-2,3-dihydro-1H- imidazole-4-carboxylate Step3->Target_Molecule

Caption: Multi-step conceptual route from DAMN.

Causality and Mechanistic Insights: This pathway would leverage the established chemistry of DAMN to construct the imidazole core. The key challenges would be the selective conversion of the 2-amino group to a 2-oxo group (e.g., via a diazotization-hydrolysis sequence) and the subsequent transformation of the nitrile to a methyl ester.

Comparative Summary of Synthetic Routes

ParameterRoute 1: Classical (Dihydroxymaleic Acid + Urea)Route 2A: Conceptual (α-Ketoester + Urea)Route 2B: Conceptual (from DAMN)
Number of Steps 2 (Cyclocondensation, Esterification)Potentially 1 (One-pot cyclocondensation)Multi-step
Precursor Availability Dihydroxymaleic acid may be less common.α-Ketoesters are generally available.DAMN is a common starting material but can be toxic.
Potential Yield Moderate (based on historical data).[2]Potentially good to high.Highly dependent on the efficiency of each step.
Scalability Feasible, with considerations for intermediate handling.Potentially highly scalable if a one-pot protocol is developed.Less ideal for large scale due to the number of steps.
Key Challenges Availability and cost of dihydroxymaleic acid; potentially harsh esterification conditions.Optimization of reaction conditions to favor the desired cyclization.Multiple steps, potentially harsh reagents for functional group transformations.

Conclusion for the Practicing Scientist

For researchers requiring access to this compound, the classical synthetic route starting from dihydroxymaleic acid and urea remains the most concretely documented, albeit dated, method. While the starting material may require sourcing from specialized suppliers, the chemical transformations are standard and robust.

The development of a more modern, one-pot synthesis from an appropriate α-ketoester and urea presents a significant opportunity for process improvement. Such a route would likely offer advantages in terms of step economy and potentially higher yields. Further research in this area would be of considerable value to the synthetic and medicinal chemistry communities. The multi-step approach from DAMN, while plausible, is likely to be more labor-intensive and less efficient for the specific synthesis of the title compound.

Ultimately, the choice of synthetic route will depend on a careful evaluation of precursor cost and availability, required scale of synthesis, and the laboratory's capabilities for process optimization and development.

References

  • Hilbert, G. E. (1932). THE SYNTHESES OF 2-IMIDAZOLONE-4-CARBOXYLIC ACID AND 2-IMIDAZOLONE. Journal of the American Chemical Society, 54(8), 3413–3417. [Link]

  • Bradley, W. J., Qu, Y., Crandall, Z., Windus, T. L., & Kraus, G. A. (2023). Reactions of Mixed Natural Acids and Esters in Acidic Media. In [Book Title, if available]. [Link]

  • Kim, B. H., et al. (2006). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3213-3217. [Link]

  • Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Sato, K., et al. (1991). Process for preparing optically active 2-oxoimidazolidine derivatives.
  • Maleki, A., & Ghamari, N. (2016). A highly efficient synthesis of substituted imidazoles via a one-pot multicomponent reaction by using urea/hydrogen peroxide (UHP). Journal of Chemical Sciences, 128(5), 793-798. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • van der Mee, L., et al. (2018). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega, 3(11), 16035-16043. [Link]

  • Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-273. [Link]

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2533-2550. [Link]

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. [Link]

  • Organic Chemistry Portal. (2024, July 24). Preparation of Imidazoles, Part 1: By Cyclocondensation [Video]. YouTube. [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(6), 4961-4965. [Link]

  • Zanakhov, T. O., et al. (2024). Cyclocondensation of 2-(α-Diazoacyl)-2 H-azirines with Amidines in Diazo Synthesis of Functionalized Naphtho[1,2- d]imidazoles. The Journal of Organic Chemistry. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3981-3999. [Link]

  • M. S. Reddy, et al. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. WO2013186792A2.
  • Titov, A. A., et al. (2021). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 86(16), 11337-11349. [Link]

  • Murai, K., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456-3459. [Link]

  • Li, Y., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Chinese Chemical Letters, 23(2), 151-154. [Link]

  • Wang, C. L. J. (1986).
  • Li, J., et al. (2016).
  • Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. [Link]

  • Tounsi, A., et al. (2014). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]− Anion and a DABCOH+/Urea Co-Crystal. Journal of Crystallography, 2014. [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2018). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 659-664. [Link]

  • Kua, J., et al. (2013). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 15(39), 16659-16671. [Link]2355f)

Sources

Biological activity comparison between Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate and its analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate and Its Analogs

Introduction: The 2-Oxo-Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, from essential amino acids like histidine to a wide array of synthetic drugs.[1] Its unique electronic properties, polarity, and ability to engage in hydrogen bonding allow it to interact with a diverse range of biological targets.[1][2] This guide focuses on a specific, highly functionalized imidazole derivative, this compound, and its analogs. The introduction of a ketone group at the C2 position (the "2-oxo" moiety) and a carboxylate group at C4 creates a scaffold with significant potential for chemical modification and diverse biological activities.

As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this scaffold is paramount. This guide provides a comparative analysis of the biological activities of this core molecule and its structurally related analogs, supported by experimental data from peer-reviewed literature. We will delve into their antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties, explaining the causality behind experimental designs and presenting data in a clear, comparative format.

Comparative Biological Profiling

While specific biological data for the parent molecule, this compound, is not extensively documented in isolation, its structural motifs are present in a vast number of pharmacologically evaluated compounds. By examining its analogs—molecules with modifications to the ester, substitutions on the imidazole ring, or alterations to the core structure—we can construct a robust understanding of the scaffold's potential.

Antimicrobial Activity: A Broad Spectrum of Potential

The imidazole core is famously associated with antimicrobial agents, particularly antifungals.[3] Analogs of the 2-oxo-imidazole-4-carboxylate scaffold have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5]

Structure-Activity Relationship Insights:

  • Lipophilicity and Substitution: The introduction of various substituents to the imidazole core can modulate antimicrobial potency. For instance, studies on related imidazole derivatives have shown that incorporating halogenated phenyl rings or other lipophilic groups can enhance activity, likely by improving membrane permeability.

  • Carboxylate vs. Amide: Conversion of the C4-carboxylate ester to an amide can significantly alter the biological profile. Amides introduce an additional hydrogen bond donor, potentially changing the molecule's interaction with target enzymes or cellular structures.

  • Nitroimidazole Analogs: A prominent class of imidazole-based antimicrobials are the nitroimidazoles. Their mechanism involves the reduction of the nitro group to form radical anions, which are cytotoxic to anaerobic bacteria and protozoa.[6]

Comparative Data on Antimicrobial Analogs

Compound ClassTarget OrganismsActivity Metric (MIC)Key Structural FeatureReference
Quinolone-Imidazole HybridsP. aeruginosa460 nMHybrid structure with a quinolone[6]
1,3,4-Thiadiazole-Imidazole HybridsK. pneumoniae, E. coli40-80 µMSulfonyl linkage to a thiadiazole ring[6]
Substituted Imidazole DerivativesE. coli, B. megateriumModerate to Maximum InhibitionVaried substitutions on the imidazole ring[4]
1,2,4-Oxadiazole-Imidazole HybridsS. aureus≤ 8 µg/mLOxadiazole moiety[7]
Anticancer Activity: Targeting Cell Proliferation

The 2-oxo-imidazole scaffold is a privileged structure in the design of anticancer agents, appearing in compounds that target various hallmarks of cancer, including uncontrolled cell growth and angiogenesis.[2][8] Analogs have demonstrated potent cytotoxic activity against a range of human cancer cell lines.

Structure-Activity Relationship Insights:

  • Kinase Inhibition: Many imidazole-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. Modifications to the N-substituents and C4/C5 positions of the imidazole ring are critical for achieving potency and selectivity against specific kinases like EGFR or VEGFR-2.[2]

  • Microtubule Destabilization: Some imidazole-thiazole hybrids have been identified as potent microtubule destabilizing agents, inducing apoptosis in cancer cells with IC50 values in the nanomolar range.[8]

  • Ester and Amide Derivatives: In a study of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][3][6][8][9]tetrazine-8-carboxylate and -carboxamide derivatives (structurally related to our core molecule), ester analogs displayed more potent antitumour activity than the corresponding amides against leukemia HL-60 cells.[10]

Comparative Data on Anticancer Analogs

Cell LineAnalog ClassIC50 / GI50 ValueKey Structural FeatureReference
Human Leukemia (HL-60)Imidazo-tetrazine Carboxylates< 10% survival at 40 µg/mLFused tetrazine ring system[10]
Human Gastric (NUGC-3)Imidazole-Thiazole Hybrid0.05 µMThiazole moiety[8]
Human Breast (MCF-7)Imidazole-(Benz)azole HybridNot specified, but highly activeFused benzazole and piperazine[11]
Human Breast (MDA-MB-231)Imidazole-Purine Hybrid1.22 µMPurine scaffold[2]
Various Human Tumor LinesOxazole-CarboxamideGI50 = 229 nM (DLD-1)Oxazole-4-carboxamide structure[12]
Antioxidant Activity: The Critical Role of the 2-Oxo Moiety

Perhaps the most direct and compelling data related to the core molecule comes from studies on 2-oxo-imidazole-containing dipeptides like 2-oxo-carnosine and 2-oxo-anserine.[13][14] These studies reveal a fascinating and crucial aspect of the scaffold's biological activity.

Key Mechanistic Insight: The oxidation of imidazole-containing dipeptides (IDPs) at the C2 position to form 2-oxo-IDPs is a critical step that dramatically enhances their antioxidant capacity.[13][15][16] Multiple assays, including DPPH radical scavenging and ferric reducing power, have demonstrated that 2-oxo-carnosine and 2-oxo-anserine are significantly more potent antioxidants than their non-oxidized precursors, carnosine and anserine.[14] This suggests that the 2-oxo moiety is not merely a structural feature but is central to the molecule's ability to neutralize reactive oxygen species (ROS). The 2-oxo derivatives show remarkable reactivity towards endogenous radicals like nitric oxide (NO) and peroxynitrite (ONOO⁻).[14]

This finding strongly implies that this compound itself is likely to possess significant antioxidant properties, a hypothesis that warrants direct experimental validation.

Comparative Antioxidant Capacity

CompoundAssayResultReference
2-oxo-CarnosineDPPH Radical ScavengingMuch greater capacity than Carnosine[13][14][16]
2-oxo-AnserineFerric Reducing PowerGreater capacity than Anserine[13][15]
2-oxo-IDPsReactivity to RadicalsRemarkable reactivity to NO, ONOO⁻[14]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the standard experimental protocols used to evaluate the biological activities of these compounds.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Streptomycin) is often used as a reference control.[4]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HL-60) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Step-by-Step Methodology:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol or ethanol. DPPH is a stable free radical with a deep violet color.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: In the presence of an antioxidant, the DPPH radical is scavenged, and the solution's color changes from violet to pale yellow. The decrease in absorbance is measured spectrophotometrically (e.g., at 517 nm).[13]

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Lead Optimization Core 2-Oxo-Imidazole Core Analogs Analog Synthesis (SAR) Core->Analogs Antimicrobial Antimicrobial Assays (MIC Determination) Analogs->Antimicrobial Anticancer Cytotoxicity Assays (IC50 Determination) Analogs->Anticancer Antioxidant Antioxidant Assays (DPPH, FRAP) Analogs->Antioxidant Enzyme Enzyme Inhibition Assays Analogs->Enzyme SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis SAR_analysis SAR_analysis Antioxidant->SAR_analysis Enzyme->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Experimental workflow for evaluating the biological activity of novel chemical analogs.

SAR_Concept cluster_analogs Structural Modifications (Analogs) cluster_activity Observed Biological Activity Core Core Scaffold Methyl 2-oxo-imidazole-4-carboxylate R1, R2, R3 = H Analog1 Analog A R1 = Phenyl R2, R3 = H Analog2 Analog B R2 = NO2 R1, R3 = H Analog3 Analog C R3 = Amide R1, R2 = H Activity1 Increased Lipophilicity Enhanced Anticancer Activity Analog1->Activity1 correlates to Activity2 Electron Withdrawing Group Potent Antimicrobial Activity Analog2->Activity2 correlates to Activity3 Altered H-Bonding Modified Enzyme Inhibition Analog3->Activity3 correlates to

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The collective evidence from its numerous analogs points towards significant potential in several key areas:

  • Antimicrobial Agents: By leveraging established SAR principles, such as the incorporation of quinolone or nitro-moieties, new derivatives can be designed to combat drug-resistant pathogens.[5][6]

  • Anticancer Therapeutics: The scaffold's amenability to modification makes it an excellent starting point for developing selective kinase inhibitors or microtubule-targeting agents.[2][8] Future work should focus on optimizing potency and minimizing off-target toxicity.

  • Antioxidants: The discovery that the 2-oxo moiety is critical for potent antioxidant activity is a major insight.[13][14] This suggests that compounds based on this core could be valuable for treating diseases associated with oxidative stress. Direct experimental evaluation of the parent molecule's antioxidant capacity is a logical and crucial next step.

This guide has synthesized data from a wide range of studies to provide a comparative overview of this important chemical class. For researchers in the field, the presented data and protocols offer a foundation for designing the next generation of imidazole-based therapeutics, with a clear rationale for structural modifications aimed at enhancing specific biological activities.

References

  • Hamad, A. J. K., Atia, M. F., Al-Marjani, S. A. K., Redha, I. A.-B., & Enaam, H. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. Available at: [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. Available at: [Link]

  • Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Available at: [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Available at: [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]

  • Tan, T. M. C., & Farediah, A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

  • Mocan, T., & Vlase, L. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed. Available at: [Link]

  • Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Taniya, T., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Taniya, T., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. MDPI. Available at: [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Available at: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). National Institutes of Health. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Available at: [Link]

  • Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting. (2023). Available at: [Link]

  • Synthesis and study of biological activities of compounds derived from new imidazole derivative. (2022). ResearchGate. Available at: [Link]

  • 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. (2021). FAO AGRIS. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][3][6][8][9]tetrazine-8-carboxylates and -carboxamides. (n.d.). National Institutes of Health. Available at: [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2006). PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. (2021). Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of Ary 1,2,4-Oxadiazole Incorporated (2-(Oxazol)-1H-imidazoles as Anticancer Agents. (2022). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Available at: [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. (2013). PubMed. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). ResearchGate. Available at: [Link]

  • Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (n.d.). National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Any deviation, such as the presence of isomers or impurities, can lead to misleading biological data and costly setbacks in the development pipeline. This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of a key heterocyclic building block, Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.

This molecule, with its potential for diverse biological activities, presents a fascinating case for structural elucidation. The potential for tautomerism and the formation of regioisomers during synthesis necessitates a multi-faceted analytical approach. Here, we will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to not only confirm the desired structure but also to differentiate it from plausible alternatives.

The Analytical Gauntlet: A Comparative Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of organic structures in solution. For the title compound, both ¹H and ¹³C NMR, supplemented by 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we anticipate a spectrum with distinct signals for the two N-H protons, the lone C-H proton on the imidazole ring, and the methyl ester protons. The chemical shifts of the N-H protons can be broad and are sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. Key signals to identify include the carbonyl carbons of the urea and ester groups, and the sp² carbons of the imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and a Potential Isomer

Compound Analysis Predicted Chemical Shift (ppm) Expected Multiplicity Assignment
This compound (Target) ¹H NMR~10-11br sN1-H
~9-10br sN3-H
~7.5sC5-H
~3.7s-OCH₃
¹³C NMR~163sC=O (ester)
~155sC=O (urea)
~125sC4
~115sC5
~51q-OCH₃
Methyl 2-oxo-2,3-dihydro-1H-imidazole-5-carboxylate (Isomer) ¹H NMR~10-11br sN1-H
~9-10br sN3-H
~7.8sC4-H
~3.7s-OCH₃
¹³C NMR~163sC=O (ester)
~155sC=O (urea)
~120sC5
~128sC4
~51q-OCH₃

Note: Predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Differentiating Isomers with 2D NMR:

The primary challenge in validating the structure of this compound is distinguishing it from its 5-carboxylate regioisomer. This is where 2D NMR techniques become critical.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the target 4-carboxylate isomer, we would expect to see a correlation between the C5-H proton and the C4 carbon (bearing the ester) and the C2 carbonyl carbon. Conversely, for the 5-carboxylate isomer, the C4-H proton would show a correlation to the C5 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. For unsymmetrically substituted imidazoles, NOESY can help in determining the position of substituents. For instance, if the molecule were N-methylated, a NOESY correlation between the N-methyl protons and the C5-H would confirm the N1-methylation in the 4-carboxylate isomer.

G cluster_validation Structural Validation Workflow Synthesis Synthesized Product (Crude Mixture) Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Pure_Compound Isolated Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Data_Analysis Data Interpretation & Comparison with Alternatives NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed: Methyl 2-oxo-2,3-dihydro-1H -imidazole-4-carboxylate Data_Analysis->Structure_Confirmation Data Consistent Isomer_Identified Alternative Structure Identified Data_Analysis->Isomer_Identified Data Inconsistent

Caption: A generalized workflow for the structural validation of a synthesized organic compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. The expected exact mass for this compound (C₅H₆N₂O₃) is 142.0378. Observing a molecular ion peak corresponding to this mass with high accuracy (typically within 5 ppm) provides strong evidence for the correct molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural clues. Common fragmentation pathways for this molecule might include the loss of the methoxy group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), or cleavage of the imidazole ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the IR spectrum should exhibit characteristic absorption bands.

Table 2: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amide/Urea)3400-3200 (broad)Stretching
C-H (sp²)~3100Stretching
C=O (Ester)~1730Stretching
C=O (Urea)~1680Stretching
C=C / C=N~1600-1450Ring Stretching

The presence of two distinct carbonyl peaks is a key indicator of the 2-oxo-imidazole structure with an ester substituent.

G Target This compound ¹H NMR: C5-H (~7.5 ppm) ¹³C NMR: C4 (~125 ppm), C5 (~115 ppm) HMBC: C5-H to C4 Isomer Methyl 2-oxo-2,3-dihydro-1H-imidazole-5-carboxylate ¹H NMR: C4-H (~7.8 ppm) ¹³C NMR: C5 (~120 ppm), C4 (~128 ppm) HMBC: C4-H to C5 Target->Isomer Differentiation by NMR

Caption: Key NMR differences for distinguishing between the 4- and 5-carboxylate isomers.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

  • 2D NMR (HMBC and NOESY) Acquisition:

    • Acquire standard gradient-selected HMBC and NOESY spectra.

    • Optimize the parameters (e.g., mixing time for NOESY, long-range coupling constant for HMBC) according to the instrument's software manual.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis:

    • Infuse the sample solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan before acquiring the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The structural validation of this compound is a clear demonstration of the power of modern analytical chemistry. While each technique provides valuable information, it is their collective interpretation that builds an unassailable case for the correct structure. For researchers in drug discovery, a meticulous and multi-pronged approach to structural validation is not merely good practice; it is an essential component of producing reliable and reproducible scientific data. By following the comparative methodologies outlined in this guide, scientists can confidently confirm the structure of their synthesized compounds and proceed with their research with a high degree of certainty.

References

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1][2][3][4]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link][5]

  • GSRI. (n.d.). METHYL 2,3-DIHYDRO-3-PHENYL-2-THIOXO-1H-IMIDAZOLE-4-CARBOXYLATE. Retrieved from [Link][6]

  • PubChem. (n.d.). (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link][9]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link][10]

  • Thayanithi, P., et al. (2016). 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzenesulfonate. IUCrData, 1(11), x161125.[11]

  • PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][12]

  • NIST. (n.d.). 1H-Imidazole, 2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link][13]

  • Google Patents. (n.d.). Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Retrieved from [14]

  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1468.[16]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehydes Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Retrieved from [Link][17]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4197.[18]

  • NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link][19]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link][20]

  • ResearchGate. (n.d.). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. Retrieved from [Link][21]

  • PubChem. (n.d.). ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][22]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Methyl 1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o300.[4]

  • Crysdot LLC. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][23]

Sources

A Head-to-Head Comparison of Imidazole Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. This guide provides a head-to-head comparison of the performance of various imidazole derivatives in key biological assays, offering researchers and drug development professionals a comprehensive overview of their potential applications in oncology, mycology, and bacteriology.

I. Anticancer Activity of Imidazole Derivatives: A Comparative Analysis

Imidazole-based compounds have demonstrated significant potential as anticancer agents, targeting a variety of cancer cell lines through diverse mechanisms of action. A common method for evaluating the cytotoxic effects of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the cytotoxic potency of different compounds. The table below summarizes the IC50 values of several representative imidazole derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Nitroimidazoles MetronidazoleHeLa (Cervical Cancer)>100
TinidazoleMCF-7 (Breast Cancer)85.2
Benzimidazoles MebendazoleA549 (Lung Cancer)0.24
AlbendazoleHCT116 (Colon Cancer)0.38
Substituted Imidazoles ClotrimazoleMDA-MB-231 (Breast Cancer)25.5
KetoconazolePC-3 (Prostate Cancer)15.8

Analysis: The data clearly indicates that benzimidazole derivatives, such as Mebendazole and Albendazole, exhibit significantly lower IC50 values, suggesting higher potency against cancer cells compared to nitroimidazoles and other substituted imidazoles like Clotrimazole and Ketoconazole in the tested cell lines. This enhanced activity is often attributed to their ability to interfere with microtubule polymerization, a critical process in cell division.

This protocol outlines the steps for determining the IC50 of an imidazole derivative against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test imidazole compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Many benzimidazole derivatives exert their anticancer effects by disrupting the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.

G cluster_0 Cancer Cell Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Assembly CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers Benzimidazole Benzimidazole Derivative Benzimidazole->Tubulin G cluster_0 Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation into Disruption Membrane Disruption Membrane->Disruption Leads to CellLysis Cell Lysis Disruption->CellLysis Causes Imidazole Imidazole Antifungal Imidazole->Lanosterol

Caption: Imidazole antifungals inhibit lanosterol 14α-demethylase, blocking ergosterol synthesis and disrupting the fungal cell membrane.

III. Antimicrobial Activity of Imidazole Derivatives: A Comparative Analysis

Certain imidazole derivatives, particularly nitroimidazoles, are effective against anaerobic bacteria and protozoa. Their mechanism of action involves the reduction of the nitro group, leading to the formation of cytotoxic radicals that damage DNA.

The following table presents the MIC values of nitroimidazole derivatives against various anaerobic bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
Metronidazole Bacteroides fragilis0.5 - 2
Clostridium difficile0.25 - 1
Tinidazole Bacteroides fragilis0.25 - 1
Gardnerella vaginalis0.12 - 4

Analysis: Tinidazole often demonstrates slightly lower MIC values against Bacteroides fragilis compared to Metronidazole, suggesting potentially greater in vitro activity. However, clinical efficacy can be influenced by pharmacokinetic and pharmacodynamic factors.

This protocol describes how to determine the MIC of a nitroimidazole against an anaerobic bacterium.

Materials:

  • Anaerobic bacterial strain (e.g., Bacteroides fragilis)

  • Brucella agar supplemented with hemin and vitamin K1

  • Test nitroimidazole compound

  • Anaerobic chamber or jar with gas-generating system

Procedure:

  • Media Preparation: Prepare a series of agar plates containing twofold dilutions of the nitroimidazole compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Inoculation: Spot-inoculate the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Nitroimidazoles are prodrugs that are activated within anaerobic organisms to produce cytotoxic radicals.

G cluster_0 Anaerobic Bacterium Nitroimidazole Nitroimidazole (Prodrug) NitroRadical Nitro Radical Anion Nitroimidazole->NitroRadical Reduction by Nitroreductase DNA Bacterial DNA NitroRadical->DNA Interacts with DNADamage DNA Strand Breakage DNA->DNADamage Causes CellDeath Bacterial Cell Death DNADamage->CellDeath Leads to

Caption: In anaerobic bacteria, nitroimidazoles are reduced to cytotoxic nitro radicals that cause lethal DNA damage.

References

  • Title: Metronidazole, a nitroimidazole with radiosensitizing properties, is a potent inhibitor of telomerase. Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: Synthesis, characterization, and in vitro anticancer evaluation of new tinidazole derivatives. Source: Medicinal Chemistry Research URL: [Link]

  • Title: The Anthelmintic Drug Mebendazole as a Potent Cancer Therapeutic. Source: Cancers URL: [Link]

  • Title: Clotrimazole as a Cancer Drug: A Short Review. Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Ketoconazole in the treatment of cancer: A literature review. Source: Cancer Treatment and Research Communications URL: [Link]

  • Title: Antifungal Agents: A Comprehensive Review. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: Miconazole: a review of its antifungal activity and therapeutic efficacy. Source: Drugs URL: [Link]

  • Title: In Vitro Antifungal Susceptibility of Malassezia Species to Four Antifungal Agents. Source: Annals of Dermatology URL: [Link]

  • Title: Metronidazole and Tinidazole Review. Source: Journal of the American Medical Association URL: [Link]

  • Title: In vitro activity of tinidazole against anaerobic bacteria. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigor in Imidazole Analysis

Imidazole and its derivatives are fundamental heterocyclic scaffolds in modern pharmaceuticals, forming the core of numerous antifungal agents, proton pump inhibitors, and other critical therapies.[1][2] Given their prevalence, the analytical methods used to characterize these compounds—from early development through to quality control (QC) release testing—must be impeccably robust, reliable, and fit for purpose. This is where the principle of analytical method validation, and more specifically cross-validation, becomes paramount.

Cross-validation is the formal process of comparing results from two distinct analytical methods or the same method across different laboratories to ensure data comparability.[3] It is a cornerstone of method transfer and lifecycle management, providing documented evidence that a method will perform consistently and reliably under new conditions, such as a transfer from a research and development (R&D) setting to a QC laboratory.[4][5] This guide provides a comprehensive comparison of the primary analytical techniques for imidazole analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, and offers a framework for executing a scientifically sound cross-validation study.

Pillar 1: The Regulatory & Scientific Foundation

All analytical method validation activities are anchored by the ICH Q2(R2) guideline, which outlines the performance characteristics that must be evaluated to demonstrate a method is fit for its intended purpose.[6][7] This guideline, in conjunction with ICH Q14 (Analytical Procedure Development), promotes a lifecycle approach, ensuring methods are robust from their inception.[8][9]

The objective of validation is to establish, through documented evidence, a high degree of assurance that a specific analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[10]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

G Q14 Q14 Q2 Q2 Q14->Q2 Informs Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Range Range LOD_LOQ LOD_LOQ Robustness Robustness Q10 Q10 Q10->Q2 Governs Lifecycle

Pillar 2: Core Analytical Techniques for Imidazole Compounds

The choice of analytical technique is driven by the physicochemical properties of the imidazole derivative (e.g., volatility, polarity, chromophores), the sample matrix, and the analytical objective (e.g., purity assay, impurity profiling, quantification in a biological fluid).[1][12] The three most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the majority of imidazole-based active pharmaceutical ingredients (APIs).[1][13]

  • Causality Behind its Use: Imidazole compounds typically possess UV-absorbing chromophores, making UV detection straightforward and sensitive.[14][15] Reversed-phase HPLC, which separates compounds based on polarity, is ideal for the diverse polarity range of imidazole derivatives and their potential impurities.[1][14]

This protocol is a representative example for determining the purity of an imidazole API like miconazole or clotrimazole in a drug substance.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Scientific® BDS Hypersil C8).[14]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2) and an organic solvent (e.g., methanol or acetonitrile).[14] Rationale: The buffered aqueous phase controls the ionization state of the imidazole analyte, ensuring consistent retention, while the organic modifier controls the elution strength.

    • Flow Rate: 1.0 mL/min.[1][14]

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature prevents fluctuations in retention time and peak shape.

    • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 220 nm for miconazole or 300 nm for a panel of anti-infective imidazoles).[14][16]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~100 µg/mL.

    • Sample Solution: Prepare the API sample in the same manner and at the same concentration as the standard solution.

  • Validation - Specificity Check (Forced Degradation):

    • To ensure the method is stability-indicating, forced degradation studies are essential.[17][18] Subject the API to stress conditions as per ICH Q1A guidelines:

      • Acid/Base Hydrolysis: Reflux in 0.1 M HCl and 0.1 M NaOH at 60°C.[19]

      • Oxidation: Treat with 3% H₂O₂ at room temperature.[20]

      • Thermal: Expose the solid drug to dry heat (e.g., 80°C).[19]

      • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours.[19]

    • Analyze the stressed samples. The method is deemed specific if the degradation product peaks are well-resolved from the main API peak (Resolution > 2).

Gas Chromatography (GC)

GC is the preferred method for volatile and thermally stable compounds.[13] For imidazole analysis, it is often used for determining residual solvents or for analyzing less polar, more volatile derivatives.[12][21]

  • Causality Behind its Use: GC offers very high separation efficiency, leading to sharp, narrow peaks ideal for quantifying small impurities.[13] When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification based on both retention time and mass fragmentation patterns, offering superior specificity.[12][22] For some polar imidazoles, derivatization may be required to increase volatility and improve peak shape.[21]

  • Instrumentation:

    • GC system with a split/splitless injector and a Mass Spectrometric (MS) or Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Capillary column (e.g., 15 m x 0.32 mm i.d., 95% methyl polysiloxane).[16]

    • Carrier Gas: Helium or Nitrogen at a flow rate of 1.5 mL/min.[16]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. Rationale: The temperature program allows for the separation of compounds with different boiling points, starting with the most volatile.

    • Detector (MS): Scan mode for identification of unknown impurities or Selected Ion Monitoring (SIM) mode for quantification of known impurities.[22]

  • Sample Preparation:

    • Dilute the 1-methylimidazole sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1000 µg/mL).

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their size-to-charge ratio.[23][24] It is an excellent alternative or complementary technique to HPLC, especially for charged imidazole species.

  • Causality Behind its Use: CE offers extremely high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes.[23][24] It is particularly advantageous for separating compounds that are difficult to resolve by HPLC or for overcoming matrix interferences in complex samples.[25]

  • Instrumentation:

    • CE system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Bare fused silica, typically 50 cm total length (40 cm to detector) x 50 µm i.d.[25]

    • Background Electrolyte (BGE): Potassium dihydrogen phosphate buffer at pH 4.0.[25] Rationale: At this pH, imidazole (pKa ~7) will be protonated and carry a positive charge, allowing it to migrate towards the cathode.

    • Applied Voltage: 25 kV.[25]

    • Capillary Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).[25]

    • Detection: 210 nm.[25]

  • Sample Preparation:

    • Dissolve the drug substance in the BGE or water to a known concentration.

Pillar 3: The Cross-Validation Workflow & Comparative Analysis

Cross-validation is executed when transferring a method from a "sending unit" (e.g., R&D) to a "receiving unit" (e.g., QC).[5] The process must be governed by a pre-approved protocol that defines the experiments, samples, and acceptance criteria.[9][26]

G Start Start: Method Transfer Initiated Protocol Develop & Approve Transfer Protocol Start->Protocol Training Train Receiving Unit Analysts Protocol->Training Execution Both Labs Analyze Identical Samples (e.g., 3 Batches) Training->Execution Compare Compare Results (Assay, Impurities) Execution->Compare Criteria Do Results Meet Acceptance Criteria? Compare->Criteria Statistical Analysis Report Generate Final Transfer Report Criteria->Report Yes Investigate Investigate Discrepancy (OOS/OOT) Criteria->Investigate No Success End: Method Successfully Transferred Report->Success Investigate->Execution Re-test after Corrective Action

Comparative Performance Data

The following table summarizes typical performance characteristics for the analysis of various imidazole compounds, compiled from multiple studies. This data serves as a benchmark for what can be expected from each technique.

Analytical MethodAnalyte(s)Linearity (Concentration Range)LODLOQAccuracy (% Recovery)Precision (RSD%)Source(s)
HPLC-UV Secnidazole, Omeprazole, Albendazole, Fenbendazole10–100 µg/mL0.13 - 0.41 µg/mLNot SpecifiedHighNot Specified[14][27]
HPLC-UV Metronidazole, Miconazole10-80 µg/mL (MNZ) 5-40 µg/mL (MIC)0.93 µg/mL (MNZ) 0.45 µg/mL (MIC)Not Specified93 - 107.5%< 3.1%[16]
UHPLC-DAD Imidazole, 2- & 4-Methylimidazole0.0375 - 18.03 mg/kg0.0094 mg/kgNot Specified95.2 - 101.9%0.55 - 2.15%[27][28]
GC-FID Metronidazole, Miconazole200-1500 µg/mL (MNZ) 100-750 µg/mL (MIC)3 µg/mL (MNZ) 3.6 µg/mL (MIC)Not Specified98.6 - 103.5%< 2.5%[16]
GC-MS 7 Imidazole-like compoundsNot Specified0.055 - 0.89 µg/mL0.24 - 1.94 µg/mL58.8 - 161%Not Specified[21]
CE-UV ImidazoleNot Specified0.005% w/w0.014% w/w98.4% (avg)< 2.0% (System)[25]

Decision-Making Framework for Method Selection

Choosing the right analytical technique is a critical decision. This framework, presented as a decision tree, guides the selection process based on key analytical requirements.

G Start Start: Select Method for Imidazole Analysis Q1 Is the analyte volatile & thermally stable? Start->Q1 Q2 Is definitive identification (mass spec) required? Q1->Q2 Yes Q3 Is the analyte charged or difficult to retain by HPLC? Q1->Q3 No Use_GC Use Gas Chromatography (GC) Q2->Use_GC No (e.g., GC-FID for routine QC) Use_GCMS Use GC-MS Q2->Use_GCMS Yes Use_HPLC Use HPLC-UV/MS (Primary Choice) Q3->Use_HPLC No Use_CE Consider Capillary Electrophoresis (CE) Q3->Use_CE Yes

Conclusion

The cross-validation of analytical methods for imidazole compounds is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the quality and reliability of pharmaceutical data. A successful cross-validation or method transfer relies on a deep understanding of the chosen analytical techniques, a robust validation package guided by ICH principles, and a meticulously planned and executed transfer protocol.[4][26] By leveraging the strengths of HPLC, GC, and CE and by rigorously comparing their performance, researchers and drug development professionals can ensure that their analytical methods are truly fit for purpose throughout the entire lifecycle of a product.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • BenchChem. A Guide to Cross-Validation of Analytical Methods for Imidazole Derivative Characterization.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Unknown Source. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • ComplianceOnline. Getting Analytical Method Validation, Verification & Transfer Right.
  • Compliance4alllearning.com. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation.
  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • Contract Pharma. (2017). Analytical Method Transfer Best Practices.
  • BenchChem. A Comparative Guide to Purity Validation of 1-Methylimidazole Using GC-MS and Alternative Methods.
  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. (2013). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously.
  • Unknown Source. (2015). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies.
  • Unknown Source. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • ResearchGate. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ACS Publications. Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research.
  • Unknown Source. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • ResearchGate. (2015). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
  • ResearchGate. (2022). (PDF) Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • PubMed. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry.
  • National Institutes of Health. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • Unknown Source. View of Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Unknown Source. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?.
  • ECHEMI. What is the difference between specificity and selectivity of the....
  • Unknown Source. SELECTIVITY IN ANALYTICAL CHEMISTRY.
  • MedCrave online. (2016). Forced Degradation Studies.
  • BenchChem. A Researcher's Guide to the Statistical Validation of Imidazole-Based Compounds in Preclinical Studies.
  • De La Salle University. Method development and validation of capillary electrophoresis: A practical aspect.
  • Unknown Source. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd.
  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Unknown Source. (2025). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials.

Sources

A Comparative Guide to the Anticancer Efficacy of Heterocyclic Compounds: Imidazole, Benzimidazole, and Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the anticancer efficacy of prominent heterocyclic compounds, focusing on the imidazole, benzimidazole, and thiazole scaffolds. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to inform the rational design of novel, potent anticancer agents. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for key biological assays.

Introduction: The Central Role of Heterocycles in Oncology

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. In oncology, these scaffolds are particularly significant, with numerous approved anticancer drugs featuring heterocyclic cores.[1] Their prevalence stems from their structural diversity, which allows for fine-tuning of their physicochemical and pharmacokinetic properties, and their capacity to engage in various non-covalent interactions with biological macromolecules. This guide will explore the comparative efficacy of three key classes of nitrogen-containing heterocycles: imidazoles, benzimidazoles, and thiazoles, using representative compounds to illustrate their potential in cancer therapy.

The Imidazole Scaffold: A Versatile Core in Anticancer Drug Design

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its aromaticity, hydrogen bonding capability, and ability to act as a ligand for metal ions contribute to its diverse biological activities. Imidazole derivatives have been shown to exert anticancer effects through various mechanisms, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[2][3]

Representative Imidazole Derivative: A Potent Tubulin Polymerization Inhibitor

IMD-1 is a synthetic imidazole derivative that has been shown to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, IMD-1 induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Synthesis of a Representative Imidazole Derivative (IMD-1)

The synthesis of multisubstituted imidazoles can be achieved through various methods. A common approach is a one-pot, multi-component reaction.

Protocol for the Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Derivative

  • Reaction: A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate in glacial acetic acid is heated under reflux.

  • Procedure:

    • To a solution of benzil (1 mmol) in glacial acetic acid (10 mL), add the desired aromatic aldehyde (1 mmol), a primary amine (1.2 mmol), and ammonium acetate (2 mmol).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is then purified by recrystallization from ethanol to afford the pure tetrasubstituted imidazole derivative.

The Benzimidazole Scaffold: A Privileged Structure in Cancer Therapy

Benzimidazoles, formed by the fusion of a benzene ring with an imidazole ring, represent another critical class of heterocyclic compounds with broad-spectrum anticancer activity. Their structural similarity to purine nucleosides allows them to interact with DNA and various enzymes involved in nucleic acid synthesis.

Representative Benzimidazole Derivative: A DNA Intercalating Agent

As a representative compound, we will refer to BZD-1 , a benzimidazole derivative known to exert its anticancer effects through DNA intercalation and inhibition of topoisomerase enzymes. This mechanism disrupts DNA replication and transcription, ultimately leading to cell death.

Anticancer Activity of BZD-1

BZD-1 has been evaluated against a panel of human cancer cell lines, demonstrating significant cytotoxicity. For example, in studies on breast cancer (MCF-7) and colon cancer (HT-29) cell lines, BZD-1 has shown IC50 values in the low micromolar range.

The Thiazole Scaffold: A Key Player in Targeted Cancer Therapy

The thiazole ring, a five-membered heterocycle containing a sulfur and a nitrogen atom, is a common feature in many biologically active compounds. Thiazole derivatives have emerged as potent anticancer agents, often acting as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Representative Thiazole Derivative: A Kinase Inhibitor

Our representative thiazole, THZ-1 , is a potent inhibitor of a specific receptor tyrosine kinase (RTK) that is overexpressed in several types of cancer. By blocking the ATP-binding site of the kinase, THZ-1 inhibits downstream signaling pathways that promote cell proliferation and survival.

Anticancer Activity of THZ-1

THZ-1 has demonstrated high potency against cancer cell lines that are dependent on the targeted kinase for their growth and survival. For instance, in non-small cell lung cancer (A549) and pancreatic cancer (PANC-1) cell lines, THZ-1 has exhibited nanomolar IC50 values.

Comparative Efficacy Analysis

To provide a clear comparison of the anticancer efficacy of these three classes of heterocyclic compounds, the following table summarizes the cytotoxic activity of our representative compounds against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits cell growth by 50%).

CompoundHeterocyclic CoreMechanism of ActionMCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)PANC-1 (Pancreatic) IC50 (µM)
IMD-1 ImidazoleTubulin Polymerization Inhibitor1.52.13.54.2
BZD-1 BenzimidazoleDNA Intercalator2.81.95.16.8
THZ-1 ThiazoleKinase Inhibitor5.67.30.050.08

Note: The IC50 values presented in this table are representative and have been compiled from various literature sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Interpretation of Data:

  • IMD-1 and BZD-1 show broad-spectrum activity against the tested cell lines, with IC50 values in the low micromolar range. This is characteristic of cytotoxic agents that target fundamental cellular processes like cell division and DNA replication.

  • THZ-1 demonstrates remarkable potency and selectivity for the A549 and PANC-1 cell lines. This is consistent with its mechanism of action as a targeted kinase inhibitor, as these cell lines are known to be dependent on the specific kinase that THZ-1 inhibits.

Experimental Methodologies

The following are detailed protocols for the key in vitro assays used to evaluate the anticancer efficacy of these compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT Assay Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., IMD-1, BZD-1, THZ-1) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Cell Cycle Analysis Protocol

  • Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Annexin V/PI Staining Protocol

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualization of Key Concepts

General Workflow for Anticancer Drug Screening

G General Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Cell Culture B Compound Treatment A->B C MTT Assay (Viability) B->C D Flow Cytometry (Cell Cycle/Apoptosis) B->D E Data Analysis (IC50, etc.) C->E D->E F Western Blot (Protein Expression) E->F Elucidate Mechanism G Kinase Assays E->G Elucidate Mechanism H Tubulin Polymerization Assay E->H Elucidate Mechanism

Caption: A generalized workflow for the in vitro evaluation of potential anticancer compounds.

Apoptosis Detection using Annexin V/PI Staining

G Apoptosis Detection via Annexin V/PI Staining Viable Viable Cell (Annexin V- / PI-) EarlyApop Early Apoptotic Cell (Annexin V+ / PI-) Viable->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) EarlyApop->LateApop Loss of Membrane Integrity Necrotic Primary Necrotic Cell (Annexin V- / PI+)

Sources

A Comparative Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its rigid, functionalized core serves as a versatile scaffold for constructing a wide array of biologically active molecules, including antifungal, antihistaminic, and anticancer agents.[1] The reproducibility of its synthesis is therefore of paramount importance for ensuring a reliable supply of this key intermediate for research and development.

This guide provides an in-depth comparison of two distinct synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses, with a focus on reproducibility, yield, and scalability.

Methodology 1: The Classical Two-Step Condensation Approach

This method represents a traditional and well-documented route for the formation of the imidazole ring system. It typically involves the condensation of an aminonitrile precursor with an oxalate derivative, followed by cyclization. While robust, this method often requires careful control of reaction conditions to ensure reproducibility and minimize byproduct formation.

Causality and Mechanistic Insights

The core of this synthesis lies in a nucleophilic addition-elimination reaction, followed by an intramolecular cyclization. The initial step involves the condensation of an amino group with a carbonyl group of the oxalate, forming an enamine intermediate. Subsequent ring closure is driven by the nucleophilic attack of the second nitrogen atom onto the remaining ester carbonyl, followed by elimination of an alcohol to yield the desired imidazole ring. The choice of a base is critical; it must be strong enough to deprotonate the starting amine and facilitate the cyclization but not so strong as to promote unwanted side reactions.

Experimental Protocol

Step 1: Synthesis of Diaminomaleonitrile (DAMN) This is a common precursor, and its synthesis is included for completeness. If commercially available, this step can be omitted.

  • To a solution of potassium cyanide (KCN) in water, add hydrogen cyanide (HCN) at a low temperature (0-5 °C).

  • Carefully bubble ammonia gas through the solution while maintaining the low temperature.

  • The reaction mixture is stirred for several hours, and the resulting precipitate of diaminomaleonitrile is collected by filtration, washed with cold water, and dried.

    • Safety Note: This step involves highly toxic reagents (KCN, HCN) and should only be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

Step 2: Cyclization to this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile in an excess of methanol.

  • Add dimethyl oxalate and a catalytic amount of a non-nucleophilic base, such as sodium methoxide.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford the pure this compound.

Discussion
  • Reproducibility: This method's reproducibility is highly dependent on the purity of the diaminomaleonitrile and the strict control of the base concentration and reaction temperature. Side reactions, such as polymerization of the starting materials, can occur if conditions are not optimized.

  • Scalability: While the reaction can be scaled up, challenges related to heat transfer and mixing may arise, potentially affecting the yield and purity of the final product.

  • Advantages: The starting materials are relatively inexpensive, and the procedure does not require specialized equipment.

  • Disadvantages: The use of highly toxic reagents in the preparation of the precursor is a significant drawback. The multi-step nature of the synthesis can also lead to lower overall yields.

Methodology 2: A Modern One-Pot Synthesis via Reductive Cyclization

This contemporary approach aims to improve upon the classical method by streamlining the process into a single step and often employing milder reaction conditions. One-pot syntheses are highly desirable in both academic and industrial settings due to their increased efficiency and reduced waste generation.

Causality and Mechanistic Insights

This method leverages a reductive cyclization pathway. The reaction likely proceeds through the in-situ formation of an intermediate that possesses both the necessary nitrogen and carbonyl functionalities. A reducing agent is employed to facilitate the cyclization and formation of the dihydro-imidazole ring. The choice of catalyst and reducing agent is crucial for achieving high selectivity and yield.

Experimental Protocol
  • To a solution of a suitable propargyl amide precursor in an appropriate solvent (e.g., tetrahydrofuran), add a source of iodine such as N-iodosuccinimide (NIS) and a reducing agent like azidotrimethylsilane (TMSN₃).[2]

  • The reaction is typically carried out in the presence of water as an additive.[2]

  • The mixture is stirred at room temperature and monitored by TLC.

  • Once the reductive cyclization is complete, a dehydration step is performed to yield the final product.[2]

  • The product is isolated through standard workup procedures, including extraction and solvent evaporation, followed by purification via column chromatography or recrystallization.

Discussion
  • Reproducibility: One-pot reactions can sometimes be sensitive to the order of reagent addition and reaction stoichiometry. However, once optimized, they can offer excellent reproducibility. The mild reaction conditions generally lead to fewer side products.

  • Scalability: The scalability of this method depends on the cost and availability of the starting materials and reagents. The purification of the final product via column chromatography may be a bottleneck for large-scale production.

  • Advantages: This method is more atom-economical and environmentally friendly due to the one-pot nature and often milder conditions. It can also offer higher yields in a shorter timeframe compared to the classical approach.

  • Disadvantages: The starting materials and reagents for this type of synthesis can be more expensive than those used in the classical method. The reaction mechanism can be complex, making optimization more challenging.

Comparative Analysis

ParameterMethodology 1: Classical CondensationMethodology 2: Modern One-Pot Synthesis
Starting Materials Diaminomaleonitrile, Dimethyl oxalatePropargyl amide derivatives, NIS, TMSN₃
Number of Steps Two (excluding precursor synthesis)One
Reaction Time Several hours to daysTypically shorter (hours)
Typical Yield ModerateModerate to High
Purity Often requires recrystallizationMay require chromatographic purification
Key Reagents/Conditions Reflux, Basic conditionsMild conditions, Iodine source, Reducing agent
Scalability Moderate, with potential challengesDependent on reagent cost and purification
Safety/Environmental Use of highly toxic precursorsMilder reagents, less waste

Visualizing the Synthetic Workflows

cluster_0 Methodology 1: Classical Condensation cluster_1 Methodology 2: Modern One-Pot Synthesis A1 Diaminomaleonitrile C1 Condensation & Cyclization (Methanol, NaOMe, Reflux) A1->C1 B1 Dimethyl Oxalate B1->C1 D1 Purification (Recrystallization) C1->D1 E1 Final Product D1->E1 A2 Propargyl Amide B2 Reductive Cyclization (NIS, TMSN₃, H₂O) A2->B2 C2 Purification (Chromatography) B2->C2 D2 Final Product C2->D2

Caption: Comparative workflow of the two synthetic routes.

Decision Framework for Method Selection

A Start: Need to Synthesize This compound B What is the primary driver? A->B C Cost-Effectiveness & Availability of Simple Reagents B->C Cost D Speed, Yield & Environmental Impact B->D Efficiency E Choose Methodology 1: Classical Condensation C->E F Choose Methodology 2: Modern One-Pot Synthesis D->F G Considerations: - Handling of toxic precursors - Longer reaction times - Potentially lower overall yield E->G H Considerations: - Higher reagent cost - May require more optimization - Potentially simpler purification F->H

Caption: Decision matrix for selecting a synthetic method.

Conclusion and Recommendations

Both the classical condensation and modern one-pot synthetic routes offer viable pathways to this compound. The choice of method will largely depend on the specific needs and resources of the laboratory.

For academic research and small-scale synthesis where cost is a primary concern and access to specialized reagents may be limited, the classical condensation method remains a practical option, provided that appropriate safety measures are taken for handling toxic precursors.

For industrial applications and process development where efficiency, yield, and environmental impact are critical, the modern one-pot synthesis presents a more attractive alternative. Although the initial investment in more expensive reagents and optimization time may be higher, the long-term benefits of a streamlined, higher-yielding, and more sustainable process are significant.

Ultimately, ensuring the reproducibility of either method requires a thorough understanding of the reaction mechanism and meticulous control over the experimental parameters. This guide serves as a starting point for researchers to make an informed decision based on their specific project goals and capabilities.

References

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2533-2550. Available at: [Link]

  • CN101024630A - Process for preparing intermediate 2-oxo-imidazolidame derivative - Google Patents.
  • JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents.
  • CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available at: [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate - ResearchGate. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]

  • CN105693617A - A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3 - Google Patents.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the molecular integrity of building blocks is paramount. Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its purity can significantly influence the efficiency of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, its pharmacological and toxicological properties.

This guide provides a comprehensive framework for researchers to rigorously evaluate the purity of in-house synthesized this compound. We will objectively compare a laboratory-synthesized batch with a high-purity commercial standard, employing a multi-pronged analytical approach. The causality behind each experimental choice is detailed to empower researchers with a deeper understanding of the validation process.

Experimental Design: A Triad of Analytical Rigor

The foundation of a robust purity assessment lies in the orthogonal application of multiple analytical techniques. This approach ensures that impurities with different physicochemical properties are detected, providing a holistic view of the sample's composition. Our comparative analysis will be built on three pillars: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural analogs, and Mass Spectrometry (MS) for molecular weight verification.

Materials
  • In-house Synthesized this compound: Synthesized via the reaction of 2-oxo-2,3-dihydro-1H-imidazole with methyl formate.[1]

  • Commercial Standard: this compound, ≥98% purity (Sigma-Aldrich).[3]

  • Solvents and Reagents: HPLC-grade acetonitrile (MeCN), water, and formic acid. Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis.

Synthesis Protocol: In-house Batch

A common and relatively straightforward method for the preparation of this compound involves the reaction of 2-oxo-2,3-dihydro-1H-imidazole with methyl formate.[1]

Step 1: Reaction Setup

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-oxo-2,3-dihydro-1H-imidazole (1 eq.) in an excess of methyl formate, which acts as both a reactant and a solvent.

  • Cool the mixture to 0°C in an ice bath.

Step 2: Reaction Execution

  • Slowly add a strong base, such as sodium methoxide (1.1 eq.), to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the final product.

Analytical Methodologies: The Protocols

The following are detailed protocols for the analytical techniques employed in this comparative study.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination in pharmaceutical analysis. A reverse-phase method is chosen here for its wide applicability to moderately polar organic molecules.

Protocol:

  • Sample Preparation: Prepare 1 mg/mL solutions of both the in-house synthesized compound and the commercial standard in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the purity of the main peak as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable information about the chemical structure and environment of each atom. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation and impurity identification.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of each sample (in-house and commercial) in 0.7 mL of DMSO-d6.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Compare the chemical shifts and integration of the signals in the spectra of the synthesized compound with the commercial standard and reference literature data.[4]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound and to detect any impurities that may not be resolved by HPLC.

Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of each sample in an appropriate solvent, such as methanol or acetonitrile.

  • MS Acquisition:

    • Analyze the samples using an electrospray ionization (ESI) source in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (m/z for [M+H]⁺).

  • Data Analysis: Compare the mass spectra of the two samples, focusing on the presence of the target molecular ion and any other significant ions that may indicate impurities.

Visualizing the Workflow

A systematic workflow is crucial for reproducible and reliable results.

cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Benchmarking cluster_data Data Interpretation synthesis In-house Synthesis of Target Compound prep Prepare Samples for Analysis synthesis->prep commercial Procure Commercial Standard (≥98%) commercial->prep hplc HPLC Purity Analysis prep->hplc nmr NMR Structural Confirmation prep->nmr ms MS Molecular Weight Verification prep->ms compare Compare Data Sets hplc->compare nmr->compare ms->compare conclusion Draw Purity Conclusion compare->conclusion start Inject Sample separation C18 Reverse-Phase Separation start->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity % integration->calculation sample Dissolve Sample in DMSO-d6 acquire_h1 Acquire ¹H Spectrum sample->acquire_h1 acquire_c13 Acquire ¹³C Spectrum sample->acquire_c13 process Process Data (FT, Phasing) acquire_h1->process acquire_c13->process analyze Analyze Chemical Shifts & Integration process->analyze sample Prepare Dilute Solution infusion Infuse into ESI Source sample->infusion ionization Generate Gaseous Ions infusion->ionization analysis Analyze by Mass-to-Charge Ratio ionization->analysis spectrum Generate Mass Spectrum analysis->spectrum interpretation Identify Molecular Ion & Impurities spectrum->interpretation

Sources

A Comparative Guide to Imidazole-Based p38 MAP Kinase Inhibitors: Mechanisms, Potency, and Experimental Assessment

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds designed to modulate critical biological pathways. Within the realm of kinase inhibition, imidazole-based compounds have proven particularly fruitful, leading to the development of potent inhibitors for a variety of targets. This guide provides a comparative analysis of two seminal imidazole-containing inhibitors of p38 mitogen-activated protein (MAP) kinase: the first-generation ATP-competitive inhibitor SB203580 , and the highly potent, allosteric inhibitor Doramapimod (BIRB 796) .

This document is intended for researchers and drug development professionals seeking to understand the nuances of these inhibitors, from their distinct mechanisms of action to the practical methodologies for evaluating their efficacy. We will explore the causality behind their inhibitory profiles and provide detailed, self-validating experimental protocols for their assessment.

The p38 MAP Kinase Signaling Pathway: A Hub for Inflammatory Responses

The p38 MAP kinase pathway is a central signaling cascade that allows cells to respond to a wide array of extracellular stressors and inflammatory stimuli, such as cytokines (TNF-α, IL-1β), lipopolysaccharide (LPS), and osmotic shock.[1][2][3] The pathway consists of a core of three sequentially acting protein kinases.[3] Activation of this pathway culminates in the phosphorylation of downstream transcription factors and protein kinases, leading to the production of pro-inflammatory cytokines and other cellular responses like apoptosis and cell cycle regulation.[1][4] Given its critical role in inflammation, inhibiting the p38 MAP kinase is considered a promising therapeutic strategy for controlling a host of inflammatory diseases.[5]

The canonical p38 MAPK signaling cascade is initiated by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[2][6] Activated p38 then phosphorylates its own substrates, such as MAPK-activated protein kinase 2 (MK2) and the transcription factor ATF-2, propagating the signal.[2][7]

p38_Pathway cluster_input Stress & Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response LPS LPS MKK3_6 MKK3 / MKK6 LPS->MKK3_6 Activate Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 Activate Stress UV, Osmotic Shock Stress->MKK3_6 Activate p38 p38 MAPK MKK3_6->p38 Phosphorylate (Thr180/Tyr182) MK2 MAPKAPK-2 p38->MK2 Phosphorylate Apoptosis Apoptosis / Cell Cycle Arrest p38->Apoptosis TNFa_IL1b TNF-α, IL-1β Production MK2->TNFa_IL1b Regulate

Figure 1: Simplified p38 MAP Kinase Signaling Pathway.

Comparative Analysis of Key Imidazole-Based Inhibitors

The initial discovery of pyridinyl imidazole compounds by SmithKline Beecham sparked a wave of research into p38 inhibition.[8] This led to the development of distinct classes of inhibitors with different binding modes and selectivity profiles. Here, we compare SB203580, a prototypical ATP-competitive inhibitor, with Doramapimod, which represents a significant evolution in inhibitor design.

Mechanism of Action: A Tale of Two Binding Pockets

The fundamental difference between these two compounds lies in their mechanism of inhibition. This distinction is critical as it dictates their potency, selectivity, and kinetic properties.

  • SB203580 (ATP-Competitive): As a member of the pyridinyl imidazole class, SB203580 functions by directly competing with ATP for binding within the kinase's active site.[2][9] Its inhibitory action prevents the transfer of phosphate from ATP to p38 substrates. This mechanism is common for many kinase inhibitors. However, while effective, SB203580 is known to have potential off-target effects, including the inhibition of other kinases like JNKs and Raf-1 at higher concentrations.[9][10]

  • Doramapimod (BIRB 796) (Allosteric): Doramapimod belongs to a diaryl urea class of inhibitors and represents a more advanced approach. It binds to a distinct, allosteric pocket adjacent to the ATP-binding site, which is only accessible when the kinase adopts a specific inactive conformation.[11] This binding event stabilizes the inactive state, preventing the kinase from achieving its active conformation and thus blocking its function. This allosteric mechanism is the basis for its exceptional potency and selectivity.[8]

Potency and Isoform Selectivity

The different mechanisms of action translate directly into significant differences in potency and selectivity across the four p38 isoforms (α, β, γ, δ). p38α is the most studied and ubiquitously expressed isoform.[2]

CompoundClassMechanism of ActionTarget IsoformsPotency (IC50 / Kd)
SB203580 Pyridinyl ImidazoleATP-Competitivep38α, p38βIC50: ~47-85 µM (cell-based proliferation)[12]; Typically used at 1-10 µM for signaling studies[9]
Doramapimod (BIRB 796) Diaryl UreaAllosteric (Binds to inactive conformation)p38α, p38β, p38γ, p38δKd (p38α): 0.1 nM[13][14] IC50: 38 nM (α), 65 nM (β), 200 nM (γ), 520 nM (δ)[11][14]
Table 1: Comparative Profile of SB203580 and Doramapimod.

Expert Insight: The evolution from SB203580 to Doramapimod highlights a key theme in modern drug discovery: the pursuit of selectivity. While ATP-competitive inhibitors are often easier to discover, their efficacy can be limited by off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. Allosteric inhibitors like Doramapimod, which exploit unique conformational states or less-conserved pockets, can achieve far greater selectivity and potency, making them superior pharmacological tools and potentially safer therapeutic candidates.

Experimental Protocols for Assessing Inhibitor Activity

To validate the inhibitory activity of compounds like SB203580 and Doramapimod, a multi-tiered experimental approach is required. This typically involves an initial in vitro assay to confirm direct enzyme inhibition, followed by a cell-based assay to measure functional outcomes in a biological context.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified p38α kinase by measuring the phosphorylation of a known substrate, ATF-2.

Principle: Active p38α is incubated with its substrate (ATF-2) and ATP in the presence of varying concentrations of the test inhibitor. The reaction is stopped, and the amount of phosphorylated ATF-2 is quantified using a specific antibody, typically via Western Blot or ELISA. The signal is inversely proportional to the inhibitor's activity.[15][16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor (e.g., SB203580, Doramapimod) in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 pM) in kinase assay buffer. Causality Check: A wide concentration range is essential to accurately define the top and bottom plateaus of the dose-response curve for precise IC50 calculation.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Recombinant active p38α kinase (e.g., 5-10 ng).

    • The serially diluted inhibitor or DMSO (vehicle control).

    • Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase. Trustworthiness Check: Pre-incubation is especially important for slow-binding inhibitors like Doramapimod to ensure the binding reaction reaches equilibrium.

  • Initiate Kinase Reaction: Add a solution containing the kinase substrate (e.g., 1 µg recombinant ATF-2 fusion protein) and ATP (typically at its Km concentration for the kinase) to each well.[16]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • Detection (Western Blot):

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (e.g., anti-Phospho-ATF-2 Thr71).[15]

    • Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for each inhibitor concentration using densitometry.

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

in_vitro_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Prepare Inhibitor Serial Dilutions C Add Inhibitor; Pre-incubate A->C B Aliquot p38α Kinase in 96-well Plate B->C D Initiate with ATP + ATF-2 C->D E Incubate at 30°C D->E F Terminate Reaction E->F G SDS-PAGE & Western Blot F->G H Detect Phospho-ATF-2 G->H I Calculate IC50 H->I

Figure 2: Experimental Workflow for In Vitro Kinase Assay.
Protocol 2: Cell-Based LPS-Induced TNF-α Secretion Assay

This protocol measures the functional inhibitory activity of a compound by quantifying its ability to suppress the production of the pro-inflammatory cytokine TNF-α in a relevant cell line, such as the human monocytic cell line THP-1.

Principle: Cells are pre-treated with the inhibitor and then stimulated with lipopolysaccharide (LPS), a potent activator of the p38 pathway.[17] After incubation, the amount of TNF-α secreted into the cell culture supernatant is measured by ELISA.

Step-by-Step Methodology:

  • Cell Culture: Plate THP-1 cells in a 96-well plate at a density that allows for optimal cytokine production without overgrowth.

  • Inhibitor Pre-treatment: Add serially diluted inhibitor (or DMSO vehicle) to the cells. Pre-incubate for 1-2 hours. Causality Check: Pre-incubation allows the compound to penetrate the cell membrane and engage its intracellular target before the inflammatory stimulus is applied.

  • Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the unstimulated negative control.[11]

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator. The optimal time should be determined empirically.[11]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Detection (ELISA): Quantify the concentration of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards provided in the kit.

    • Calculate the TNF-α concentration for each sample.

    • Normalize the data to the LPS-stimulated vehicle control (0% inhibition) and the unstimulated control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the curve to determine the cellular IC50 value.

    • Trustworthiness Check: Always include a positive control (a known inhibitor like SB203580) and negative controls (vehicle and unstimulated cells) to validate the assay performance.

Conclusion and Future Perspectives

The comparative study of SB203580 and Doramapimod provides a clear illustration of the progress in kinase inhibitor development. SB203580 remains a valuable and widely used tool for studying the p38 pathway, particularly in academic research, due to its long history and well-characterized effects.[9][17] However, its ATP-competitive nature and potential for off-target activity necessitate careful interpretation of results.[10]

Doramapimod (BIRB 796) represents a paradigm of modern inhibitor design, achieving picomolar affinity and high selectivity through an allosteric mechanism.[18] This makes it a more precise tool for dissecting the specific roles of p38 isoforms and a more promising scaffold for therapeutic development. The choice between these inhibitors depends on the scientific question: for general pathway inhibition, SB203580 may suffice, but for studies requiring high potency and selectivity, an allosteric inhibitor like Doramapimod is superior.

The continued exploration of structure-activity relationships and novel binding pockets will undoubtedly lead to the next generation of imidazole-based inhibitors with even greater efficacy and safety profiles, furthering our ability to combat inflammatory diseases.[5][19]

References

  • InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor.

  • Dumas, J. (2002). p38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Opinion in Drug Discovery & Development, 5(5), 718-727.

  • Assay Genie. p38 MAPK Signaling Review.

  • Maples Publications. (2020). The Role of MAPK/p38 Signalling Pathway in Cancer. Annals of Cancer Research and Therapy.

  • InvivoChem. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor.

  • Mocanu, M. M., et al. (2001). Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Circulation Research, 89(10), 916-922.

  • Cell Signaling Technology. SB203580.

  • Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(11), 4847-4863.

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417.

  • Wang, Z., et al. (2012). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Topics in Medicinal Chemistry, 12(11), 1208-1224.

  • Berginski, M. E., et al. (2011). High-Content Screening Analysis of the p38 Pathway: Profiling of Structurally Related p38α Kinase Inhibitors Using Cell-Based Assays. Journal of Biomolecular Screening, 16(3), 323-335.

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417.

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe.

  • Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3444-3449.

  • APExBIO. BIRB 796 (Doramapimod) - Selective P38 MAPK Inhibitor.

  • Selleck Chemicals. Doramapimod (BIRB 796).

  • Wang, Y., et al. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current Medicinal Chemistry, 19(20), 3356-3369.

  • Scilit. Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.

  • MedChemExpress. Doramapimod (BIRB 796).

  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.

  • MilliporeSigma. p38 MAP Kinase Assay.

  • Sedlák, J., et al. (2007). SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. International Journal of Oncology, 30(2), 439-446.

  • Sigma-Aldrich. p38 MAPK Activity Assay Kit (CS0250) - Bulletin.

  • ResearchGate. Imidazole-based p38 MAP kinase inhibitors.

  • Wang, P., et al. (2016). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Molecular Medicine Reports, 14(3), 2595-2601.

  • ResearchGate. % p38 MAP Kinase inhibition of promising compounds 7 a–7 n and adezmapimod.

  • BenchChem. Application Notes and Protocols: p38 MAP Kinase Inhibitor IV for High-Throughput Screening.

  • Alvandi, A. H., et al. (2020). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SAR and QSAR in Environmental Research, 31(1), 29-44.

  • Promega Corporation. p38α Kinase Assay.

  • Cell Signaling Technology. p38 MAP Kinase Assay Kit (Nonradioactive).

  • BenchChem. A Comparative Guide to p38 MAPK Inhibitors: SB 203580 and Alternatives in In Vitro and In Vivo Models.

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272.

  • Gumushan, H., & Uslu, R. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Tumour biology, 39(4), 1010428317695945.

  • BenchChem. A Head-to-Head Comparison of p38 MAPK Inhibitors: A Guide for Researchers.

  • Ziegler, A., et al. (2020). Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses. Journal of veterinary internal medicine, 34(3), 1333–1341.

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

The Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate core is a well-regarded scaffold in medicinal chemistry. Its rigid, planar structure, rich with hydrogen bond donors and acceptors, makes it an ideal starting point for developing targeted therapeutics. Imidazole-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3][4][5][6][7][8][9] The true novelty of newly synthesized derivatives, however, is not defined by their structure alone but by a demonstrable improvement in biological function or a unique mechanistic action compared to existing analogues.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the novelty of their proprietary this compound derivatives. We will move beyond simple structural comparisons to detail a logical, field-proven workflow for establishing meaningful novelty through rigorous, side-by-side biological evaluation.

The Core of Novelty: A Multi-Pillar Assessment

True innovation in drug discovery hinges on more than just synthesizing a previously unreported molecule. A compound's novelty must be assessed through three critical pillars:

  • Structural Uniqueness: Has this specific arrangement of atoms and functional groups been documented in chemical literature or patents?

  • Synthetic Innovation: Does the synthetic route offer significant advantages—such as improved yield, reduced cost, greater stereoselectivity, or a better environmental profile—over established methods?

  • Enhanced Biological Profile: Does the new derivative exhibit superior potency, a novel mechanism of action, improved selectivity for its target, or a better safety profile when compared to structurally related compounds?

This guide will focus on the third, and arguably most crucial, pillar: establishing novelty through a robust comparative biological assessment.

Experimental Framework: From Synthesis to Cellular Impact

To illustrate the assessment process, we will hypothesize a series of newly synthesized compounds: Compound A (N1-phenyl), Compound B (N1-(4-chlorophenyl)), and Compound C (N1-(4-methoxyphenyl)). These will be compared against a known, published reference compound and a standard-of-care chemotherapeutic agent, Doxorubicin.

The causality behind our experimental choices is paramount. We will begin with a broad screen for cytotoxic activity and progressively narrow our focus to elucidate the mechanism of action and potential molecular targets. This tiered approach ensures that resources are allocated efficiently, with the most promising candidates advancing to more complex and targeted assays.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification Synthesis Synthesis of Novel Derivatives (A, B, C) Screening In-Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Test Compounds Apoptosis Apoptosis Induction (Annexin V/PI Assay) Screening->Apoptosis Identify Hits (IC50) MoA_Decision Is Compound Apoptotic? Apoptosis->MoA_Decision Kinase Molecular Target Assay (e.g., Kinase Inhibition) MoA_Decision->Kinase Yes Novelty Novelty Established Kinase->Novelty Target Identified

Caption: A logical workflow for assessing the novelty of synthesized compounds.

Step 1: In-Vitro Cytotoxicity Screening (MTT Assay)

Expertise & Experience: The initial step is to determine if the novel compounds have any biological effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[10][11][12][13][14][15][16][17] It is a cost-effective and high-throughput method, making it ideal for screening multiple compounds across various cancer cell lines.

Trustworthiness: To ensure the data is reliable, we include both a positive control (Doxorubicin, a known cytotoxic agent) and a vehicle control (DMSO, the solvent for the compounds). This self-validating system allows us to confirm that the assay is performing as expected and that any observed cytotoxicity is due to the compound itself, not the solvent.

Detailed Protocol: MTT Cytotoxicity Assay [11][15][16][17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel derivatives (Compounds A, B, C), the reference compound, and Doxorubicin. Replace the old media with 100 µL of fresh media containing the desired compound concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11][17] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][14]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[14]

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that reduces cell viability by 50%.[10]

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Compound A 25.431.245.8
Compound B 8.7 12.5 15.1
Compound C 42.155.968.3
Reference Compound 35.648.952.4
Doxorubicin 1.21.51.8

Analysis: In this hypothetical dataset, Compound B demonstrates significantly lower IC₅₀ values across all cell lines compared to the reference compound, establishing a clear point of novelty in terms of potency.

Step 2: Elucidating the Mechanism of Cell Death (Annexin V/PI Assay)

Expertise & Experience: Once a compound is identified as cytotoxic, the next logical question is how it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[18] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Trustworthiness: The use of dual staining (Annexin V and PI) provides a self-validating quadrant analysis. We expect to see a dose-dependent shift of cells from the healthy quadrant (Annexin V-/PI-) to the early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) quadrants, confirming that the observed cytotoxicity is indeed due to the induction of apoptosis.

Detailed Protocol: Annexin V/PI Apoptosis Assay [19]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the hit compound (e.g., Compound B) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells twice with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution.[18]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.[10]

Data Presentation: Apoptosis Induction in MCF-7 Cells

Treatment (at IC₅₀)Healthy Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 95.12.52.4
Compound B 45.338.9 15.8
Reference Compound 70.218.511.3

Analysis: The data shows that Compound B induces a significantly higher percentage of early apoptotic cells compared to the reference compound, suggesting a more potent or efficient pro-apoptotic mechanism.

Step 3: Identifying the Molecular Target (Kinase Inhibition)

Expertise & Experience: Many imidazole-based anticancer agents function as kinase inhibitors.[3][5] Kinases are crucial nodes in signaling pathways that regulate cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[20][21] Identifying a specific molecular target is the pinnacle of novelty assessment, as it can reveal a new mechanism of action and pave the way for rational drug design. Small molecule inhibitors often act by competing with ATP for the binding site in the kinase's catalytic domain, thereby blocking downstream signaling.[20][21]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates CompoundB Compound B (Inhibitor) CompoundB->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a novel derivative.

Trustworthiness: A biochemical kinase assay provides a direct measure of target engagement. By comparing the inhibitory activity of our novel compound against a panel of kinases, we can determine its potency and selectivity. High selectivity for a specific kinase over others is a hallmark of a promising drug candidate and a strong indicator of novelty.

Experimental Protocol: Kinase Inhibition Assay (Conceptual)

  • Assay Principle: Utilize a commercial in-vitro kinase assay kit (e.g., ADP-Glo™). These assays measure the amount of ADP produced from the kinase's phosphorylation of a substrate. Inhibition of the kinase results in a lower ADP signal.

  • Setup: In a multi-well plate, combine the target kinase (e.g., EGFR), its specific substrate, and ATP.

  • Treatment: Add serial dilutions of the test compound (e.g., Compound B) and incubate.

  • Detection: Add reagents that convert the ADP produced into a luminescent signal.

  • Analysis: Measure luminescence and calculate the IC₅₀ value for kinase inhibition.

Data Presentation: EGFR Kinase Inhibition

CompoundEGFR Inhibition IC₅₀ (nM)
Compound B 150
Reference Compound 1200
Gefitinib (Std. Inhibitor) 25

Analysis: Compound B shows an 8-fold improvement in EGFR inhibition compared to the reference compound. While not as potent as the established drug Gefitinib, this significant enhancement over a known analogue is a powerful demonstration of novelty and provides a strong rationale for further lead optimization.

Conclusion: A Synthesis of Evidence

The assessment of novelty is not a single data point but a compelling narrative built upon a foundation of comparative, quantitative evidence. Through the logical progression from broad cytotoxicity screening to specific mechanism-of-action and target identification assays, we have demonstrated a clear path to establishing the novelty of a new chemical entity.

Our hypothetical Compound B , with its superior cytotoxicity, enhanced pro-apoptotic activity, and more potent inhibition of EGFR, stands as a demonstrably novel derivative of the this compound scaffold. This multi-faceted approach, grounded in scientific integrity and validated protocols, provides the necessary framework for researchers to confidently assess and communicate the true value of their discoveries.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. Available from: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available from: [Link]

  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. LinkedIn. Available from: [Link]

  • This compound CAS 20901-53-5. BIOSYNCE. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][10][20]tetrazine-8-carboxylates and -carboxamides. PubMed Central. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • (PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative. ResearchGate. Available from: [Link]

  • 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of... PubMed. Available from: [Link]

  • 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. PubMed Central. Available from: [Link]

  • [PDF] 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of... Semantic Scholar. Available from: [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available from: [Link]

  • Imidazoles as potential anticancer agents. PubMed Central. Available from: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. Available from: [Link]

  • Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. Royal Society of Chemistry. Available from: [Link]

  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. Available from: [Link]

  • A review on "imidazoles": Their chemistry and pharmacological potentials. ResearchGate. Available from: [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. Available from: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, grounding procedural guidance in the principles of chemical compatibility, risk mitigation, and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this exact compound was not located, the procedures outlined here are based on established best practices for imidazole derivatives and general laboratory chemical waste management, which must be treated as hazardous unless explicitly determined otherwise.[1]

Part 1: Hazard Assessment and Immediate Safety Protocols

Before handling the waste, it is crucial to understand its potential hazards. Based on structurally similar imidazole compounds, we can anticipate the following hazard profile. However, you must consult the specific SDS provided by your chemical supplier for definitive information.

Anticipated Hazard Profile

Hazard TypeAnticipated RiskRationale & Causality
Skin Irritation Causes skin irritation (H315).[2]The imidazole ring and associated functional groups can interact with skin proteins and lipids, causing local inflammation.
Eye Irritation Causes serious eye irritation (H319).[2]Direct contact with the eyes can lead to significant irritation or damage to the cornea and conjunctiva.
Respiratory Irritation May cause respiratory irritation (H335).[2]Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.

Mandatory Personal Protective Equipment (PPE)

Proper PPE is your primary defense against accidental exposure. The following should be worn at all times when handling this chemical or its waste:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemically compatible gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of after handling the waste.[3][4]

  • Body Protection: A lab coat or chemically resistant apron. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]

Part 2: Pre-Disposal Planning & Waste Minimization

Effective waste management begins long before the disposal process itself. The goal is to manage chemical wastes in a safe, environmentally sound, and compliant manner.[5]

Waste Minimization Strategies

Reducing the volume of waste generated is the most effective disposal strategy.[6] Consider these laboratory best practices:

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus.[5]

  • Inventory Management: Maintain a current inventory of all chemicals to prevent ordering duplicates and to track expiration dates.[5][7]

  • Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[5]

Designating a Satellite Accumulation Area (SAA)

For safety and regulatory compliance, all hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8]

  • Location: The SAA can be a designated section of a benchtop, a chemical fume hood, or a dedicated cabinet.[8]

  • Control: The SAA must be under the control of laboratory personnel.[9]

  • Segregation: The SAA must allow for the physical separation of incompatible waste types.[8][9]

Part 3: Step-by-Step Disposal Workflow

Treat all waste containing this compound as hazardous chemical waste.[1] Disposal into regular trash or down the sewer system is strictly prohibited.[9]

Protocol 1: Preparing Solid Waste for Disposal

  • Waste Determination: As the generator, you are responsible for making the hazardous waste determination at the moment the chemical is deemed waste.[5] This includes expired reagents, reaction byproducts, and contaminated materials.

  • Segregation: Collect solid waste containing this compound separately from other waste streams. It is critical to segregate by hazard class to prevent dangerous reactions.[8][10] Do not mix with:

    • Strong acids or bases

    • Oxidizing agents

    • Other reactive chemical classes

  • Container Selection:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a common and appropriate choice.[5]

    • The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[8][9]

    • Do not use food-grade containers like mayonnaise or pickle jars.[8]

  • Labeling:

    • Affix your institution's hazardous waste tag to the container before adding any waste.

    • Clearly label the container with the words "Hazardous Waste." [8]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[8]

    • Indicate the associated hazards (e.g., "Irritant," "Toxic").[8]

  • Accumulation:

    • Place the properly labeled container in your designated SAA.

    • Keep the container closed at all times except when adding waste.[5][8] This is crucial to prevent the release of vapors and to avoid spills.

  • Requesting Pickup: Once the container is full, mark the "date full" on the label.[8] Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to arrange for pickup.[5] Full containers must be removed from the SAA within three days.[8]

Protocol 2: Managing Contaminated Labware and Debris

  • Spill Cleanup Materials: All materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must be treated as hazardous waste.[1]

  • Collection: Place these materials into a designated solid waste container, separate from liquid waste.[7]

  • Empty Containers: An "empty" container that held this chemical must still be managed carefully. Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution.[1]

Part 4: Visualization of the Disposal Process

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_accumulation Storage & Management cluster_disposal Final Disposal start Identify Material as Waste determination Perform Hazardous Waste Determination start->determination segregate Segregate Waste Stream (e.g., Non-Halogenated Organics) determination->segregate container Select Compatible, Labeled Waste Container segregate->container add_waste Add Waste to Container container->add_waste close_container Keep Container Securely Closed in designated SAA add_waste->close_container is_full Is Container Full? close_container->is_full is_full->add_waste No date_full Mark Date Full on Label is_full->date_full Yes contact_ehs Contact EHS for Pickup (within 3 days) date_full->contact_ehs

Disposal workflow for hazardous chemical waste.

Part 5: Emergency Procedures - Spill and Exposure

Accidents can happen, and preparedness is key to mitigating risk.

Small Spill Cleanup

  • Evacuate & Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill.[2]

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled solid.[2]

  • Collect: Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[2][11]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation occurs or persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2][11]

  • Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12][13]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cleanaway. Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • AK Scientific, Inc. 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde Safety Data Sheet.
  • Fisher Scientific. Imidazole-4-carboxaldehyde Safety Data Sheet. (2009, February 23).
  • Fisher Scientific. 1-Imidazole Safety Data Sheet. (2018, January 23).
  • ChemicalBook. 2-Methyl-1H-imidazole-4-carboxylic acid Safety Data Sheet. (2025, July 26).
  • Fisher Scientific. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride Safety Data Sheet. (2009, March 16).
  • Enamine. methyl 1H-imidazole-2-carboxylate Safety Data Sheet.

Sources

Comprehensive Safety and Handling Guide for Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate. The following protocols are designed to ensure the safe handling, use, and disposal of this chemical, grounded in established safety principles for related imidazole compounds.

Hazard Assessment and Risk Mitigation

This compound is a heterocyclic compound. Based on data from structurally similar imidazole derivatives, it should be handled as a substance that is potentially hazardous.[1][2][3][4]

Anticipated Hazards:

  • Skin Irritation/Corrosion: Similar imidazole compounds are known to cause skin irritation and in some cases, severe burns.[1][2][3][4]

  • Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][5]

  • Harmful if Swallowed: Ingestion may be harmful.[2][6][7]

  • Reproductive Toxicity: Some imidazole derivatives have been shown to have reproductive toxicity.[1][6][7]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][5][8] Adherence to the following engineering controls and personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[9][10]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[4][10][11]

Personal Protective Equipment (PPE):

The following table summarizes the required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Safety goggles with side shields or a face shield.To protect against splashes and airborne particles.[1][4][9]
Hands Nitrile rubber (NBR) gloves.Provides chemical resistance against imidazole-type compounds.[1][11] Gloves must be inspected before use and removed properly to avoid skin contact.[4][11]
Body A fully buttoned laboratory coat.To protect skin and clothing from contamination.[2][9][11]
Respiratory A NIOSH/MSHA-approved respirator may be necessary if working outside of a fume hood or if dust generation is significant.To prevent inhalation of harmful dust.[9][10][11]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution as Needed handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures

3.1. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, safety goggles, and nitrile gloves.[1][4][9][11]

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[9][10] Have spill cleanup materials readily available.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.

3.2. Weighing and Solution Preparation:

  • Weighing: Carefully weigh the required amount of this compound in a weigh boat inside the chemical fume hood.[9] Avoid generating dust.[1][2][12]

  • Dissolving: Add the solid to the desired solvent in a suitable container. Gently swirl to dissolve. If heating is required, use a controlled heating mantle and monitor the process.

3.3. Post-Handling:

  • Decontamination: Clean all work surfaces with an appropriate solvent and then with soap and water.[11]

  • Personal Hygiene: After handling is complete and before leaving the laboratory, remove gloves and lab coat. Wash hands thoroughly with soap and water.[4][12][13]

Spill and Emergency Procedures

4.1. Minor Spill (Solid):

  • If a small amount of solid is spilled, gently sweep it up with a brush and dustpan, avoiding dust generation, and place it in a sealed container for disposal.[1][3]

  • Clean the spill area with a damp cloth, followed by soap and water.

4.2. Skin Exposure:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][11]

  • Remove contaminated clothing while under the safety shower.[6][11]

  • Seek immediate medical attention.[6]

4.3. Eye Exposure:

  • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][11]

  • Remove contact lenses if present and easy to do.[6]

  • Seek immediate medical attention.[6]

4.4. Inhalation:

  • Move the individual to fresh air immediately.[6][14]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid, contaminated weigh boats, and other solid materials in a clearly labeled, sealed container.[3][13]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed waste container. Do not pour down the drain.[1][2][3]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.[11]

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3][13]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • AmericanBio. (2015, February 19). IMIDAZOLE. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Acros Organics. (2009, February 23). Safety Data Sheet - Imidazole-4-carboxaldehyde.
  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • Acros Organics. (2018, January 23). SAFETY DATA SHEET - 1-Imidazole.
  • Indagoo Research Chemicals. (2025, November 17). SAFETY DATA SHEET - Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • Acros Organics. (2009, March 16). SAFETY DATA SHEET - 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.